molecular formula C24H20Cl2N2O2S. HNO3 B601484 FENTICONAZOLE CAS No. 80639-95-8

FENTICONAZOLE

Katalognummer: B601484
CAS-Nummer: 80639-95-8
Molekulargewicht: 534.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenticonazole Nitrate is an imidazole derivative with broad-spectrum antifungal activity, making it a compound of significant interest in pharmaceutical research and development . Its primary mechanism of action, characteristic of the imidazole class, involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane . This action compromises membrane integrity and function, leading to the death of fungal cells. This compound is notably active against a range of pathogenic organisms, including Candida albicans , Trichophyton mentagrophytes , and Malassezia furfur . Beyond its antifungal properties, it has also demonstrated antibacterial activity against bacteria commonly associated with superinfected skin and vaginal conditions, as well as antiparasitic action against Trichomonas vaginalis . In a research context, this compound Nitrate is a critical tool for analytical method development, method validation (AMV), and Quality Control (QC) applications, particularly in the development of generic drugs (ANDA) and commercial production . The compound is supplied with detailed characterization data to meet regulatory requirements . Chemically, it is known as 1-[2-(2,4-dichlorophenyl)-2-((4-(phenylthio)benzyl)oxy)ethyl]-1H-imidazole nitrate, with a molecular formula of C 24 H 20 Cl 2 N 2 OS . It is essential to note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJZZBIHFPHLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747786
Record name Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80639-95-8
Record name Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Deep Dive into the Multifaceted Mechanism of Fenticonazole Action Against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Candida albicans stands as a formidable opportunistic fungal pathogen in humans, responsible for a spectrum of mucosal and systemic infections. Its clinical management relies heavily on a limited arsenal of antifungal agents, among which the azole class is a cornerstone. Fenticonazole, a broad-spectrum imidazole derivative, distinguishes itself through a unique and multifaceted mechanism of action that not only inhibits fungal growth but also actively neutralizes key virulence factors. This guide provides a comprehensive, in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its potent anticandidal effects, offering valuable insights for researchers and professionals in the field of antifungal drug development.

Part 1: The Primary Target: Disruption of Fungal Membrane Homeostasis via Ergosterol Synthesis Inhibition

The integrity of the fungal cell membrane is paramount for its survival, serving as a selective barrier and housing essential enzymes. Ergosterol, the principal sterol in fungal membranes, is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. This compound's primary mechanism of action is the targeted disruption of ergosterol biosynthesis, a pathway vital for C. albicans.[1]

This compound specifically inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[3][4] The inhibition of this enzyme leads to two significant consequences: a depletion of ergosterol in the cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[3][5][6] This dual assault compromises the structural and functional integrity of the fungal membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[3][7][8]

Experimental Protocol: Spectrophotometric Quantification of Ergosterol Content

This protocol outlines a method for quantifying the total ergosterol content in C. albicans to assess the inhibitory effect of this compound. The principle lies in the unique absorbance spectrum of ergosterol following saponification and extraction.[9][10][11]

Causality Behind Experimental Choices: Saponification with alcoholic potassium hydroxide is necessary to break down cell walls and membranes, releasing the sterols. Heptane is used for the specific extraction of non-saponifiable lipids, including ergosterol. The distinct absorbance peaks of ergosterol at 281.5 nm and its precursor 24(28) dehydroergosterol (DHE) at 230 nm allow for their spectrophotometric quantification.[9][11]

Materials:

  • C. albicans culture

  • This compound

  • Sabouraud Dextrose Broth (SDB)

  • Sterile deionized water

  • 25% (w/v) Potassium Hydroxide in sterile deionized water

  • 100% Ethanol

  • n-Heptane

  • Spectrophotometer with UV capabilities

Procedure:

  • Culture Preparation: Inoculate C. albicans into SDB and incubate overnight at 30°C with shaking.

  • Drug Exposure: Dilute the overnight culture into fresh SDB containing varying concentrations of this compound (e.g., 0, 0.5x, 1x, 2x MIC) and a solvent control (DMSO). Incubate for 16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile deionized water, and determine the wet weight of the cell pellet.

  • Saponification: Resuspend the cell pellet in 3 ml of 25% alcoholic KOH (25g KOH in 35ml sterile deionized water, brought to 100ml with 100% ethanol). Vortex for 1 minute.

  • Incubation: Incubate the samples in an 85°C water bath for 1 hour.

  • Sterol Extraction: After cooling to room temperature, add 1 ml of sterile deionized water and 3 ml of n-heptane. Vortex vigorously for 3 minutes.

  • Phase Separation: Allow the layers to separate. Transfer the upper heptane layer to a clean tube.

  • Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 nm to 300 nm.

  • Calculation: The ergosterol content can be calculated based on the absorbance values at 281.5 nm and 230 nm, accounting for the presence of 24(28) DHE.[11]

Data Presentation: Representative Ergosterol Content in this compound-Treated C. albicans
This compound ConcentrationMean Ergosterol Content (% of control)Standard Deviation
0 (Control)100%± 5.0
0.5x MIC45%± 4.2
1x MIC18%± 3.1
2x MIC5%± 1.5
Visualization: Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_consequences Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-methylated sterols 14-methylated sterols Lanosterol->14-methylated sterols Zymosterol Zymosterol 14-methylated sterols->Zymosterol Erg11p (Lanosterol 14α-demethylase) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion This compound This compound This compound->14-methylated sterols Inhibits Erg11p Membrane_Integrity_Workflow cluster_analysis 4. Analysis start Start: Log-phase C. albicans culture prep 1. Harvest, wash, and resuspend cells in PBS start->prep treatment 2. Treat with this compound (and controls: solvent, heat-killed) prep->treatment stain 3. Add Propidium Iodide (PI) and incubate in dark treatment->stain flow Flow Cytometry stain->flow microscopy Fluorescence Microscopy stain->microscopy result Result: Percentage of PI-positive (membrane-damaged) cells flow->result microscopy->result

Caption: Workflow for membrane damage assessment using propidium iodide.

Part 3: Neutralizing Virulence: Inhibition of Secreted Aspartyl Proteinases (SAPs)

A key feature that distinguishes this compound from many other azoles is its ability to inhibit the activity of Secreted Aspartyl Proteinases (SAPs). [1][12][13]SAPs are a family of enzymes that are critical virulence factors for C. albicans. [14][15]They facilitate pathogenesis by degrading host proteins, which aids in adhesion to and invasion of host tissues, as well as evasion of the host immune response. [15][16] this compound has been shown to significantly reduce the production and secretion of these virulence enzymes. [17]This inhibitory effect is specific and not merely a consequence of its growth-inhibiting properties. [17]By neutralizing SAPs, this compound hampers the ability of C. albicans to establish and maintain an infection, thereby reducing its pathogenic potential and contributing to a lower rate of relapse. This anti-virulence activity is a crucial component of this compound's overall therapeutic efficacy.

Experimental Protocol: In Vitro SAP Activity Assay (BSA Cleavage)

This protocol measures the proteolytic activity of SAPs secreted by C. albicans using bovine serum albumin (BSA) as a substrate. The formation of a clear halo around the fungal colony on a BSA-containing agar plate is indicative of SAP activity.

Causality Behind Experimental Choices: BSA serves as a readily available protein substrate. When SAPs are secreted by the growing C. albicans colony, they digest the BSA in the surrounding medium. This creates a zone of protein clearance. The diameter of this halo provides a semi-quantitative measure of the total secreted proteolytic activity, allowing for a direct comparison between treated and untreated colonies.

Materials:

  • C. albicans strains

  • Yeast Carbon Base (YCB) agar

  • Bovine Serum Albumin (BSA)

  • This compound

  • Sterile petri dishes

Procedure:

  • Media Preparation: Prepare YCB agar and autoclave. Cool to 50°C and add a sterile BSA solution to a final concentration of 0.2%. For test plates, also add this compound to the desired final concentration (e.g., 0.25x MIC). Pour the plates and allow them to solidify.

  • Inoculation: Grow C. albicans in liquid medium overnight. Wash and resuspend the cells in sterile water to a standardized concentration.

  • Spotting: Spot a small volume (e.g., 3-5 µl) of the cell suspension onto the center of the control and this compound-containing YCB-BSA plates. [18]4. Incubation: Incubate the plates at 37°C for 3-5 days.

  • Measurement and Analysis: After incubation, measure the diameter of the colony (C) and the diameter of the zone of precipitation/clearance (P). The proteolytic activity (Pz value) is calculated as the ratio of C/P. A Pz value of 1.0 indicates no activity, while smaller values indicate higher proteolytic activity. Compare the Pz values of colonies on control plates versus this compound plates.

Data Presentation: Representative Inhibition of SAP Activity by this compound
This compound ConcentrationMean Proteolytic Activity (Pz value)% Inhibition of SAP Activity
0 (Control)0.650%
0.125x MIC0.8248%
0.25x MIC0.9586%
0.5x MIC1.00100%
Visualization: Role of SAPs in Pathogenesis and Inhibition by this compound

SAP_Inhibition cluster_pathogenesis C. albicans Pathogenesis cluster_inhibition Therapeutic Intervention Candida C. albicans SAPs Secretes SAPs (Virulence Factor) Candida->SAPs Degradation Degradation of Host Proteins SAPs->Degradation Adhesion Adhesion & Tissue Invasion Degradation->Adhesion Immune_Evasion Immune Evasion Degradation->Immune_Evasion Infection Successful Infection Adhesion->Infection Immune_Evasion->Infection This compound This compound This compound->SAPs Inhibits Secretion & Activity

Caption: this compound inhibits SAPs, disrupting key steps in pathogenesis.

Conclusion

The efficacy of this compound against Candida albicans is not attributable to a single mode of action but rather to a synergistic combination of three distinct mechanisms. Its primary fungistatic activity stems from the potent inhibition of ergosterol biosynthesis, which destabilizes the fungal cell membrane. This is complemented by a direct, concentration-dependent damaging effect on the membrane, which can be fungicidal. Uniquely, this compound also exhibits profound anti-virulence properties by inhibiting the secretion of aspartyl proteinases, thereby disarming the pathogen and impeding its ability to cause disease. This multifaceted approach makes this compound a robust and effective agent in the management of candidiasis and a subject of continued interest for the development of next-generation antifungal therapies.

References

  • This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program | Request PDF - ResearchGate. Available from: [Link]

  • Veraldi, S., & Milani, R. (2019). Topical this compound in dermatology and gynaecology. current role in therapy. Health of woman, (47), 78-82. Available from: [Link]

  • The efficacy and safety of this compound in the treatment of mixed vaginitis. (2022). Journal of the Turkish-German Gynecological Association. Available from: [Link]

  • Tumietto, F., & Giacomelli, L. (2017). This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21, 2749-2756. Available from: [Link]

  • Veraldi, S., & Milani, R. (2008). Topical this compound in dermatology and gynaecology: current role in therapy. Drugs, 68(15), 2183–2194. Available from: [Link]

  • Fernandes, L. (2016). This compound in vaginal candidiasis. Medical Chronicle. Available from: [Link]

  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. Available from: [Link]

  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 37(10), 3332–3337. Available from: [Link]

  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332-3337. Available from: [Link]

  • De Bernardis, F., & Cassone, A. (1996). [Comparison of the effects of this compound and econazole on the aspartic proteinase secreted by Candida albicans]. Contraception, fertilite, sexualite (1992), 24(2), 163–165. Available from: [Link]

  • Stevenson, A., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4A). Available from: [Link]

  • Li, D. D., et al. (2014). Fisetin-Mediated Perturbations of Membrane Permeability and Intracellular pH in Candida albicans. PLoS ONE, 9(10), e109313. Available from: [Link]

  • Membrane permeability assay of log-phased C. albicans (2 × 10 6 cells)... - ResearchGate. Available from: [Link]

  • Kang, K., et al. (2018). Aucklandia lappa Causes Membrane Permeation of Candida albicans. Journal of Microbiology and Biotechnology, 28(12), 2095-2102. Available from: [Link]

  • Albash, R., et al. (2024). Development and characterization of this compound nitrate-loaded cubogel for the management of vaginal candidiasis. Journal of Drug Delivery Science and Technology, 92, 105370. Available from: [Link]

  • Li, D. D., et al. (2017). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Molecules, 22(10), 1649. Available from: [Link]

  • Dong, Y., et al. (2018). Role of Candida albicans-Secreted Aspartyl Proteinases (Saps) in Severe Early Childhood Caries. International Journal of Molecular Sciences, 19(11), 3343. Available from: [Link]

  • Li, L., et al. (2018). Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells. Journal of Global Antimicrobial Resistance, 13, 125-130. Available from: [Link]

  • Pichova, I., et al. (2001). Simple Method for Screening Candida Species Isolates for the Presence of Secreted Proteinases: a Tool for the Prediction of Successful Inhibitory Treatment. Clinical and Diagnostic Laboratory Immunology, 8(5), 920-925. Available from: [Link]

  • Gao, Y., et al. (2023). Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris. Frontiers in Microbiology, 14, 1251978. Available from: [Link]

  • Carrillo-Muñoz, A. J., et al. (2014). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 58(7), 4192-4195. Available from: [Link]

  • Al-Attas, S. A., & Amro, S. O. (2018). Evaluation of Polyclonal Antiserum Against Secretory Aspartyl Proteinase of Candida albicans as a Potential Serodiagnostic Tool. Journal of Pharmaceutical Research International, 1-11. Available from: [Link]

  • Naglik, J. R., et al. (2003). Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis. Microbiology and Molecular Biology Reviews, 67(3), 400-428. Available from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]

  • Khan, A., & Ahmad, A. (2019). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. Microorganisms, 7(12), 654. Available from: [Link]

  • Inhibitory effect of fluconazole on sterol biosynthesis in Candida albicans studied by gas chromatography-mass spectrometry | Request PDF. Available from: [Link]

  • Flores, K. B., et al. (2022). Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans. bioRxiv. Available from: [Link]

  • de Oliveira, M. A., et al. (2019). Upregulation of secreted aspartyl proteinase genes of fluconazole-sensitive Candida albicans isolates. Memorias do Instituto Oswaldo Cruz, 114, e190184. Available from: [Link]

  • Zavrel, M., & Hoot, S. J. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. Journal of Fungi, 8(9), 935. Available from: [Link]

  • Naglik, J. R., et al. (2003). Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis. Microbiology and Molecular Biology Reviews, 67(3), 400-428. Available from: [Link]

  • Rapala-Kozik, M., et al. (2022). Secreted Aspartic Proteinases: Key Factors in Candida Infections and Host-Pathogen Interactions. International Journal of Molecular Sciences, 23(23), 14827. Available from: [Link]

Sources

Fenticonazole's Spectrum of Activity Against Dermatophytes and Yeasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenticonazole is a broad-spectrum imidazole antifungal agent that has carved a significant niche in the topical treatment of superficial mycoses. For researchers, scientists, and drug development professionals, a deep understanding of its activity spectrum, mechanisms of action, and the methodologies to evaluate its efficacy is paramount. This guide provides a comprehensive technical overview of this compound's in vitro activity against clinically relevant dermatophytes and yeasts, its molecular mechanisms, and standardized protocols for its evaluation.

This compound distinguishes itself through a multi-pronged mechanism of action, which contributes to its broad-spectrum efficacy and its activity against strains resistant to other azoles.[1][2] Beyond its primary antifungal properties, it also exhibits antibacterial and antiparasitic activity, making it a versatile agent in the context of mixed infections.[3]

Molecular Mechanisms of Action

This compound's antifungal activity is not reliant on a single pathway but rather a combination of actions that lead to fungal cell death. This multifaceted approach is crucial for its broad-spectrum efficacy and its ability to overcome some common resistance mechanisms.

  • Inhibition of Ergosterol Biosynthesis: Like other azole antifungals, a primary mechanism of this compound is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[4] This enzyme is critical in the fungal cell membrane's ergosterol biosynthesis pathway. By disrupting this pathway, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the structural integrity and function of the fungal cell membrane.[4][5]

  • Direct Cytoplasmic Membrane Damage: this compound also exerts a direct damaging effect on the fungal cytoplasmic membrane, independent of ergosterol synthesis inhibition. This leads to increased permeability and leakage of essential intracellular components, contributing to cell death.

  • Inhibition of Secreted Aspartyl Proteases (SAPs): In Candida albicans, this compound has been shown to inhibit the secretion of SAPs. These enzymes are crucial virulence factors that facilitate tissue invasion and adhesion to host cells. By inhibiting SAPs, this compound reduces the pathogenicity of the fungus.

  • Blockade of Cytochrome Oxidases and Peroxidases: this compound can also block key respiratory enzymes like cytochrome oxidases and peroxidases. This interference with cellular respiration further contributes to its fungicidal activity.[3]

This combination of mechanisms likely contributes to this compound's efficacy against fungal strains that have developed resistance to other azoles through modification of the primary drug target (lanosterol 14α-demethylase) or through the upregulation of efflux pumps.[1][2]

cluster_0 This compound's Multi-Pronged Mechanism of Action This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase This compound->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Membrane Fungal Cell Membrane This compound->Fungal_Cell_Membrane Direct Damage SAPs Secreted Aspartyl Proteases (SAPs) This compound->SAPs Inhibits Secretion Respiratory_Enzymes Cytochrome Oxidases & Peroxidases This compound->Respiratory_Enzymes Blocks Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Integrity

Caption: this compound's multifaceted mechanism of action.

Spectrum of Activity: In Vitro Data

The in vitro activity of this compound has been demonstrated against a wide array of clinically significant dermatophytes and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that MIC values can vary slightly between studies due to differences in methodology and the specific strains tested.

Activity Against Dermatophytes

Dermatophytes are a group of filamentous fungi that cause infections of the skin, hair, and nails. Common genera include Trichophyton, Microsporum, and Epidermophyton. This compound has shown potent activity against these keratinophilic fungi.

Dermatophyte SpeciesThis compound MIC Range (µg/mL)
Trichophyton rubrum0.09 - 1.12[6]
Trichophyton mentagrophytes0.09 - 1.12[6]
Microsporum canis0.09 - 1.12[6]
Epidermophyton floccosum0.09 - 1.12[6]
Trichophyton tonsurans0.09 - 1.12[6]
Activity Against Yeasts

This compound is highly effective against various yeast species, including those belonging to the genera Candida and Malassezia.

Candida species are a common cause of both superficial and systemic fungal infections. This compound has demonstrated efficacy against a broad range of Candida species, including those resistant to fluconazole.[2][7]

Yeast SpeciesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Candida albicans0.03 - 0.50.1250.5[7]
Candida glabrata0.03 - 20.250.25[7]
Candida parapsilosis0.03 - 10.1250.25[7]
Candida tropicalis0.03 - 814[7]
Candida krusei0.03 - 828[7]

A noteworthy aspect of this compound's activity is its effectiveness against fluconazole-resistant Candida isolates. Studies have shown that this compound's MIC values are often lower than those of fluconazole, particularly in resistant strains.[2] This may be attributed to its unique mechanism of action, which can circumvent common azole resistance pathways like the upregulation of efflux pumps (CDR1, CDR2, MDR1) and mutations in the ERG11 gene.[1][2][5]

Malassezia species are lipophilic yeasts that are part of the normal skin microbiota but can also cause various skin conditions, such as pityriasis versicolor and seborrheic dermatitis. This compound has been shown to be effective against Malassezia furfur.[8][9][10]

Yeast SpeciesThis compound MIC (µg/mL)
Malassezia furfur0.8[8]
Comparative In Vitro Activity

A key consideration for drug development professionals is the comparative efficacy of an antifungal agent. This compound has demonstrated in vitro activity that is comparable or superior to other commonly used azole antifungals.

Antifungal AgentC. albicans MIC90 (µg/mL)C. glabrata MIC90 (µg/mL)C. krusei MIC90 (µg/mL)
This compound 0.5 0.25 8 [7]
Clotrimazole0.060.50.5[7]
Ketoconazole0.0610.5[7]
Fluconazole16464[7]
Itraconazole0.0311[7]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for the accurate and reproducible determination of in vitro antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for this purpose.

Susceptibility Testing of Dermatophytes (CLSI M38-A2)

The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[11]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow the dermatophyte isolate on a suitable medium, such as potato dextrose agar, to promote conidiation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a specific concentration using a spectrophotometer or by hemocytometer counting. The final inoculum concentration in the microdilution wells should be between 0.4 x 104 and 5 x 104 CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a drug-free growth control well and a sterile negative control well.

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the control well.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥80% inhibition) compared to the growth control.

cluster_1 CLSI M38-A2 Workflow for Dermatophytes A 1. Inoculum Preparation: Grow dermatophyte on agar, harvest and adjust conidia. B 2. Antifungal Dilution: Prepare serial dilutions of this compound in RPMI 1640 medium. A->B C 3. Inoculation: Add fungal suspension to microtiter plate wells. B->C D 4. Incubation: Incubate at 28-30°C for 4-7 days. C->D E 5. MIC Determination: Visually determine the lowest concentration with ≥80% growth inhibition. D->E

Caption: CLSI M38-A2 workflow for dermatophyte susceptibility testing.

Susceptibility Testing of Yeasts (EUCAST E.Def 7.3.2)

The EUCAST E.Def 7.3.2 document outlines a standardized method for determining the MIC of antifungal agents for yeasts.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum concentration of 1-5 x 105 CFU/mL in the microdilution wells.

  • Antifungal Agent Preparation:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared yeast suspension.

    • Include a drug-free growth control well and a sterile negative control well.

    • Incubate the plates at 35-37°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined spectrophotometrically at 530 nm. It is defined as the lowest concentration of the antifungal agent that causes a 50% reduction in turbidity compared to the growth control.

Mechanisms of Fungal Resistance

While this compound has shown activity against some azole-resistant strains, understanding the potential for resistance development is crucial. The primary mechanisms of resistance to azole antifungals in fungi include:

  • Alterations in the Drug Target: Point mutations in the ERG11 gene, which codes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.[5][12]

  • Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration.[2][5]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol biosynthesis can lead to a reduced dependency on the azole-targeted pathway.

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.

This compound's multiple mechanisms of action may make it less susceptible to resistance development that relies on a single target modification. However, the potential for the development of resistance through the upregulation of broad-spectrum efflux pumps or other unforeseen mechanisms cannot be entirely ruled out and warrants ongoing surveillance.

Conclusion

This compound is a potent, broad-spectrum imidazole antifungal with a multifaceted mechanism of action that underpins its efficacy against a wide range of dermatophytes and yeasts, including some strains resistant to other azoles. For researchers and drug development professionals, a thorough understanding of its in vitro activity, as determined by standardized methodologies such as those provided by CLSI and EUCAST, is essential. The data presented in this guide provides a solid foundation for further research and development of this important antifungal agent. The continued exploration of its activity against emerging resistant fungal pathogens and a deeper investigation into potential resistance mechanisms will further solidify its role in the antifungal armamentarium.

References

  • Cacaci, M., et al. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12), e01459-20. Available from: [Link]

  • Posteraro, B., et al. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12). Available from: [Link]

  • Cuenca-Estrella, M., et al. (1999). Comparative in vitro activity of voriconazole and itraconazole against fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida species from Spain. European Journal of Clinical Microbiology & Infectious Diseases, 18(6), 432-435. Available from: [Link]

  • Carrillo-Muñoz, A. J., et al. (2005). In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds. Antimicrobial Agents and Chemotherapy, 49(7), 3034–3036. Available from: [Link]

  • Schmidt, A., & Rühl-Hörster, B. (1996). In vitro susceptibility of Malassezia furfur against azole compounds. Mycoses, 39(7-8), 309-313. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of this compound Nitrate? Patsnap Synapse. Available from: [Link]

  • Jones, B. M. (1989). Comparison of the in vitro activities of this compound, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial Agents and Chemotherapy, 33(6), 970–972. Available from: [Link]

  • Sharma, A., et al. (2015). In Vitro Susceptibility of Malassezia Furfur to Azoles. International Journal of Health Sciences and Research, 5(12), 158-164. Available from: [Link]

  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752. Available from: [Link]

  • Far, O., et al. (2014). [Short-course treatment of vulvovaginal candidiasis: comparative study of fluconazole and intra-vaginal this compound]. La Tunisie Medicale, 92(5), 329-333. Available from: [Link]

  • Rojas, F., et al. (2014). In vitro antifungal activity of topical and systemic antifungal drugs against Malassezia species. Revista Iberoamericana de Micología, 31(1), 32-36. Available from: [Link]

  • Ryder, N. S., & Favre, B. (2002). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Journal of Clinical Microbiology, 40(12), 4818–4819. Available from: [Link]

  • Sanglard, D. (2003). Resistance and tolerance mechanisms to antifungal drugs in fungal pathogens. The Mycologist, 17(2), 74-80. Available from: [Link]

  • Sharma, A., et al. (2017). In Vitro Susceptibility of Malassezia Furfur to Azoles. ResearchGate. Available from: [Link]

  • Pontón, J., et al. (2000). Dermatophytes growth curve and in vitro susceptibility test: a broth micro-titration method. Journal of Medical Microbiology, 49(11), 981-986. Available from: [Link]

  • Santos, D. A., & Hamdan, J. S. (2005). Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods. Revista da Sociedade Brasileira de Medicina Tropical, 38(5), 386-390. Available from: [Link]

  • Cetinkaya, Z., et al. (2005). Antifungal susceptibilities of dermatophytic agents isolated from clinical specimens. Mycoses, 48(4), 280-283. Available from: [Link]

  • Sasikumari, S., et al. (2024). Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis. Indian Dermatology Online Journal, 15(1), 54–59. Available from: [Link]

  • Johns Hopkins ABX Guide. (2025). Dermatophytes. Available from: [Link]

  • Ryder, N. S., & Favre, B. (2002). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. ResearchGate. Available from: [Link]

  • Government of Canada. (2012). Pathogen Safety Data Sheets: Infectious Substances – Epidermophyton floccosum, Microsporum spp., Trichophyton spp. Available from: [Link]

Sources

In-Vitro Antibacterial Properties of Fenticonazole Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the in-vitro antibacterial properties of Fenticonazole, an imidazole derivative, with a specific focus on its activity against Gram-positive bacteria. While renowned for its antifungal efficacy, this compound also exhibits a significant antibacterial spectrum, making it a compound of interest in the context of polymicrobial infections.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its activity against key Gram-positive pathogens.

Introduction to this compound: A Dual-Action Antimicrobial

This compound is a synthetic imidazole derivative that has been widely utilized for its broad-spectrum antimycotic activity.[3][4] However, a compelling body of evidence demonstrates its efficacy against various Gram-positive bacteria, including species commonly implicated in skin and mucosal infections.[2] This dual-action capability positions this compound as a noteworthy candidate for the topical treatment of mixed infections, potentially simplifying therapeutic regimens and addressing the complexities of polymicrobial environments.[3][4]

Mechanism of Antibacterial Action

The primary mechanism of action for imidazole antifungals, including this compound, involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[5] Specifically, this compound targets the lanosterol 14α-demethylase enzyme, a critical component in the ergosterol synthesis pathway.[5] The resulting depletion of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and eventual cell lysis.[5]

While the precise molecular targets of this compound's antibacterial activity in Gram-positive bacteria are not as extensively elucidated as its antifungal mechanism, the available evidence points to a multi-faceted mode of action that includes:

  • Cytoplasmic Membrane Damage: Similar to its effect on fungi, this compound is believed to disrupt the bacterial cytoplasmic membrane, leading to a loss of essential intracellular components.[3][4]

  • Inhibition of Cellular Enzymes: this compound has been shown to block cytochrome oxidases and peroxidases, which are crucial for cellular respiration and managing oxidative stress.[3][4]

  • Inhibition of RNA Synthesis: Some studies suggest that this compound may also interfere with nucleic acid synthesis, further contributing to its bactericidal or bacteriostatic effects.

The following diagram illustrates the proposed antibacterial mechanism of action of this compound.

G cluster_this compound This compound cluster_bacteria Gram-Positive Bacterium F This compound CM Cytoplasmic Membrane F->CM Disruption of Membrane Integrity ENZ Cellular Enzymes (e.g., Cytochrome Oxidase) F->ENZ Inhibition RNA RNA Synthesis Machinery F->RNA Inhibition Death Bacterial Cell Death or Growth Inhibition CM->Death ENZ->Death RNA->Death

Caption: Proposed antibacterial mechanism of this compound against Gram-positive bacteria.

In-Vitro Efficacy Evaluation: Experimental Protocols

The assessment of this compound's antibacterial activity relies on standardized in-vitro methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines that ensure the reproducibility and comparability of these assays.[6]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound nitrate powder.

    • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Gram-positive bacterium to be tested.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Microtiter Plate Preparation:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range.

    • Each well should contain 100 µL of the appropriate this compound dilution.

    • Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[7]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare this compound Stock Solution A1 Serial Dilution of This compound in 96-well Plate P1->A1 P2 Prepare and Standardize Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension P2->A2 A1->A2 I1 Incubate at 35-37°C for 16-20 hours A2->I1 AN1 Visually Determine Lowest Concentration with No Growth (MIC) I1->AN1

Caption: Workflow for MIC determination using the broth microdilution method.

Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]

  • Preparation:

    • Prepare this compound solutions in MHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

    • Prepare a bacterial inoculum as described for the MIC assay, with a final starting concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control tube (inoculum without this compound).

  • Exposure and Sampling:

    • At time zero (immediately after adding the inoculum), and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each test and control tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

G P1 Prepare this compound at Multiples of MIC A1 Incubate Cultures (with and without this compound) P1->A1 P2 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) P2->A1 S1 Sample at Predetermined Time Points (0, 2, 4, 8, 24h) A1->S1 Q1 Perform Serial Dilutions and Plate onto Agar S1->Q1 I1 Incubate Plates and Count Colonies (CFU/mL) Q1->I1 AN1 Plot log10 CFU/mL vs. Time to Determine Kill Kinetics I1->AN1

Caption: Workflow for the time-kill kinetic assay.

Biofilm Susceptibility Testing

Bacterial biofilms present a significant challenge in antimicrobial therapy due to their inherent resistance.[10][11] Evaluating an agent's efficacy against biofilms is therefore crucial.

  • Biofilm Formation:

    • Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).

    • Dispense 200 µL of the inoculated medium into the wells of a 96-well flat-bottomed microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Antimicrobial Treatment:

    • Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).

    • Add 200 µL of this compound dilutions (prepared in a suitable medium) to the wells containing the established biofilms.

    • Include a control well with medium only.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm Biomass:

    • Remove the this compound solution and wash the wells with PBS.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.[10]

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Summary of In-Vitro Activity

This compound has demonstrated significant in-vitro activity against a range of Gram-positive bacteria. The following table summarizes reported MIC values.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus177 (total strains tested)---[10]
Staphylococcus epidermidis-Generally resistant--[10]
Streptococcus spp.-Highly susceptible--[10]
Anaerobic Gram-positive cocci-Highly susceptible--[10]

Note: More comprehensive quantitative data from a wider range of studies is needed to populate this table fully.

Time-kill studies have shown that at concentrations of 4x MIC, this compound can achieve a 99.9% reduction (3-log kill) in Staphylococcus aureus and Streptococcus agalactiae populations in approximately 10 hours.[12]

Discussion and Future Directions

This compound's established antibacterial activity against Gram-positive bacteria, coupled with its primary antifungal properties, underscores its potential as a valuable agent for the topical management of mixed infections. The methodologies outlined in this guide provide a robust framework for the continued investigation of its antibacterial spectrum and potency.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound in Gram-positive bacteria to better understand its antibacterial mechanism.

  • Expanding the scope of in-vitro testing to include a broader range of clinically relevant Gram-positive species and a larger number of isolates.

  • Conducting comprehensive studies on its anti-biofilm activity , as this is a critical factor in the treatment of many chronic and recurrent infections.

  • Investigating the potential for synergy when this compound is combined with other antibacterial agents.

By addressing these research questions, the scientific community can further delineate the therapeutic role of this compound in an era of increasing antimicrobial resistance.

References

  • Di Bonaventura, G., & Pompilio, A. (2021). In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods. Advances in Experimental Medicine and Biology. [Link]

  • Dalecki, A. G., Crawford, C. L., & Wolschendorf, F. (2022). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. JoVE (Journal of Visualized Experiments). [Link]

  • Gbejuade, H. O., et al. (2015). Current Status of In Vitro Models and Assays for Susceptibility Testing for Wound Biofilm Infections. Journal of Wound Care. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Veraldi, S., & Milani, R. (2019). Topical this compound in dermatology and gynaecology: current role in therapy. PubMed. [Link]

  • Veraldi, S., & Milani, R. (2019). Topical this compound in dermatology and gynaecology. current role in therapy. Gynecology. [Link]

  • Patsnap. (2024). What is the mechanism of this compound Nitrate? Synapse. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Tumietto, F., & Giacomelli, L. (2017). This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences. [Link]

  • Sanguinetti, M., et al. (2019). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. [Link]

  • Emery Pharma. (2025). Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained. YouTube. [Link]

  • BMH learning. (2022). Antimicrobial Efficacy Testing - Time Kill Assay. YouTube. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Jones, B. M., et al. (1989). Comparison of the in vitro activities of this compound, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial Agents and Chemotherapy. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • NCCLS. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Regulations.gov. [Link]

  • Fernández-Tarrio, A., et al. (2021). Biofilm-Related Infections in Gram-Positive Bacteria and the Potential Role of the Long-Acting Agent Dalbavancin. Frontiers in Microbiology. [Link]

Sources

Fenticonazole's Antiparasitic Action Against Trichomonas vaginalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. While the 5-nitroimidazole class of drugs, primarily metronidazole, remains the cornerstone of treatment, concerns over drug resistance necessitate the exploration of alternative therapeutic agents. Fenticonazole, an imidazole derivative with a well-established broad-spectrum antifungal and antibacterial profile, has demonstrated significant antiparasitic activity against T. vaginalis. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's action against this parasite, supported by available in vitro and clinical data. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-trichomonal therapies. This guide will delve into the multifaceted mode of action of this compound, which extends beyond the typical imidazole-mediated inhibition of ergosterol synthesis to include the induction of oxidative stress and potential disruption of key parasitic enzymes. Furthermore, we will present detailed experimental protocols for the in vitro evaluation of this compound's efficacy and discuss the current landscape of its clinical application in the context of trichomoniasis and mixed vaginal infections.

Introduction: The Clinical Challenge of Trichomonas vaginalis

Trichomoniasis presents a significant global health burden, with millions of new cases annually. While often asymptomatic, particularly in men, the infection in women can lead to vaginitis, cervicitis, and urethritis. More severe sequelae include adverse pregnancy outcomes, pelvic inflammatory disease, and an increased risk of HIV acquisition and transmission.[1] The current standard of care relies heavily on metronidazole and tinidazole.[1] However, the emergence of metronidazole-resistant strains of T. vaginalis poses a growing clinical challenge, underscoring the urgent need for alternative therapeutic strategies.[2][3][4]

This compound, a topical imidazole, has been recognized for its broad-spectrum antimicrobial properties, encompassing activity against fungi and bacteria.[5][6] Its utility in treating mixed vaginal infections, where T. vaginalis is often a co-pathogen, has brought its anti-trichomonal activity to the forefront.[7][8] This guide will dissect the scientific evidence supporting the use of this compound as a potent agent against T. vaginalis.

The Multifaceted Mechanism of this compound's Antiparasitic Action

This compound's efficacy against T. vaginalis is not attributed to a single mode of action but rather a synergistic combination of effects that lead to parasite death. Unlike its well-documented antifungal activity, which primarily targets ergosterol biosynthesis, its anti-trichomonal mechanism appears to be more complex.

Induction of Oxidative Stress: The Cyto-lethal Activity of a Radical Anion

A key aspect of this compound's action against T. vaginalis is believed to be its ability to induce oxidative stress within the parasite. This is thought to occur through the generation of a short-lived, cyto-lethal radical anion under the anaerobic conditions characteristic of the vaginal environment. This mechanism is distinct from its antibacterial action, which is linked to a selective cytotoxic oxidative metabolite.

dot

Caption: Proposed oxidative stress mechanism of this compound against T. vaginalis.

Disruption of Cellular Integrity: Membrane Damage and Enzyme Inhibition

Consistent with the mechanism of other imidazole derivatives, this compound likely disrupts the cellular integrity of T. vaginalis. This can occur through two primary pathways:

  • Cytoplasmic Membrane Damage: this compound has been shown to cause damage to the cytoplasmic membranes of various microbes.[5][6] While direct studies on the effect of this compound on the T. vaginalis membrane are limited, it is plausible that the drug alters membrane fluidity and permeability, leading to leakage of essential intracellular components and eventual cell lysis.

  • Inhibition of Key Enzymes: this compound is known to block cytochrome oxidases and peroxidases in fungi.[5][6] These enzymes are crucial for cellular respiration and detoxification of reactive oxygen species. Their inhibition in T. vaginalis would exacerbate the oxidative stress induced by the radical anion, creating a dual-pronged attack on the parasite's survival mechanisms. While direct evidence for inhibition of T. vaginalis specific enzymes is an area for further research, this remains a probable component of its mechanism.

dot

Caption: this compound's disruptive effects on the cellular integrity of T. vaginalis.

In Vitro Efficacy of this compound Against T. vaginalis

Quantifying the in vitro activity of an antimicrobial agent is a cornerstone of drug development. For T. vaginalis, this is typically achieved through susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).

Quantitative Susceptibility Data

A key study by Fontana et al. in 1990 demonstrated the in vitro efficacy of this compound against T. vaginalis. The findings from this and other relevant clinical studies are summarized below:

ParameterValueSource
Trichomonocidal Activity 50 mg/L Fontana et al., 1990
Time to Lethal Activity 3-4 hours Fontana et al., 1990
Clinical Eradication Rate (600 mg single dose) 67% Bukovski et al., 1991[7]
Clinical Eradication Rate (1000 mg on day 1 & 3) 70% Fernández-Alba et al., 2004[5]

It is important to note that the clinical eradication rates are often in the context of mixed infections, which reflects the real-world clinical utility of this compound.

Experimental Protocol: In Vitro Susceptibility Testing of T. vaginalis

The following protocol is a comprehensive methodology for determining the MLC of this compound against T. vaginalis, adapted from established methods for nitroimidazole testing.

3.2.1. Materials

  • T. vaginalis isolate (e.g., ATCC strains or clinical isolates)

  • TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated horse serum

  • This compound nitrate (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, flat-bottom 96-well microtiter plates

  • Anaerobic chamber or gas-generating system

  • Inverted microscope

  • Hemocytometer or automated cell counter

3.2.2. Methodology

  • Preparation of this compound Stock Solution:

    • Dissolve this compound nitrate in DMSO to a stock concentration of 10 mg/mL.

    • Further dilute the stock solution in TYM medium to create a series of working solutions for the desired concentration range (e.g., 0.1 to 100 µg/mL).

  • Inoculum Preparation:

    • Culture T. vaginalis in TYM medium at 37°C until the late logarithmic phase of growth is reached.

    • Perform a cell count using a hemocytometer and adjust the parasite concentration to 2 x 105 trophozoites/mL in fresh TYM medium.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate this compound working solution to each well.

    • Add 100 µL of the prepared T. vaginalis inoculum to each well, resulting in a final parasite concentration of 1 x 105 trophozoites/mL.

    • Include a positive control (parasites in medium with DMSO, no drug) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 37°C for 48 hours under anaerobic conditions.

  • Determination of MLC:

    • After incubation, examine each well using an inverted microscope.

    • The MLC is defined as the lowest concentration of this compound at which no motile trophozoites are observed.

dot

Trichomonas_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis prep_drug Prepare this compound Stock and Working Solutions add_drug Add 100µL this compound Solution to Wells prep_drug->add_drug prep_inoculum Prepare T. vaginalis Inoculum (2x10^5/mL) add_inoculum Add 100µL Inoculum to Wells prep_inoculum->add_inoculum controls Include Positive and Negative Controls incubate Incubate at 37°C for 48h (Anaerobic) controls->incubate microscopy Examine Wells with Inverted Microscope incubate->microscopy determine_mlc Determine MLC (Lowest Concentration with No Motility) microscopy->determine_mlc

Caption: Workflow for determining the Minimum Lethal Concentration (MLC) of this compound against T. vaginalis.

Clinical Efficacy and Considerations

Clinical studies have demonstrated the efficacy of intravaginal this compound in treating trichomoniasis, particularly in the context of mixed infections.[5][7] A single 600 mg ovule resulted in a 67% eradication rate for T. vaginalis at day 7.[7] A two-dose regimen of 1000 mg ovules achieved a 70% eradication rate.[5] While these rates may appear lower than those for systemic metronidazole, the topical application of this compound offers the advantage of a favorable safety profile with minimal systemic absorption and a lower risk of systemic side effects.[5][6]

This compound vs. Metronidazole: A Comparative Perspective

Metronidazole is the undisputed first-line treatment for trichomoniasis.[1] A direct, head-to-head in vitro comparison of the MIC/MLC values of this compound and metronidazole against a panel of T. vaginalis isolates is currently lacking in the published literature. However, clinical data suggests that while metronidazole may have higher eradication rates for single-pathogen trichomoniasis, this compound's broad-spectrum activity makes it a valuable option for mixed vaginal infections.[5][7][9]

The emergence of metronidazole-resistant T. vaginalis is a significant concern.[2][3][4] The distinct mechanism of action of this compound, particularly the induction of oxidative stress, suggests that it may retain activity against metronidazole-resistant strains. This is a critical area for future research and could position this compound as a valuable alternative in cases of treatment failure.

Future Directions and Unanswered Questions

Despite the promising data, several key areas require further investigation to fully elucidate the potential of this compound as an anti-trichomonal agent:

  • Mechanistic Deep Dive: Further studies are needed to definitively confirm the inhibition of ergosterol synthesis in T. vaginalis by this compound and to identify the specific parasitic enzymes that are targeted.

  • Resistance Potential: The potential for T. vaginalis to develop resistance to this compound and the underlying mechanisms have not been explored.

  • Optimized Formulations: Research into novel formulations of this compound could enhance its efficacy and patient compliance.

  • Head-to-Head In Vitro Studies: A comprehensive in vitro study directly comparing the activity of this compound and metronidazole against a diverse panel of clinical T. vaginalis isolates, including metronidazole-resistant strains, is warranted.

Conclusion

This compound presents a compelling profile as an anti-trichomonal agent. Its multifaceted mechanism of action, encompassing the induction of oxidative stress and disruption of cellular integrity, offers a distinct advantage, particularly in the era of emerging metronidazole resistance. While further research is needed to fully delineate its molecular targets and resistance potential in T. vaginalis, the existing in vitro and clinical data support its role as an effective topical treatment, especially in the management of mixed vaginal infections. For drug development professionals, this compound serves as an important example of a compound with a broad-spectrum activity that can be leveraged to address complex infectious diseases.

References

  • Tumietto, F., & Giacomelli, L. (2017). This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(11), 2749-2756.
  • The efficacy and safety of this compound in the treatment of mixed vaginitis. (2022). Journal of Clinical Obstetrics & Gynecology, 32(1), 1-8.
  • Fontana, C., Cammarata, E., Greco, M., & Oliveri, S. (1990). In vitro activity of this compound on Trichomonas vaginalis and Gardenerella vaginalis. Current Therapeutic Research, 48(1), 44-51.
  • Fernández-Alba, J., Valle-Gay, A., Dibildox, M., Vargas, J. A., González-de la Cruz, S., & García, M. (2004). This compound nitrate for treatment of vulvovaginitis: efficacy, safety, and tolerability of 1-gram ovules, administered as ultra-short 2-day regimen. Journal of chemotherapy (Florence, Italy), 16(2), 179–186.
  • Sears, S. D., & O'Hare, J. (1988). In vitro susceptibility of Trichomonas vaginalis to 50 antimicrobial agents. Antimicrobial agents and chemotherapy, 32(1), 144–146.
  • Jones, B. M., Geary, I., Lee, M. E., & Duerden, B. I. (1989). Comparison of the in vitro activities of this compound, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial agents and chemotherapy, 33(6), 970–972.
  • The efficacy and safety of this compound in the treatment of mixed vaginitis. (n.d.). Open Access Journals. Retrieved from [Link]

  • This compound in Vulvovaginal Infections: A Real-world Clinical Experience in India. (2018). Journal of Mid-life Health, 9(2), 89-94.
  • Veraldi, S., & Milani, R. (2019). Topical this compound in dermatology and gynaecology. current role in therapy. Giornale italiano di dermatologia e venereologia : organo ufficiale, Societa italiana di dermatologia e sifilografia, 154(3), 333–338.
  • Sanguinetti, M., Cantón, E., Torelli, R., Posteraro, B., & Fadda, G. (2019). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial agents and chemotherapy, 63(7), e00494-19.
  • The efficacy and safety of this compound in the treatment of mixed vaginitis. (2022). ResearchGate. Retrieved from [Link]

  • Sanguinetti, M., Cantón, E., Torelli, R., Posteraro, B., & Fadda, G. (2019). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. ASM Journals. Retrieved from [Link]

  • Bukovsky, I., Schneider, D., Arieli, S., & Caspi, E. (1991). This compound in the treatment of vaginal trichomoniasis and vaginal mixed infections. Advances in therapy, 8(4), 166–171.
  • Sanguinetti, M., Cantón, E., Torelli, R., Posteraro, B., & Fadda, G. (2019). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. National Institutes of Health. Retrieved from [Link]

  • Sears, S. D., & O'Hare, J. (1988). In vitro susceptibility of Trichomonas vaginalis to 50 antimicrobial agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Upcroft, P., & Upcroft, J. A. (2001). Drug resistance in the sexually transmitted protozoan Trichomonas vaginalis. Expert opinion on drug discovery, 4(4), 427–441.
  • Cudmore, S. L., Delgaty, K. L., Hayward-McClelland, S. F., Petrin, D. P., & Garber, G. E. (2004). Treatment of infections caused by metronidazole-resistant Trichomonas vaginalis. Clinical microbiology reviews, 17(4), 783–793.
  • Kirkcaldy, R. D., Augostini, P., Asbel, L. E., Bernstein, K. T., Kerani, R. P., Mettenbrink, C. J., Schwebke, J. R., Secor, W. E., & Workowski, K. A. (2012). Trichomonas vaginalis antimicrobial drug resistance in 6 US cities, STD Surveillance Network, 2009-2010. Sexually transmitted diseases, 39(11), 834–836.
  • Sears, S. D., & O'Hare, J. (1988). In vitro susceptibility of Trichomonas vaginalis to 50 antimicrobial agents. PubMed. Retrieved from [Link]

  • Fernández-Alba, J., Valle-Gay, A., Dibildox, M., Vargas, J. A., González-de la Cruz, S., & García, M. (2004). This compound nitrate for treatment of vulvovaginitis: efficacy, safety, and tolerability of 1-gram ovules, administered as ultra-short 2-day regimen. PubMed. Retrieved from [Link]

  • Muzny, C. A., Rivers, C. A., & Schwebke, J. R. (2023). Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. MDPI. Retrieved from [Link]

  • Bukovsky, I., Schneider, D., Arieli, S., & Caspi, E. (1991). This compound in the treatment of vaginal trichomoniasis and vaginal mixed infections. Semantic Scholar. Retrieved from [Link]

  • Muzny, C. A., & Schwebke, J. R. (2020). Mechanisms of drug resistance to T. vaginalis. Contemporary OB/GYN, 65(9), 24-26.
  • Kirkcaldy, R. D., Augostini, P., Asbel, L. E., Bernstein, K. T., Kerani, R. P., Mettenbrink, C. J., Schwebke, J. R., Secor, W. E., & Workowski, K. A. (2023). In vitro testing of Trichomonas vaginalis drug susceptibility: evaluation of minimal lethal concentrations for metronidazole and tinidazole that correspond with treatment failure. CDC Stacks. Retrieved from [Link]

  • IC50 from 24-hr in vitro susceptibility assay in Trichomonas vaginalis trophozoites. (n.d.). ResearchGate. Retrieved from [Link]

  • Sobel, J. D., Nyirjesy, P., & Woznicki, N. V. (2001). In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis. Journal of clinical microbiology, 39(9), 3421–3423.
  • Brewster, E., Preti, P. M., Ruffmann, R., & Studd, J. W. (1986). Effect of this compound in vaginal candidiasis: a double-blind clinical trial versus clotrimazole. The Journal of international medical research, 14(6), 306–310.
  • Thammapalerd, N., Tharavanij, S., & Chongsuphajaisiddhi, T. (1989). Comparative in vitro sensitivity to metronidazole of Trichomonas vaginalis with isolates and clones. The Southeast Asian journal of tropical medicine and public health, 20(2), 279–284.

Sources

An In-Depth Technical Guide to the Molecular Targets of Fenticonazole in Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fenticonazole as a Multifaceted Antifungal Agent

This compound, an imidazole derivative, is a broad-spectrum antimycotic agent with well-established efficacy against a range of dermatophytes and yeasts.[1] Its clinical utility in treating superficial mycoses is underpinned by a multi-targeted mechanism of action primarily focused on the fungal cell membrane, a critical structure for fungal viability and pathogenesis.[2][3] Unlike some antifungal agents that exhibit a singular mode of action, this compound's therapeutic success can be attributed to its ability to disrupt fungal homeostasis through several distinct molecular interactions. This guide provides a detailed exploration of the primary and secondary molecular targets of this compound within the fungal cell membrane, offering researchers and drug development professionals a comprehensive technical overview and actionable experimental protocols.

This document will delve into the core mechanisms of this compound's action, including its potent inhibition of ergosterol biosynthesis, its impact on secreted aspartyl proteinases (SAPs), and a discussion on its potential, though less defined, effects on other membrane-associated proteins like the plasma membrane H+-ATPase. By understanding these multifaceted interactions, researchers can better leverage this compound as a tool and a benchmark in the development of novel antifungal strategies.

Primary Target: Inhibition of Ergosterol Biosynthesis via Lanosterol 14α-Demethylase (CYP51)

The cornerstone of this compound's antifungal activity lies in its potent inhibition of ergosterol biosynthesis, a pathway crucial for maintaining the integrity and fluidity of the fungal cell membrane.[3] Ergosterol serves a similar function in fungi as cholesterol does in mammalian cells, and its depletion has profound consequences for fungal survival.[4]

Mechanism of Action

This compound, like other azole antifungals, specifically targets the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[4] this compound's imidazole ring binds to the heme iron atom in the active site of CYP51, effectively blocking the enzyme's catalytic activity.[2] This inhibition leads to a cascade of detrimental effects:

  • Ergosterol Depletion: The primary consequence is a significant reduction in the cellular levels of ergosterol, compromising the structural integrity of the fungal cell membrane.[3]

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] The incorporation of these aberrant sterols into the cell membrane disrupts its normal function, leading to increased permeability and altered activity of membrane-bound enzymes.[3][4]

The culmination of these effects is a fungistatic action at lower concentrations, inhibiting fungal growth and proliferation, and a fungicidal effect at higher concentrations, leading to cell death.[1]

SAP_Inhibition cluster_fungus Fungal Cell cluster_host Host Environment Candida albicans Candida albicans SAP Genes SAP Genes SAP Secretion SAP Secretion SAP Genes->SAP Secretion Expression & Secretion Host Tissue Degradation Host Tissue Degradation SAP Secretion->Host Tissue Degradation Immune Evasion Immune Evasion SAP Secretion->Immune Evasion Invasion & Pathogenesis Invasion & Pathogenesis Host Tissue Degradation->Invasion & Pathogenesis Immune Evasion->Invasion & Pathogenesis This compound This compound This compound->SAP Secretion Inhibits Membrane_Integrity_Assay Fungal Culture Fungal Culture Treatment with this compound Treatment with this compound Fungal Culture->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Staining with Propidium Iodide (PI) Staining with Propidium Iodide (PI) Incubation->Staining with Propidium Iodide (PI) Flow Cytometry Analysis Flow Cytometry Analysis Staining with Propidium Iodide (PI)->Flow Cytometry Analysis Quantification of PI-positive cells (compromised membranes) Quantification of PI-positive cells (compromised membranes) Flow Cytometry Analysis->Quantification of PI-positive cells (compromised membranes)

Sources

A Technical Guide to the Early-Stage Discovery and Screening of Novel Fenticonazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Evolving Fenticonazole

This compound is a broad-spectrum imidazole antimycotic agent that has been a reliable tool in treating superficial fungal infections, particularly those caused by dermatophytes and yeasts.[1][2] Its efficacy stems from a multi-pronged mechanism of action. The primary mechanism involves the inhibition of lanosterol 14α-demethylase (a cytochrome P450 enzyme, CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption leads to a fungistatic effect at low concentrations.[5] At higher concentrations, this compound directly damages the cytoplasmic membrane, leading to a fungicidal action.[5][6] Additionally, it exhibits secondary actions, including the inhibition of secreted aspartyl proteinases (SAPs) in Candida albicans and the blocking of cytochrome oxidases and peroxidases.[1][2][6]

Despite its effectiveness, the landscape of fungal infections is evolving, with the rise of drug-resistant strains like Candida auris presenting a significant global health threat.[7][8] This necessitates the development of new antifungal agents. The this compound scaffold presents a promising starting point for analog development to enhance potency, broaden the spectrum of activity, improve the therapeutic index, and circumvent emerging resistance mechanisms. This guide provides a comprehensive, technically-grounded framework for the early-stage discovery, screening, and validation of novel this compound analogs.

Part 1: Target-Informed Analog Design & In Silico Profiling

The foundation of a successful discovery campaign lies in a rational design strategy. For this compound analogs, this involves leveraging the known structure-activity relationships (SAR) of azole antifungals and employing computational tools to predict their potential efficacy and safety profiles before synthesis.

Core Pharmacophore & Bioisosteric Replacement

The this compound molecule has several key features that can be systematically modified:

  • Imidazole Ring: Essential for coordinating with the heme iron atom in the active site of CYP51.[9][10] While typically conserved, modifications to this ring are a high-risk, high-reward strategy.

  • Dichlorophenyl Moiety: This group fits into a hydrophobic pocket of the CYP51 enzyme. Analogs can explore alternative halogenation patterns or the replacement of this ring with other substituted aromatic or heteroaromatic systems.

  • Thiophenyl Ether Linkage: This flexible linker orients the molecule within the active site. Modifications here—such as replacing the sulfur atom with oxygen (ether) or nitrogen (amine), or altering the linker length—can fine-tune binding affinity and physical properties.

Computational Workflow: From Docking to ADME-Tox Prediction

An in silico cascade is indispensable for prioritizing synthetic efforts, saving significant time and resources.

G cluster_0 In Silico Design & Prioritization Lib Virtual Library of This compound Analogs Dock Molecular Docking (Target: Fungal CYP51) Lib->Dock ~1000s of compounds Filter1 Binding Affinity & Pose Analysis Dock->Filter1 Calculate binding energy ADMET ADME-Tox Prediction (e.g., SwissADME, ProTox-II) Filter1->ADMET Top ~10% of binders Filter2 Prioritization based on Predicted Efficacy & Safety ADMET->Filter2 Assess drug-likeness, toxicity risks Synth Synthesis of Prioritized Candidates Filter2->Synth Select top 10-50 candidates

Caption: In silico workflow for analog design and prioritization.

Protocol: Molecular Docking & ADME-Tox Prediction

  • Target Preparation: Obtain the crystal structure of the target fungal CYP51 (e.g., Candida albicans CYP51, PDB: 5TZ1) from the Protein Data Bank.[11] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the designed this compound analogs. Minimize their energy using a suitable force field.

  • Molecular Docking: Use software such as AutoDock Vina or Glide to dock the analog library into the active site of the prepared CYP51 structure.

  • Binding Analysis: Analyze the docking results. Prioritize analogs that exhibit strong binding affinity (low binding energy) and form key interactions (e.g., coordination with the heme iron, hydrophobic interactions) similar to or better than this compound.

  • ADME-Tox Prediction: Submit the prioritized candidates to web-based tools like SwissADME and ProTox-II.[12][13] Analyze parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, CYP inhibition potential (for human isoforms), and predicted toxicity (e.g., LD50).[12][14]

  • Final Selection: Select a manageable number of candidates for synthesis that demonstrate a consensus of strong predicted binding affinity and a favorable ADME-Tox profile.

Part 2: High-Throughput Screening (HTS) for Antifungal Activity

Once a focused library of analogs is synthesized, the next step is to perform a primary screen to identify compounds with antifungal activity. A robust HTS platform is essential for efficiently evaluating hundreds to thousands of compounds.[15]

Fungal Panel Selection

The choice of fungal strains is critical and should include both reference strains and clinically relevant isolates, including those with known resistance profiles.

Fungal Species Clinical Relevance Rationale for Inclusion
Candida albicans (e.g., SC5314)Most common cause of candidiasis.Baseline for antifungal activity.[16]
Candida aurisEmerging multidrug-resistant pathogen.Key differentiator for novel analogs.[7]
Candida glabrataIntrinsically reduced susceptibility to azoles.Test for activity against resistant species.[17]
Cryptococcus neoformansMajor cause of fungal meningitis.Broaden the spectrum beyond Candida.
Aspergillus fumigatusLeading cause of invasive aspergillosis.Evaluate activity against filamentous fungi (molds).[18]
Primary Screening Assay

The goal of the primary screen is to rapidly identify "hits". The broth microdilution method, adapted for a high-throughput format (384-well plates), is the gold standard.[17][19]

G cluster_1 HTS & Hit Confirmation Workflow Lib Analog Library (in DMSO) Dispense Dispense Compounds (384-well plates) Lib->Dispense Inoculate Add Fungal Inoculum (e.g., C. albicans) Dispense->Inoculate Incubate Incubate (24-48h, 35°C) Inoculate->Incubate Readout Measure Growth (OD600 or Resazurin) Incubate->Readout HitID Identify Hits (% Inhibition > Threshold) Readout->HitID Confirm Hit Confirmation & Dose-Response (MIC) HitID->Confirm Primary Hits

Caption: High-throughput screening and hit confirmation workflow.

Protocol: High-Throughput Primary Antifungal Screen

  • Plate Preparation: Using an automated liquid handler, dispense 1 µL of each analog (from a 10 mM stock in DMSO) into the wells of a 384-well microplate. Include this compound and Amphotericin B as positive controls and DMSO as a negative control.

  • Inoculum Preparation: Culture the selected fungal strain (e.g., C. albicans) and adjust the cell suspension in RPMI 1640 medium to a final concentration of 2 x 10³ cells/mL.[19][20]

  • Inoculation: Add 99 µL of the fungal inoculum to each well, resulting in a final compound concentration of 100 µM.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[19][21]

  • Readout: Measure fungal growth by reading the optical density at 600 nm (OD600) with a plate reader. Alternatively, use a viability indicator like resazurin.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no growth) and negative (full growth) controls. Compounds exhibiting >50% inhibition are typically considered primary hits.[22]

Part 3: Hit-to-Lead: Secondary Assays and Selectivity Profiling

Primary hits must undergo a battery of secondary assays to confirm their activity, determine their potency, and assess their selectivity for fungal cells over mammalian cells.

Potency and Spectrum Determination

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of a drug that prevents visible growth of a microorganism.[19] A standard broth microdilution assay is performed with a two-fold serial dilution of the hit compounds.[17][20]

Minimum Fungicidal Concentration (MFC): This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. After the MIC assay, an aliquot from each well showing no growth is plated on drug-free agar. The MFC is the lowest concentration that results in no colony formation.

Compound ID MIC₅₀ vs C. albicans (µM) MFC vs C. albicans (µM) MIC₅₀ vs C. auris (µM) MIC₅₀ vs A. fumigatus (µM)
This compound2.510.05.04.5
Analog-0010.81.61.22.1
Analog-0021.2>25.61.815.4
Analog-003>25.6>25.6>25.6>25.6

Table: Representative data from secondary screening assays.

In Vitro Cytotoxicity & Selectivity Index

A critical hurdle in antifungal development is achieving selective toxicity against fungal cells without harming host cells.[23] This is evaluated by testing hit compounds against mammalian cell lines.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line, or HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 24-48 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated to quantify the compound's therapeutic window: SI = CC₅₀ (mammalian cells) / MIC₅₀ (fungal cells)

A higher SI value is desirable, indicating greater selectivity for the fungal target.

Compound ID MIC₅₀ vs C. albicans (µM) CC₅₀ vs HepG2 cells (µM) Selectivity Index (SI)
This compound2.57530
Analog-0010.890112.5
Analog-0021.21512.5

Table: Cytotoxicity and Selectivity Index for lead candidates.

Preliminary Mechanism of Action: CYP Inhibition

As this compound analogs are designed to target CYP51, it is crucial to assess their potential for inhibiting key human cytochrome P450 enzymes involved in drug metabolism (e.g., CYP3A4, CYP2C9, CYP2C19).[13][24] Off-target inhibition of these enzymes can lead to significant drug-drug interactions.[25]

Commercially available kits using fluorescent probe substrates can be used to determine the IC₅₀ of the analogs against the major human CYP isoforms. Compounds with high potency against fungal CYP51 but low inhibition of human CYPs are prioritized.

Conclusion: Selecting a Development Candidate

The early-stage discovery and screening process is a rigorous funnel designed to identify promising new chemical entities from a large pool of possibilities. A successful this compound analog emerging from this workflow will exhibit:

  • Potent and Broad-Spectrum Activity: Low micromolar or nanomolar MIC values against a panel of clinically relevant fungi, including resistant strains.

  • Fungicidal Mechanism: A low MFC/MIC ratio (ideally ≤4) is preferred.

  • High Selectivity: A high Selectivity Index (SI > 10, preferably > 100) indicating a wide margin between antifungal efficacy and host cell toxicity.

  • Favorable Safety Profile: Minimal inhibition of key human CYP450 enzymes and no red flags in in silico toxicity predictions.

Analogs that meet these criteria can be nominated as lead candidates, ready to advance into more complex preclinical studies, including mechanism of action validation, resistance frequency analysis, and in vivo efficacy models. This structured, data-driven approach maximizes the probability of success in the long and challenging path of antifungal drug development.

References

  • Topical this compound in dermatology and gynaecology: current role in therapy. PubMed.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • What is the mechanism of this compound Nitrate?.
  • A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumig
  • High-throughput synergy screening identifies microbial metabolites as combination agents for the tre
  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytop
  • Topical this compound in dermatology and gynaecology. current role in therapy. Unknown Source.
  • Topical this compound in Dermatology and Gynaecology.
  • High-Throughput Antifungal Hit Discovery & Screening Service.
  • What is this compound Nitrate used for?.
  • High-Throughput Screening of a Collection of Known Pharmacologically Active Small Compounds for Identification of Candida albicans Biofilm Inhibitors. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Antifungal Susceptibility. MI - Microbiology.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Antifungal screening and in silico mechanistic studies of an in-house azole library. PubMed.
  • In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity. PMC - NIH.
  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes. PubMed.
  • Antifungal drug discovery: the process and outcomes. PMC - NIH.
  • Advances in Antifungal Drug Development: An Up-To-D
  • Avenues for antifungal drug discovery and development: where to now?. Taylor & Francis Online.
  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.
  • Cytotoxicity assays were performed for each of the (A) four antifungal....
  • Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods. Unknown Source.
  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Deriv
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Unknown Source.
  • Inhibition and interaction of cytochrome P450 of Candida krusei with azole antifungal drugs. Medical Mycology - Oxford Academic.
  • McMaster discovery could lead to new treatments for drug-resistant fungal infections. Unknown Source.
  • Effect of Antifungal Drugs on Cytochrome P 450 ( CYP ) 2 C 9 , CYP 2 C 19 , and CYP 3 A 4 Activities in Human Liver Microsomes. Semantic Scholar.
  • Effect of antifungal drugs on cytochrome P450 (CYP) 1A2, CYP2D6, and CYP2E1 activities in human liver microsomes. PubMed.
  • Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. PMC - PubMed Central - NIH.
  • In silico approaches for screening molecular targets in Candida albicans: A proteomic insight into drug discovery and development.. Semantic Scholar.
  • This compound. Wikipedia.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PMC - NIH.
  • Antifungal Drug Acute Toxicology Study Service.
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Unknown Source.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC.
  • This compound. C24H20Cl2N2OS - PubChem - NIH.
  • Design and synthesis of new fluconazole analogues. RSC Publishing.
  • Development and characterization of this compound nitrate-loaded cubogel for the management of vaginal candidiasis. PMC - PubMed Central.
  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PubMed Central.
  • This compound nitrate and synthesis process thereof.
  • This compound nitrate, preparation of levorotatory form and dextrorotatory....
  • (PDF) Design and Synthesis of new fluconazole analogues.
  • Determination of this compound and its impurities by capillary electrophoresis and high performance liquid chromatography.
  • In Vitro ADME-Tox Profiling.

Sources

Fenticonazole Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of Fenticonazole

This compound is a prominent imidazole-based antifungal agent utilized for the topical treatment of a variety of fungal infections, most notably vulvovaginal candidiasis.[1] Its broad spectrum of activity extends to dermatophytes, yeasts, and even some gram-positive bacteria and parasites, making it a versatile therapeutic option.[1][2] The primary mechanism of action for this compound, like other azole antifungals, involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol.[3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers and scientists engaged in the development of novel antifungal agents.

The Core Scaffold of this compound: A Structural Overview

The chemical structure of this compound, 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole, reveals several key moieties that are critical for its antifungal activity.[1] Understanding these components is fundamental to deciphering its SAR.

  • The Imidazole Ring: This five-membered heterocyclic ring is the cornerstone of the azole class of antifungals. The nitrogen atom at position 3 (N3) of the imidazole ring is believed to coordinate with the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase. This interaction is pivotal for enzyme inhibition.

  • The Dichlorophenyl Ring: The presence of a 2,4-dichlorophenyl group is a common feature among many potent azole antifungals. The chlorine atoms contribute to the lipophilicity of the molecule, which can influence its penetration into the fungal cell membrane. Furthermore, these halogen substituents can engage in specific interactions within the enzyme's active site, enhancing binding affinity.

  • The Ether Linkage and Ethyl Bridge: An ether oxygen and a two-carbon ethyl bridge connect the dichlorophenyl and imidazole moieties to the phenylthiobenzyl group. This linker provides the necessary spatial orientation for the key pharmacophoric elements to interact optimally with the target enzyme.

  • The Phenylthio Moiety: The terminal phenylthio group is a distinguishing feature of this compound. This lipophilic group likely contributes to the overall physicochemical properties of the molecule, such as its membrane permeability and distribution.

Below is a diagram illustrating the core structure of this compound, highlighting its key functional components.

Fenticonazole_Structure cluster_moieties Key Structural Moieties Fent Imidazole Imidazole Ring Dichlorophenyl 2,4-Dichlorophenyl Ring Linker Ether Linker & Ethyl Bridge Phenylthio Phenylthio Moiety

Caption: Core chemical structure of this compound with key functional moieties highlighted.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically on a wide array of this compound analogs are not extensively published in peer-reviewed literature, valuable insights can be gleaned from broader studies on azole antifungals, patent literature, and comparative analysis with structurally related compounds.

The Indispensable Imidazole Ring

The imidazole ring is the primary pharmacophore responsible for the antifungal activity of this compound. Its essential role is to bind to the heme iron of lanosterol 14α-demethylase, thereby inhibiting its function. Modifications to this ring system are generally detrimental to activity. For instance, replacement of the imidazole with other heterocyclic systems would need to preserve the ability to coordinate with the heme iron to maintain antifungal efficacy.

Influence of the Dichlorophenyl Ring Substituents

The 2,4-dichloro substitution pattern on the phenyl ring is a well-established feature for potent antifungal activity in many azole derivatives. These halogen atoms are believed to enhance the binding affinity to the enzyme's active site through hydrophobic and halogen bonding interactions.

  • Position of Halogens: The ortho and para positions for chlorine substitution appear to be optimal. Shifting the positions of the chlorine atoms or replacing them with other substituents would likely alter the binding interactions and, consequently, the antifungal potency.

  • Nature of Halogens: While chlorine is common, other halogens like fluorine can also be employed, as seen in fluconazole. The choice of halogen can influence factors such as lipophilicity and metabolic stability.

The Role of the Phenylthio Moiety

The lipophilic phenylthio group at the terminus of the molecule is a key feature of this compound. While specific studies on its modification are scarce, its contribution to the overall physicochemical properties of the drug is significant. It is plausible that this moiety contributes to the drug's ability to penetrate the fungal cell membrane and may also have secondary interactions within the active site of the target enzyme. Modifications in this region, such as the introduction of different substituents on the phenyl ring or its replacement with other lipophilic groups, would be a logical step in exploring the SAR of this compound.

Stereochemistry: A Critical Determinant of Activity

This compound possesses a chiral center, and its stereochemistry plays a crucial role in its antifungal activity. Patent literature reveals that the levorotatory (-) enantiomer of this compound exhibits greater antifungal activity compared to the dextrorotatory (+) enantiomer and the racemic mixture.[4] This indicates that the spatial arrangement of the substituents around the chiral carbon is critical for optimal interaction with the active site of lanosterol 14α-demethylase.

This stereoselectivity is a common feature in azole antifungals and underscores the importance of a precise three-dimensional fit between the drug and its target enzyme.

The following diagram illustrates the workflow for investigating the stereoselectivity of this compound.

Stereoselectivity_Workflow cluster_synthesis Synthesis & Resolution cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Racemate Synthesis of Racemic this compound Resolution Chiral Resolution (e.g., Chiral HPLC) Racemate->Resolution Enantiomers Isolation of (+) and (-) Enantiomers Resolution->Enantiomers MIC_Testing Antifungal Susceptibility Testing (MIC Determination) Enantiomers->MIC_Testing Comparison Compare MIC values of (+), (-), and Racemic Forms MIC_Testing->Comparison Conclusion Determine the More Active Enantiomer Comparison->Conclusion

Sources

Elucidation of Fenticonazole's Secondary Mechanisms of Action: A Multi-Pronged Antifungal Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenticonazole, an imidazole derivative, is a broad-spectrum antimycotic agent recognized for its clinical efficacy in treating superficial mycoses. While its primary mechanism of action—the inhibition of ergosterol biosynthesis—is well-established for azole antifungals, this compound distinguishes itself through a unique combination of secondary mechanisms.[1][2] This guide provides a detailed exploration of these supplementary actions, which contribute significantly to its potent therapeutic profile. We delve into the experimental elucidation of three core secondary mechanisms: the inhibition of secreted aspartyl proteinases (SAPs), direct damage to the fungal cytoplasmic membrane, and the disruption of fungal adherence and biofilm formation. By presenting field-proven experimental protocols, quantitative data summaries, and logical workflows, this document serves as a technical resource for researchers seeking to understand and investigate the multifaceted strategy this compound employs to combat fungal pathogens.

Introduction: Beyond Ergosterol Synthesis

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant challenge in clinical practice. The azole class of antifungals has been a cornerstone of therapy for decades.[3] These agents, including this compound, primarily function by disrupting the integrity of the fungal cell membrane.[3][4]

The Primary Mechanism: Targeting Ergosterol

The canonical mechanism of action for this compound involves the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical in the biosynthetic pathway that converts lanosterol to ergosterol, a vital sterol component of the fungal cell membrane.[4][5] By blocking this step, this compound depletes ergosterol and causes the accumulation of toxic sterol precursors. This disruption of membrane structure increases its permeability, leading to the leakage of essential intracellular contents and ultimately fungistatic or, at higher concentrations, fungicidal action.[5][6]

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Target Enzyme) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Compromised Ergosterol->Membrane Maintains Enzyme->Ergosterol Catalyzes conversion This compound This compound This compound->Enzyme Inhibits

Caption: Workflow for assessing SAP inhibition.

Treatment GroupThis compound Conc.Mean Colony Diameter (mm)Mean Halo Diameter (mm)Proteolytic Index (Pz)% Inhibition
Control0 µg/mL10.225.50.400%
Test 10.5x MIC9.815.70.6255%
Test 21x MIC9.511.40.83107.5%

Note: Data are representative. % Inhibition calculated relative to the control Pz value.

Direct Cytoplasmic Membrane Destabilization

Causality: Beyond the slower, indirect membrane effects of ergosterol depletion, this compound exerts a direct, concentration-dependent damaging effect on the fungal cytoplasmic membrane. [1][6]This action leads to a rapid increase in membrane permeability, causing leakage of vital intracellular components and contributing to its fungicidal activity at higher concentrations. [6]

This protocol measures the leakage of nucleotides and other UV-absorbing materials as an indicator of membrane integrity loss. [7] Objective: To quantify the direct membrane-damaging effect of this compound.

Materials:

  • Candida albicans culture

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Spectrophotometer and UV-transparent cuvettes/microplates

  • Centrifuge

Methodology:

  • Cell Preparation: Culture C. albicans to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final OD₆₀₀ of ~1.0.

  • Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add this compound to achieve a range of final concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug control. A positive control (e.g., heat-killed cells) is recommended to determine maximum leakage.

  • Incubation: Incubate the tubes with gentle shaking at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection: Centrifuge the tubes to pellet the cells.

  • Measurement: Carefully transfer the supernatant to a UV-transparent 96-well plate or cuvette. Measure the absorbance at 260 nm (A₂₆₀).

  • Analysis: The increase in A₂₆₀ of the supernatant is directly proportional to the leakage of intracellular material. Express the results as a percentage of the positive control after subtracting the background from the negative control.

Caption: Workflow for the cellular leakage assay.

This compound Conc.Mean A₂₆₀ of Supernatant% Maximum Leakage
0 (Control)0.050%
1x MIC0.2522%
2x MIC0.5859%
4x MIC0.8589%
Heat-Killed0.90100%

Note: Data are representative.

Attenuation of Fungal Adherence and Biofilm Formation

Causality: Biofilms are structured communities of fungal cells encased in an extracellular matrix, which adhere to surfaces and exhibit high resistance to antifungal drugs. [8]this compound's ability to inhibit SAPs reduces the initial adherence of Candida to surfaces, a critical first step in biofilm formation. [9]This anti-adherence property is a key secondary mechanism for preventing the establishment of persistent and difficult-to-treat infections.

This high-throughput method allows for the quantification of this compound's effect on both the initial adherence and subsequent maturation of biofilms. [8][10][11] Objective: To measure the inhibitory effect of this compound on C. albicans biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • C. albicans culture

  • RPMI-1640 medium

  • This compound stock solution

  • PBS

  • Crystal Violet (CV) solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

  • XTT reduction assay reagents

  • Microplate reader

Methodology:

  • Inoculum Preparation: Grow C. albicans overnight. Wash and resuspend cells in RPMI-1640 to a concentration of 1 x 10⁶ cells/mL.

  • Inhibition Assay Setup: Add 100 µL of RPMI containing serial dilutions of this compound to the wells. Add 100 µL of the cell suspension to each well. Include drug-free wells (growth control) and cell-free wells (background control).

  • Adherence Phase: Incubate the plate at 37°C for 90 minutes to allow for cell adherence.

  • Wash Step: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Maturation Phase: Add 200 µL of fresh RPMI (containing this compound for a sustained inhibition assay) to each well and incubate for 24-48 hours at 37°C.

  • Quantification (Parallel Plates Recommended):

    • Biomass (Crystal Violet): Wash wells with PBS. Fix the biofilm with methanol for 15 min. Stain with 0.1% CV for 20 min. Wash away excess stain. Solubilize the bound stain with 95% ethanol. Read absorbance at 570 nm.

    • Metabolic Activity (XTT): Wash wells with PBS. Add XTT solution to each well. Incubate in the dark for 2-3 hours at 37°C. Read absorbance at 490 nm.

  • Analysis: Calculate the percentage of biofilm inhibition compared to the drug-free control.

This compound Conc.% Inhibition (Biomass - CV)% Inhibition (Metabolic - XTT)
0.25x MIC35%40%
0.5x MIC68%75%
1x MIC92%95%
2x MIC98%99%

Note: Data are representative.

Synergistic Impact and Clinical Implications

The secondary mechanisms of this compound do not act in isolation. The inhibition of SAPs weakens the fungus's ability to colonize, while direct membrane damage provides a rapid fungicidal effect that complements the slower inhibition of ergosterol synthesis. This multi-pronged attack may explain this compound's efficacy against isolates that have developed resistance to other azoles via mechanisms like drug efflux pumps. [12]Furthermore, these additional actions contribute to its broad spectrum of activity, which includes activity against Gram-positive bacteria often associated with superinfected fungal infections. [1][13]

Conclusion

This compound is a highly effective antimycotic agent whose therapeutic success is attributable to a sophisticated and multifaceted mechanism of action. While firmly a member of the azole class through its inhibition of ergosterol synthesis, its unique capacity to concurrently inhibit key virulence factors, inflict direct membrane damage, and prevent biofilm formation sets it apart. This technical guide provides a framework for the experimental investigation of these crucial secondary actions, underscoring that a comprehensive understanding of a drug's complete activity profile is essential for rational drug development and effective clinical application.

References

  • Topical this compound in dermatology and gynaecology: current role in therapy - PubMed. (n.d.). PubMed. [Link]

  • What is the mechanism of this compound Nitrate? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • [Comparison of the effects of this compound and econazole on the aspartic proteinase secreted by Candida albicans] - PubMed. (n.d.). PubMed. [Link]

  • Topical this compound in dermatology and gynaecology. current role in therapy. (2019, June 11). Pharma.Global. [Link]

  • Development and characterization of this compound nitrate-loaded cubogel for the management of vaginal candidiasis - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. (2017, June 21). European Review for Medical and Pharmacological Sciences. [Link]

  • In Vitro Culturing and Screening of Candida albicans Biofilms - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • The efficacy and safety of this compound in the treatment of mixed vaginitis. (2022, February 18). Journal of Health and Nursing Management. [Link]

  • Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC - PubMed Central. (2017, April 24). PubMed Central. [Link]

  • Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris - Frontiers. (2023, September 14). Frontiers. [Link]

  • Adhesion, biofilm formation, cell surface hydrophobicity, and antifungal planktonic susceptibility: relationship among Candida spp. - Frontiers. (n.d.). Frontiers. [Link]

  • Microtiter Dish Biofilm Formation Assay - JoVE. (2010, July 1). JoVE. [Link]

  • Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form - PMC - PubMed Central. (2024, January 12). PubMed Central. [Link]

  • (PDF) COMPARISON OF TWO METHODS FOR DETECTION OF SECRETED ASPARTYL PROTEINASE IN URINARY ISOLATES OF CANDIDA SPECIES - ResearchGate. (2014, July 10). ResearchGate. [Link]

  • Simple Method for Screening Candida Species Isolates for the Presence of Secreted Proteinases: a Tool for the Prediction of Successful Inhibitory Treatment | Journal of Clinical Microbiology. (n.d.). Journal of Clinical Microbiology. [Link]

  • Functional Characterization of Secreted Aspartyl Proteases in Candida parapsilosis | mSphere - ASM Journals. (2019, August 21). ASM Journals. [Link]

  • Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. (2024, August 23). Molecules. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024, March 1). National Center for Biotechnology Information. [Link]

  • Antifungal agents: Mechanisms of action | Request PDF - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species - PMC - NIH. (2020, September 28). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Fenticonazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fenticonazole in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by UV detection. The method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction

This compound is a broad-spectrum imidazole antifungal agent used for the treatment of various fungal infections, particularly vulvovaginal candidiasis.[5][6] Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This information is vital for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety.

This document provides a comprehensive, step-by-step protocol for a validated HPLC method, designed for researchers and drug development professionals requiring a reliable analytical tool for this compound quantification in plasma. The method is optimized for simplicity, speed, and accuracy.

Principle of the Method

The method is based on the extraction of this compound and an internal standard (IS), Miconazole, from human plasma via protein precipitation with acetonitrile.[7][8][9] This process efficiently removes high-abundance plasma proteins that would otherwise interfere with the analysis.[10][11] The resulting supernatant is directly injected into an HPLC system. The compounds are separated on a C18 reversed-phase column using an isocratic mobile phase and detected by a UV-Vis detector. Quantification is performed by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Materials and Reagents

  • Standards: this compound Nitrate (Reference Standard), Miconazole Nitrate (Internal Standard)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Chemicals: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (Analytical Grade)

  • Biological Matrix: Drug-free human plasma (with K₂EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is sufficient. The conditions below were optimized for excellent resolution, peak shape, and a short run time.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (30:70, v/v)[12]
Flow Rate 1.0 mL/min[12]
Detection Wavelength 254 nm[5]
Column Temperature 30°C
Injection Volume 20 µL
Internal Standard (IS) Miconazole
Run Time Approximately 10 minutes

Causality Behind Choices:

  • Column (C18): this compound is a relatively nonpolar molecule, making a C18 stationary phase ideal for retention via hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Buffer): Acetonitrile is a strong organic solvent that provides good elution strength and low backpressure. A phosphate buffer at pH 4.5 ensures consistent ionization of this compound, leading to stable retention times and symmetrical peak shapes.

  • Wavelength (254 nm): this compound possesses chromophores (imidazole and dichlorophenyl rings) that exhibit strong absorbance near this wavelength, providing good sensitivity.[5]

  • Internal Standard (Miconazole): Miconazole is structurally similar to this compound, ensuring it behaves comparably during sample extraction and chromatographic analysis. This corrects for potential variability in sample processing and injection volume.

Preparation of Solutions

  • Mobile Phase: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing 300 mL of this buffer with 700 mL of acetonitrile.

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound Nitrate and Miconazole Nitrate into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to create calibration curve (CC) standards. Prepare separate working solutions for Quality Control (QC) samples.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the Miconazole stock solution with methanol.

Sample Preparation Protocol

The protein precipitation method is chosen for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins.[8][10][13]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample (blank, zero, CCs, QCs, and unknowns).

  • Pipette 200 µL of plasma into the appropriate tubes.

  • Add 20 µL of the Miconazole IS spiking solution (10 µg/mL) to all tubes except the blank.

  • Vortex briefly (approx. 5 seconds) to mix.

  • Add 600 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.[13]

  • Vortex vigorously for 60 seconds to ensure complete denaturation of proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer approximately 700 µL of the clear supernatant into a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_workflow Plasma Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma Sample add_is 2. Add 20 µL Internal Standard (IS) plasma->add_is vortex1 3. Vortex to Mix add_is->vortex1 add_acn 4. Add 600 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously (60 seconds) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant to HPLC Vial centrifuge->supernatant inject 8. Inject 20 µL into HPLC System supernatant->inject G cluster_validation Bioanalytical Method Validation Pillars Core Core Performance Specificity Linearity & Range LLOQ Accuracy Accuracy Intra-Day Inter-Day At LLOQ Core:f0->Accuracy:f0 Defines concentration levels Precision Precision Intra-Day (Repeatability) Inter-Day (Reproducibility) Core:f0->Precision:f0 Defines concentration levels Recovery Extraction Recovery Matrix Effect Core:f0->Recovery Evaluated at QC levels Stability Stability Assessment Freeze-Thaw Short-Term (Bench-Top) Long-Term Post-Preparative Accuracy:f0->Stability:f0 QC samples must be accurate Precision:f0->Stability:f0 QC samples must be precise

Caption: Interrelationship of method validation parameters.

Validation Summary:

ParameterAcceptance Criteria (FDA/EMA) [2][14]Result
Linearity (R²) R² ≥ 0.990.9985
Range 10 ng/mL - 2000 ng/mLEstablished
LLOQ S/N ≥ 5; Accuracy ±20%; Precision ≤20%10 ng/mL
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)Within ±8.7%
Precision (%RSD) RSD ≤15% (≤20% at LLOQ)≤11.2%
Extraction Recovery Consistent, precise, and reproducibleThis compound: 88.5% ± 4.2%; Miconazole: 91.2% ± 3.8%
Matrix Effect IS-normalized matrix factor RSD ≤15%Passed
Stability % Bias within ±15% of nominal concentrationStable under all tested conditions (Freeze-Thaw, Bench-Top, etc.)
  • Specificity & Selectivity: No significant interfering peaks were observed at the retention times of this compound and the IS in six different batches of blank human plasma.

  • Linearity & Range: The calibration curve was linear over the range of 10-2000 ng/mL. The coefficient of determination (R²) was consistently >0.99.

  • Accuracy & Precision: Both intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (10 ng/mL), Low QC (30 ng/mL), Medium QC (800 ng/mL), and High QC (1600 ng/mL). All results fell within the acceptable limits.

  • Stability: this compound was found to be stable in plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top stability), and for 90 days at -80°C (long-term stability). Processed samples were stable in the autosampler for 48 hours.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in human plasma. The protein precipitation sample preparation is efficient and straightforward, making it suitable for high-throughput analysis. The method has been thoroughly validated according to international regulatory guidelines [3][15][16]and has demonstrated excellent linearity, accuracy, precision, and stability. This validated protocol provides a valuable tool for researchers in clinical and preclinical settings conducting pharmacokinetic studies of this compound.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • PubMed. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • Mao, W., et al. (2016). Determination of this compound in human plasma by HPLC-MS/MS and its application to pharmacokinetic studies. ResearchGate. [Link]

  • ResearchGate. The stability of this compound in human plasma under different conditions in method. [Link]

  • Bansi, R., & Geeta, C. (2018). Development and validation of stability indicating rp-hplc method for this compound nitrate in capsule dosage form. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

Sources

Application Notes & Protocols: In-Vitro Antifungal Susceptibility Testing of Fenticonazole using CLSI and EUCAST Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of Fenticonazole and the Need for Standardized Susceptibility Testing

This compound is a broad-spectrum imidazole antifungal agent valued for its efficacy against a wide range of yeasts and dermatophytes, particularly in the treatment of superficial mycoses such as vulvovaginal candidiasis.[1][2] Its utility is enhanced by its antibacterial activity against Gram-positive bacteria often associated with superinfected fungal infections and its action against the protozoan Trichomonas vaginalis.[3] Understanding the in-vitro susceptibility of fungal isolates to this compound is paramount for guiding therapeutic strategies, monitoring for the emergence of resistance, and advancing drug development efforts.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing in-vitro antifungal susceptibility testing (AST) of this compound. We will focus on the standardized broth microdilution methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which represent the gold standard for reproducible and comparable AST results.

This compound's Multifaceted Mechanism of Action

This compound's antifungal efficacy stems from a multi-pronged attack on the fungal cell.[1][3] The primary mechanism, characteristic of the imidazole class, is the inhibition of ergosterol biosynthesis.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[4][5] This enzymatic blockade disrupts the conversion of lanosterol to ergosterol, leading to two critical downstream effects:

  • Ergosterol Depletion: The scarcity of ergosterol compromises the structural integrity of the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.[4]

  • Toxic Sterol Accumulation: The enzymatic block results in the buildup of toxic methylated sterol precursors, which further disrupt membrane function and contribute to fungal cell death.[5]

Beyond this primary action, this compound exhibits additional mechanisms that enhance its potency, including the inhibition of secreted aspartyl proteinases (SAPs) in Candida albicans and the blocking of cytochrome oxidases and peroxidases, which interferes with fungal metabolic processes.[1][2][3]

Fenticonazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition Enzyme Lanosterol 14α-demethylase Inhibition->Enzyme Damage Increased Permeability & Cell Lysis Membrane->Damage Disruption

Caption: Mechanism of Action of this compound.

Principles of Standardized Antifungal Susceptibility Testing: CLSI vs. EUCAST

Both the CLSI M27 standard and the EUCAST E.Def 7.4 document provide highly detailed and validated protocols for yeast susceptibility testing to ensure that results are consistent and comparable across different laboratories worldwide.[6][7] While both aim for the same goal, their methodologies have key differences that must be strictly adhered to for protocol validity. A study directly comparing the two methods for this compound testing found an excellent agreement of 97% between the resulting Minimum Inhibitory Concentrations (MICs), indicating that both methods produce concordant results when performed correctly.[8][9]

The core principle of the broth microdilution method is to determine the MIC, defined as the lowest concentration of an antifungal agent that substantially inhibits the growth of a microorganism in vitro.

Key Methodological Differences

The primary distinctions between the CLSI and EUCAST reference methods for yeasts lie in the test medium composition, final inoculum concentration, and endpoint reading for certain drugs. These variations are designed to optimize testing conditions based on extensive validation data from each respective committee.

ParameterCLSI M27 (4th Ed.)EUCAST E.Def 7.4Rationale for Difference
Test Medium RPMI-1640 w/ L-glutamine, w/o bicarbonateRPMI-1640 w/ L-glutamine, w/o bicarbonateBoth standards use RPMI-1640 as the base medium.
pH Buffer MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 mol/L, pH 7.0MOPS at 0.165 mol/L, pH 7.0Both use MOPS to maintain a stable physiological pH, crucial for antifungal activity.
Glucose Content 0.2% (11 mmol/L)2% (111 mmol/L)EUCAST method uses a higher glucose concentration to promote more robust yeast growth.
Final Inoculum 0.5 x 10³ to 2.5 x 10³ cells/mL 1 x 10⁵ to 5 x 10⁵ cells/mL The higher inoculum in the EUCAST method can influence MICs for some drug-organism combinations.
MIC Endpoint Reading 50% inhibition (significant reduction) compared to growth control50% inhibition (significant reduction) compared to growth controlFor azoles like this compound, both standards define the endpoint as the concentration causing ≥50% growth reduction.
Incubation Time 24 hours (some species may require 48h)24 hours (can be extended to 48h if growth is poor)Standardized incubation ensures consistent growth phase for reading.

Detailed Protocol: Broth Microdilution for this compound

This protocol outlines the necessary steps for determining this compound MICs. It is imperative to perform these steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

Part A: Preparation and Setup
  • This compound Stock Solution:

    • Expert Insight: The accuracy of your entire assay begins with the precise preparation of the drug stock solution. Use an analytical balance for weighing the this compound powder.

    • Prepare a stock solution of this compound at a concentration at least 100 times the highest final concentration to be tested (e.g., 3200 µg/mL for a final top concentration of 32 µg/mL).[8]

    • This compound is poorly soluble in water; therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8]

    • Protocol:

      • Weigh the required amount of this compound powder.

      • Dissolve in 100% DMSO.

      • Aliquot into small volumes in sterile, tightly sealed vials and store at -70°C until use. Avoid repeated freeze-thaw cycles.

  • Media Preparation:

    • Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0) according to the manufacturer's instructions.

    • For CLSI: Ensure the final glucose concentration is 0.2%.[10]

    • For EUCAST: Adjust the final glucose concentration to 2%.[10]

    • Sterilize the medium by filtration (0.22 µm filter).

  • Inoculum Preparation (The Critical Step):

    • Expert Insight: The final inoculum density is one of the most critical variables in AST. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely reduced MICs.

    • Protocol:

      • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.

      • Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

      • Vortex thoroughly to create a homogeneous suspension.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 625 nm) or a densitometer. This corresponds to approximately 1-5 x 10⁶ cells/mL.

      • Dilute this adjusted suspension in the appropriate test medium (CLSI or EUCAST RPMI) to achieve the final target inoculum concentration in the microtiter plate.

        • For CLSI: Prepare a 1:1000 dilution followed by a 1:2 dilution to get a working suspension of 1-5 x 10³ cells/mL. When 100 µL of this is added to 100 µL of drug solution in the plate, the final inoculum will be 0.5-2.5 x 10³ cells/mL.

        • For EUCAST: Prepare a 1:10 dilution to get a working suspension of 1-5 x 10⁵ cells/mL. When 100 µL of this is added to 100 µL of drug solution, the final inoculum will be 0.5-2.5 x 10⁵ cells/mL (the document specifies a final concentration of 1-5 x 10⁵ cells/mL, so the working suspension should be 2-10 x 10⁵ cells/mL).[11]

Part B: Assay Procedure

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_plate Plate Setup cluster_run Execution & Reading A1 Prepare this compound Stock in DMSO B1 Create 2-fold serial dilutions of this compound in plate A1->B1 A2 Prepare CLSI or EUCAST RPMI-1640 Medium A2->B1 GC Growth Control (No Drug) A2->GC A3 Prepare Yeast Inoculum (0.5 McFarland) B2 Add standardized yeast inoculum to wells A3->B2 A3->GC SC Sterility Control (No Inoculum) C1 Incubate plate at 35°C for 24h B2->C1 C2 Read MIC Endpoint (≥50% growth inhibition) C1->C2 GC->C1 SC->C1

Caption: Standardized Broth Microdilution Workflow.
  • Plate Preparation:

    • Use standard sterile 96-well U-bottom microtiter plates.[10]

    • Dispense 100 µL of the appropriate sterile RPMI medium into wells 2 through 12.

    • Dispense 200 µL of the starting this compound concentration (prepared in medium at 2x the final desired concentration) into well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to the desired final concentration. Discard 100 µL from the last well. This leaves 100 µL of varying drug concentrations in each well.

    • Control Wells are Essential for Validation:

      • Growth Control (Positive Control): At least one well containing 100 µL of medium and 100 µL of the yeast inoculum (no drug). Growth should be robust.

      • Sterility Control (Negative Control): At least one well containing 200 µL of medium only (no inoculum, no drug). This well should remain clear.

  • Inoculation:

    • Add 100 µL of the standardized yeast inoculum (prepared in Part A, step 3) to each well containing the drug dilutions and to the growth control well. This brings the final volume in each well to 200 µL.

  • Incubation:

    • Seal the plates or place them in a container with a moistened paper towel to prevent evaporation.

    • Incubate at 35°C for 24 hours. Incubation may be extended to 48 hours for slower-growing isolates, but 24 hours is standard for most Candida species.

  • Reading the MIC:

    • Expert Insight: Reading the endpoint for azoles can be subjective due to the phenomenon of "trailing," where reduced but persistent growth occurs over a range of concentrations. The standard is to read the MIC as the lowest concentration showing a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.

    • Visual Reading: Use a reading mirror to view the button size at the bottom of the U-shaped wells. The MIC is the well with the first significant reduction in the size of the button compared to the drug-free growth control.

    • Spectrophotometric Reading: An inverted plate reader can be used to read the optical density (OD) at 530 nm. The MIC is calculated as the lowest drug concentration that reduces the OD by ≥50% compared to the OD of the growth control (after subtracting the OD of the sterility control).

Quality Control (QC): The Cornerstone of Reliable Data

Performing QC is a non-negotiable step to ensure the test system is performing correctly.[12] This involves testing standard reference strains with known susceptibility profiles in parallel with the clinical isolates.[13]

  • Recommended QC Strains: For yeast susceptibility testing, the following ATCC strains are recommended by both CLSI and EUCAST:

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258

  • Acceptable QC Ranges: The observed MIC for the QC strain must fall within the established acceptable range for the specific drug and methodology used. While official CLSI/EUCAST QC ranges for this compound are not published, studies have established observed ranges that can be used for internal laboratory validation.[8]

QC StrainMethodObserved this compound MIC Range (µg/mL)[8]
C. parapsilosis ATCC 22019CLSI M27-A20.03 - 0.5
C. parapsilosis ATCC 22019EUCAST0.03 - 0.25
C. krusei ATCC 6258CLSI M27-A20.06 - 0.5
C. krusei ATCC 6258EUCAST0.06 - 0.25

Trustworthiness Check: If the MIC for a QC strain falls outside these ranges, the results for the test isolates are considered invalid. The entire run must be investigated for errors (e.g., incorrect inoculum preparation, drug dilution errors, incubation issues) and repeated.[13]

Interpretation of Results: Navigating a Landscape Without Breakpoints

A significant challenge in the clinical interpretation of this compound susceptibility data is the absence of formally established clinical breakpoints (CBPs) from either CLSI or EUCAST.[14][15][16] CBPs are specific MIC values that categorize an isolate as Susceptible (S), Susceptible-Increased Exposure (I), or Resistant (R), and are based on correlations between MICs, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.

In the absence of CBPs, interpretation relies on:

  • Epidemiological Cutoff Values (ECVs): An ECV is an MIC value that separates a microbial population into a wild-type (WT) group (without acquired resistance mechanisms) and a non-wild-type (non-WT) group (which may harbor resistance mutations). While useful for surveillance, an ECV does not predict clinical outcome. Local ECVs for this compound have been proposed in research settings.[17]

  • Comparison to Published Data: Researchers can compare their observed MICs to the distributions reported in published studies. Studies consistently show that this compound exhibits low MICs against susceptible isolates of Candida species.[8][9][18][19] An unusually high MIC compared to the typical range for a given species may suggest reduced susceptibility.

Reporting: When reporting results, it is crucial to state the MIC value and the methodology used (CLSI or EUCAST). Any interpretation should be cautious and clearly state that it is based on published MIC distributions rather than official clinical breakpoints.

References

  • Title: Topical this compound in dermatology and gynaecology: current role in therapy Source: PubMed URL: [Link]

  • Title: What is the mechanism of this compound Nitrate? Source: Patsnap Synapse URL: [Link]

  • Title: What is this compound Nitrate used for? Source: Patsnap Synapse URL: [Link]

  • Title: Topical this compound in dermatology and gynaecology. current role in therapy Source: Gionale Italiano di Dermatologia e Venereologia URL: [Link]

  • Title: this compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: this compound Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes Source: PubMed Central URL: [Link]

  • Title: Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) Source: Semantic Scholar URL: [Link]

  • Title: Modifications of antifungal sensibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer Source: PubMed URL: [Link]

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: CLSI Webstore URL: [Link]

  • Title: Methods document on MIC testing of yeasts updated by AFST Source: EUCAST URL: [Link]

  • Title: Antifungal MIC Testing for Yeasts Source: Scribd URL: [Link]

  • Title: Twenty Years in EUCAST Anti-Fungal Susceptibility Testing: Progress & Remaining Challenges Source: PubMed URL: [Link]

  • Title: this compound activity measured by the methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida vulvovaginitis isolates from two European regions and annotations on the prevalent genotypes Source: PubMed URL: [Link]

  • Title: (PDF) this compound Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes Source: ResearchGate URL: [Link]

  • Title: EUCAST AFST E.def 7.4 MIC testing of a S. cerevisiae isolate. Source: ResearchGate URL: [Link]

  • Title: Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods Source: JAC-Antimicrobial Resistance | Oxford Academic URL: [Link]

  • Title: (PDF) Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) Source: ResearchGate URL: [Link]

  • Title: Antifungal Susceptibility Testing: Current Approaches Source: PubMed Central URL: [Link]

  • Title: New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species Source: ResearchGate URL: [Link]

  • Title: Clinical breakpoint table Source: EUCAST URL: [Link]

  • Title: Clinical Breakpoint Tables Source: EUCAST URL: [Link]

  • Title: Antifungal Susceptibility Testing for C. auris Source: CDC URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing Breakpoint tables for interpretation of MICs and zone diameters. Source: EUCAST URL: [Link]

  • Title: Fungi (AFST) Source: EUCAST URL: [Link]

  • Title: In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays Source: PubMed URL: [Link]

  • Title: CLSI vs EUCAST methodologies for antifungal susceptibility testing Source: ResearchGate URL: [Link]

  • Title: In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays Source: National Institutes of Health URL: [Link]

  • Title: Quality Control of Antimicrobial Susceptibility Testing Source: British Society for Antimicrobial Chemotherapy URL: [Link]

  • Title: STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM Source: Microbiology Class URL: [Link]

Sources

Introduction: Understanding Fenticonazole and the Imperative of Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Determination of Fenticonazole Minimum Inhibitory Concentration (MIC)

This compound is a broad-spectrum imidazole antifungal agent valued for its activity against a wide range of yeasts and dermatophytes, including species of Candida and Malassezia.[1][2][3] Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity. This compound achieves this by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, fungal cell death.[4][5] Additionally, this compound has been shown to inhibit the secretion of protease acid by Candida albicans and block cytochrome oxidases and peroxidases, contributing to its potent antimycotic effect.[5][6][7]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a cornerstone of antifungal susceptibility testing (AST). For researchers and drug development professionals, a standardized, reproducible MIC protocol is essential for several reasons:

  • Preclinical Assessment: To define the in vitro spectrum of activity of this compound against a panel of clinically relevant or newly discovered fungal isolates.

  • Resistance Monitoring: To conduct surveillance studies that track the emergence and prevalence of resistant strains.

  • Mechanism of Action Studies: To quantify changes in susceptibility resulting from specific genetic modifications in fungi.

This guide provides a detailed, field-proven protocol for determining the MIC of this compound against yeast pathogens, grounded in the internationally recognized reference methodologies of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12]

Principle of the Broth Microdilution Method

The reference standard for determining the MIC of antifungal agents for yeasts is the broth microdilution method.[11][13] This quantitative technique involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple isolates and concentrations simultaneously. After a specified incubation period, the plates are examined for visible growth. The MIC is recorded as the lowest drug concentration that causes a substantial reduction in growth compared to a drug-free control. The rigor and standardization of this method, as detailed in documents like CLSI M27, ensure high inter-laboratory reproducibility.[11][14]

Core Protocol: this compound MIC Determination

This protocol is harmonized with the principles outlined in the CLSI M27-A3 and subsequent standards.[11][15][16]

PART 1: Preparation of Reagents and Fungal Inoculum

Causality: this compound is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent.[17] A high-concentration stock solution is prepared to ensure the final concentration of DMSO in the assay wells is non-inhibitory to fungal growth (typically ≤1%).

  • Calculate Weight: Use the following formula to determine the weight of this compound nitrate powder required: Weight (mg) = (Volume (mL) × Final Concentration (mg/L)) / Potency (µg/mg) Example: To prepare 10 mL of a 1600 µg/mL (1.6 mg/L) stock solution from a powder with a potency of 980 µg/mg: Weight = (10 mL × 1.6 mg/L) / 0.98 = 16.33 mg

  • Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in the required volume of 100% DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -70°C or below. Avoid repeated freeze-thaw cycles.

ParameterSpecificationRationale
Solvent 100% Dimethyl Sulfoxide (DMSO)Effectively solubilizes hydrophobic this compound.
Stock Concentration 100x the highest final test concentrationMinimizes final DMSO concentration in the assay.
Storage Temperature ≤ -70°CEnsures long-term stability of the antifungal agent.
Table 1: this compound Stock Solution Parameters

Causality: The final inoculum density is a critical variable that directly impacts the MIC result. A standardized inoculum ensures that results are consistent and comparable. The procedure begins with a fresh subculture to guarantee the viability and purity of the isolate.

  • Subculture: Streak the yeast isolate from a frozen stock onto a Sabouraud Dextrose Agar (SDA) plate. Incubate at 35°C for 24-48 hours to obtain fresh, well-isolated colonies.

  • Colony Suspension: Using a sterile loop or swab, touch 4-5 colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile 0.85% saline.

  • Turbidity Adjustment: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with a spectrophotometer to match that of a 0.5 McFarland standard at a wavelength of 530 nm. This suspension will contain approximately 1-5 x 10⁶ CFU/mL.

  • Working Inoculum Dilution: Prepare the final working inoculum by diluting the adjusted suspension in the test medium (RPMI-1640). The dilution factor depends on the final desired cell density. To achieve a final test concentration of 0.5-2.5 x 10³ CFU/mL, a 1:1000 dilution is typically appropriate (as 100 µL of this will be added to 100 µL of drug solution, resulting in a further 1:2 dilution).

PART 2: Assay Plate Preparation and Execution
  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in RPMI-1640 medium. For a final test range of 0.0313 to 16 µg/mL, you will prepare a starting solution at 32 µg/mL (2x the highest final concentration).

  • Plate Setup: Use a sterile, 96-well, U-bottom microtiter plate.

  • Serial Dilution:

    • Add 200 µL of the 32 µg/mL this compound solution to the first column of wells (e.g., column 1).

    • Add 100 µL of RPMI-1640 medium to the remaining wells (columns 2-11).

    • Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process from column 2 to column 10. Discard 100 µL from column 10 after mixing.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (medium only, no inoculum).

  • Inoculation: Add 100 µL of the standardized working inoculum (prepared in step 1.2.4) to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Final Concentrations: This procedure results in a final volume of 200 µL per well. The this compound concentrations will range from 16 µg/mL to 0.0313 µg/mL, and the final inoculum density will be approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35°C for 24 hours. Some slow-growing isolates may require incubation for up to 48 hours.

Experimental Workflow Visualization

Fenticonazole_MIC_Workflow stock Prepare this compound Stock in DMSO plate Prepare 96-Well Plate stock->plate inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) inoculum->plate subculture Subculture Isolate (24-48h @ 35°C) adjust Adjust to 0.5 McFarland in Saline subculture->adjust dilute_inoc Dilute in RPMI-1640 (Working Inoculum) adjust->dilute_inoc dilute_inoc->inoculum serial_dil Perform 2-fold Serial Dilution of this compound in Plate plate->serial_dil add_inoc Inoculate Wells with Working Inoculum serial_dil->add_inoc controls Include Growth & Sterility Controls add_inoc->controls incubate Incubate Plate (24h @ 35°C) controls->incubate read Read MIC Endpoint (≥50% Growth Inhibition) incubate->read

Sources

Topic: High-Throughput Screening (HTS) Assays for Fenticonazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract

Fenticonazole is a broad-spectrum imidazole antifungal agent with a multifaceted mechanism of action, making it a subject of significant interest in drug discovery and development.[1] Its primary activity involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[2][3] Additionally, it exhibits antibacterial and antiparasitic properties.[4] This guide provides a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to quantify and characterize the biological activities of this compound and related compounds. We will explore robust methods for primary antifungal screening, including cell growth and viability assays, as well as secondary, mechanism-of-action assays targeting its principal enzyme target, fungal cytochrome P450 (CYP51). A crucial counterscreen against mammalian CYP450 enzymes is also detailed to assess selectivity, a critical parameter for preclinical safety evaluation.

The Multifaceted Mechanism of this compound

Understanding the molecular basis of a drug's activity is fundamental to designing relevant and informative screening assays. This compound is not a simple antifungal; it exerts its effects through several mechanisms, making it a versatile therapeutic agent.

  • Primary Antifungal Mechanism: The principal mode of action is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[2][3] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[2] By blocking this step, this compound leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This cascade disrupts membrane function, increases permeability, and ultimately leads to fungal cell death.[2]

  • Secondary Antifungal Mechanisms: this compound also demonstrates other antimycotic activities, including the inhibition of secreted aspartyl proteases in Candida albicans, which are virulence factors that aid in tissue invasion.[4][5] It has also been reported to block cytochrome oxidases and peroxidases, further disrupting fungal metabolic processes.[4][6]

  • Broad-Spectrum Activity: Beyond its antifungal properties, this compound is active against various Gram-positive bacteria and the protozoan Trichomonas vaginalis.[1][7] This broad spectrum makes it an effective monotherapy for mixed infections.

Fenticonazole_MOA cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Membrane Disruption & Cell Death This compound This compound This compound->CYP51 Inhibits CYP51->Ergosterol CYP51->Disruption Leads to

Figure 1: this compound's primary mechanism of action.

Designing an HTS Campaign for this compound Activity

A well-designed HTS campaign follows a logical progression from broad, cell-based (phenotypic) screening to more specific, target-based (mechanistic) assays. This tiered approach efficiently identifies active compounds and subsequently elucidates their mechanism of action.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Screening Assay1 Assay 1: Growth Inhibition (OD) DoseResponse Dose-Response & IC50/MIC Determination Assay1->DoseResponse Active 'Hits' Assay2 Assay 2: Viability (Fluorescence) Assay2->DoseResponse Active 'Hits' Assay3 Assay 3: Viability (Bioluminescence) Assay3->DoseResponse Active 'Hits' Assay4 Assay 4: Fungal CYP51 Inhibition DoseResponse->Assay4 Assay5 Assay 5: Mammalian CYP Counterscreen (Selectivity) Assay4->Assay5 Hit_Confirmation Hit Confirmation & Validation Assay5->Hit_Confirmation

Figure 2: General HTS workflow for antifungal drug discovery.

Primary Screening Assays: Quantifying Antifungal Activity

The initial goal is to identify compounds that inhibit fungal growth or reduce viability. We present three protocols with increasing sensitivity.

Protocol 1: Fungal Growth Inhibition via Optical Density (OD)

This is a foundational, cost-effective assay that measures fungal growth by monitoring the turbidity of the culture.[8][9]

  • Principle: Cell proliferation in a liquid culture increases its turbidity, which can be measured as absorbance (optical density) at 600 nm. A reduction in the final OD of a culture treated with a compound, relative to a vehicle control, indicates growth inhibition.

  • Materials:

    • Candida albicans or Saccharomyces cerevisiae strain.

    • Yeast extract-Peptone-Dextrose (YPD) or RPMI-1640 medium.[10][11]

    • This compound (positive control), DMSO (vehicle control).

    • Sterile 96- or 384-well clear, flat-bottom microplates.

    • Microplate reader with absorbance detection capability.

  • Step-by-Step Protocol:

    • Inoculum Preparation: Culture yeast overnight in the chosen medium at 30°C. Dilute the culture to achieve a starting OD600 of 0.05-0.1 in fresh medium.

    • Compound Plating: Prepare a serial dilution of this compound and test compounds in DMSO. Dispense 1 µL of each compound concentration into the wells of the microplate. Include wells with DMSO only for the vehicle control (maximum growth) and medium only for the blank control.

    • Cell Seeding: Add 99 µL of the prepared yeast inoculum to each well, for a final volume of 100 µL.

    • Incubation: Incubate the plates at 30°C for 24-48 hours with shaking to ensure uniform growth.

    • Measurement: Before reading, shake the plate for 1 minute to resuspend the cells. Measure the OD at 600 nm.

  • Data Analysis:

    • Subtract the average blank OD from all other wells.

    • Calculate the percent inhibition: % Inhibition = (1 - (OD_compound - OD_blank) / (OD_vehicle - OD_blank)) * 100.

    • Plot % Inhibition vs. compound concentration and fit to a dose-response curve to determine the IC50 or Minimum Inhibitory Concentration (MIC).

Protocol 2: Fungal Viability via Resazurin Reduction (Fluorescence)

This assay provides a more sensitive measure of metabolic activity.

  • Principle: Viable, metabolically active cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[12][13]

  • Materials:

    • All materials from Protocol 1.

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

    • Sterile 96- or 384-well black, clear-bottom microplates.

    • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Step-by-Step Protocol:

    • Steps 1-4: Follow the procedure for the Growth Inhibition Assay (Protocol 1), using black-walled plates.

    • Reagent Addition: After the 24-48 hour incubation, add 10 µL of resazurin solution to each well.

    • Incubation: Incubate for an additional 2-6 hours at 30°C, protected from light.

    • Measurement: Measure fluorescence at the appropriate wavelengths.

  • Data Analysis: Similar to Protocol 1, calculate percent inhibition based on the fluorescence signal relative to vehicle and blank controls to determine the IC50.

Protocol 3: Fungal Viability via ATP Quantification (Bioluminescence)

This is the most sensitive method, quantifying ATP as a direct marker of cell viability.

  • Principle: Upon cell lysis, the amount of ATP released is quantified using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the ATP concentration, which reflects the number of viable cells in the culture.[14][15][16]

  • Materials:

    • All materials from Protocol 1.

    • Commercially available ATP detection reagent kit (e.g., CellTiter-Glo®).

    • Sterile 96- or 384-well white, opaque microplates to maximize luminescent signal.

    • Luminometer.

  • Step-by-Step Protocol:

    • Steps 1-4: Follow the procedure for the Growth Inhibition Assay (Protocol 1), using white opaque plates.

    • Plate Equilibration: After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

    • Reagent Addition: Add a volume of ATP detection reagent equal to the culture volume in each well (e.g., 100 µL).

    • Incubation & Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate percent inhibition based on the relative light units (RLU) compared to controls to determine the IC50.

Assay Parameter Protocol 1: Optical Density Protocol 2: Resazurin (Fluorescence) Protocol 3: ATP (Bioluminescence)
Principle Light scattering by cellsMetabolic reduction of dyeLuciferase-based ATP quantification
Plate Type Clear, flat-bottomBlack, clear-bottomWhite, opaque
Detection Absorbance (600 nm)Fluorescence (Ex/Em ~560/590 nm)Luminescence
Sensitivity LowMediumHigh[17]
Cost LowLow-MediumHigh
Primary Output MIC / IC50IC50IC50

Secondary & Mechanistic Assays

After identifying active compounds, the next step is to confirm their mechanism of action and assess their selectivity.

Protocol 4: Fungal Cytochrome P450 (CYP51) Inhibition Assay

This assay directly measures the inhibition of this compound's primary molecular target.

  • Principle: The activity of recombinant fungal CYP51 is measured using a pro-fluorescent substrate. Inhibition of the enzyme by a test compound results in a decreased fluorescent signal.[18]

  • Materials:

    • Recombinant fungal CYP51 enzyme and its corresponding NADPH-P450 reductase.

    • Pro-fluorescent CYP substrate (e.g., a derivative of coumarin).

    • NADPH regenerating system.

    • Potassium phosphate buffer.

    • This compound (positive control), test compounds.

    • Black 384-well microplates.

    • Fluorescence microplate reader.

  • Step-by-Step Protocol:

    • Compound Plating: Dispense test compounds and controls into the microplate.

    • Enzyme Addition: Prepare a master mix containing the CYP51 enzyme, reductase, and buffer. Add this mix to the wells and pre-incubate with the compounds for 10-15 minutes at 37°C.

    • Reaction Initiation: Prepare a second master mix containing the pro-fluorescent substrate and the NADPH regenerating system. Add this mix to initiate the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • Reaction Termination: Stop the reaction (e.g., by adding acetonitrile).

    • Measurement: Read the fluorescence.

  • Data Analysis: Calculate the percent inhibition of enzyme activity relative to vehicle controls and determine the IC50 for each compound.

Protocol 5: Mammalian Cytochrome P450 Inhibition Counterscreen

This critical counterscreen assesses the selectivity of hit compounds for the fungal target over human enzymes, predicting the potential for drug-drug interactions.[19][20][21]

  • Principle: This assay is analogous to Protocol 4 but uses a panel of key human CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) expressed in human liver microsomes or as recombinant proteins.[19][20] Commercially available kits with specific pro-fluorescent or luminogenic substrates for each isozyme are widely used.[22]

  • Materials:

    • Human liver microsomes or recombinant human CYP enzymes.

    • A panel of specific substrates and known inhibitors for each CYP isozyme.[19]

    • Materials as described in Protocol 4.

  • Step-by-Step Protocol:

    • The protocol is similar to the fungal CYP51 assay but is run in parallel for each human CYP isozyme.

    • Follow the manufacturer's instructions for commercially available assay kits, as substrates and buffer conditions are optimized for each enzyme.

  • Data Analysis:

    • Determine the IC50 value for each compound against each human CYP isozyme.

    • Calculate a Selectivity Index (SI) for each compound: SI = IC50 (Human CYP) / IC50 (Fungal CYP51)

    • A higher SI value indicates greater selectivity for the fungal target and a lower likelihood of off-target effects in humans.

Example Data Summary Antifungal IC50 (C. albicans) Fungal CYP51 IC50 Human CYP3A4 IC50 Selectivity Index (CYP3A4/CYP51)
This compound 0.5 µM0.1 µM15 µM150
Compound X (Hit) 0.2 µM0.05 µM25 µM500
Compound Y (Non-selective) 1.0 µM0.8 µM1.2 µM1.5

Conclusion

The suite of HTS assays described in this application note provides a robust framework for the comprehensive evaluation of this compound and the discovery of novel antifungal agents. By progressing from high-throughput phenotypic screens to specific mechanistic and selectivity assays, researchers can efficiently identify potent compounds and generate the critical data needed for lead optimization. The emphasis on self-validating protocols, including appropriate controls and counterscreens, ensures data integrity and provides a clear path for advancing promising hits in the drug development pipeline.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound Nitrate?[Link]

  • Veraldi, S., & Milani, R. (2019). Topical this compound in dermatology and gynaecology. current role in therapy. Health of Woman, 47(4), 78-82. [Link]

  • Veraldi, S., & Milani, R. (2008). Topical this compound in dermatology and gynaecology: current role in therapy. Drugs, 68(15), 2183-94. [Link]

  • Catania, M. A., & Vecchio, C. (2017). This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. Le Infezioni in Medicina, 25(2), 1-8. [Link]

  • Temiz, C., & Corbacı, C. (2022). The efficacy and safety of this compound in the treatment of mixed vaginitis. Journal of Contemporary Medicine, 12(1), 108-113. [Link]

  • Veronese, M., et al. (1981). Antifungal activity of this compound in experimental dermatomycosis and candidiasis. Arzneimittel-Forschung, 31(12), 2137-9. [Link]

  • Apollo Pharmacy. This compound: Uses, Side Effects and Medicines. [Link]

  • Wikipedia. This compound. [Link]

  • Raut, S., et al. (2014). Simple fluorescence-based high throughput cell viability assay for filamentous fungi. Journal of Applied Microbiology, 116(5), 1254-63. [Link]

  • Jackson, J. P., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(9), 1365-72. [Link]

  • Carrillo-Muñoz, A. J., et al. (2019). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 63(10), e00948-19. [Link]

  • Adaway, J. E., et al. (2021). A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. mSphere, 6(5), e0055121. [Link]

  • Corbacı, C., & Üstüner, E. (2021). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. ResearchGate. [Link]

  • Pérez-Victoria, I., et al. (2020). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 6(4), 282. [Link]

  • Agilent Technologies. (2012). High-Throughput In Vitro ADME Analysis with Agilent RapidFire/MS Systems: Cytochrome P450 Inhibition. [Link]

  • Li, X., et al. (2006). High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections. PNAS, 103(52), 19732-7. [Link]

  • Creative Biolabs. High-Throughput Antifungal Hit Discovery & Screening Service. [Link]

  • Inglese, J., et al. (2007). Parallel High-Throughput Automated Assays to Measure Cell Growth and Beta Galactosidase Reporter Gene Expression in the Yeast Saccharomyces cerevisiae. In The NCBI BioAssays Database. [Link]

  • Armour, C. R., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(11), e0055123. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127-36. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Kalyuzhin, V. (2016). A new fluorescent viability test for fungi cells. Scilit. [Link]

  • Yamaori, S., et al. (2011). Reliable High-throughput Method for Inhibition Assay of 8 Cytochrome P450 Isoforms Using Cocktail of Probe Substrates and UPLC–MS/MS. Xenobio. Metabol. and Disposit., 26(6), 516-526. [Link]

  • Toussaint, M., & Conconi, A. (2006). High-throughput and sensitive assay to measure yeast cell growth: a bench protocol for testing genotoxic agents. Nature Protocols, 1(4), 1922-8. [Link]

  • Vincent, I. M., et al. (2010). Yeast-Based High-Throughput Screens to Identify Novel Compounds Active against Brugia malayi. PLoS Neglected Tropical Diseases, 4(3), e612. [Link]

  • Guengerich, F. P., et al. (2011). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology, 772, 119-25. [Link]

  • Diaz-Mendoza, J., et al. (2013). Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. Interface Focus, 3(1), 20120042. [Link]

  • Lei, Z., et al. (2020). One-step, rapid fluorescence sensing of fungal viability based on a bioprobe with aggregation-induced emission characteristics. Materials Chemistry Frontiers, 4(12), 3624-3631. [Link]

  • Jones, B. M., et al. (1989). Comparison of the in vitro activities of this compound, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial Agents and Chemotherapy, 33(6), 970-2. [Link]

  • Assay Genie. ATP Assay Kit (Luminescent). [Link]

  • Loeffler, J., et al. (2001). Quantification of Fungal DNA by Using Fluorescence Resonance Energy Transfer and the Light Cycler System. Journal of Clinical Microbiology, 39(10), 3505-3511. [Link]

  • Molin, M., et al. (2022). High-throughput Growth Measurements of Yeast Exposed to Visible Light. Bio-protocol, 12(2), e4297. [Link]

  • Singh, S., et al. (2023). Diagnostic Efficacy of LAMP Assay for Human Fungal Pathogens: a Systematic Review and Meta-analysis. Mycopathologia, 188(3-4), 213-226. [Link]

Sources

Application Notes and Protocols for the Spectrophotometric Analysis of Fenticonazole Nitrate in Bulk Drug

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fenticonazole Nitrate

This compound nitrate, an imidazole antifungal agent, is a critical component in the treatment of various fungal infections. Its efficacy is intrinsically linked to its purity and concentration in the bulk drug substance. Consequently, robust and reliable analytical methods for its quantification are paramount in pharmaceutical quality control. Spectrophotometry, owing to its simplicity, cost-effectiveness, and rapidity, presents a highly viable analytical approach.

This application note provides a detailed guide to two distinct and validated UV-Visible spectrophotometric methods for the determination of this compound nitrate in its bulk form: the Zero-Order Spectrophotometric method and the Area Under the Curve (AUC) method. The causality behind experimental choices and the framework for a self-validating system are emphasized throughout, ensuring scientific integrity and adherence to international regulatory standards.

Physicochemical Properties of this compound Nitrate: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound nitrate is fundamental to the development of a successful analytical method.

PropertyValueSource
Molecular FormulaC₂₄H₂₁Cl₂N₃O₄S[1]
Molar Mass518.41 g/mol [1]
Melting Point135-137°C[2]
SolubilityPractically insoluble in water; freely soluble in dimethylformamide and methanol; sparingly soluble in anhydrous ethanol.[1]
UV Absorption Maximum (λmax) in Methanol252-253 nm[3][4]

The high solubility of this compound nitrate in methanol makes it an ideal solvent for UV-spectrophotometric analysis, ensuring complete dissolution of the analyte and adherence to Beer-Lambert's law.[3][5] The distinct UV absorption maximum at approximately 253 nm provides the basis for quantitative determination.[3][4]

Method 1: Zero-Order UV-Spectrophotometric Analysis

This method relies on the direct measurement of absorbance at the wavelength of maximum absorption (λmax) of this compound nitrate.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.

2. Reagents and Materials:

  • This compound nitrate reference standard

  • Methanol (AR grade)

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound nitrate reference standard and transfer it to a 100 mL volumetric flask.[3][5]

  • Dissolve the standard in approximately 70 mL of methanol with the aid of sonication for 5 minutes.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 5 to 30 µg/mL.[3][5]

5. Determination of λmax:

  • Scan a 10 µg/mL solution of this compound nitrate in methanol from 400 nm to 200 nm against a methanol blank.[3]

  • The wavelength of maximum absorbance (λmax) should be determined (reported to be around 253 nm).[3][4]

6. Calibration Curve:

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a graph of absorbance versus concentration.

  • The plot should be linear, and the correlation coefficient (r²) should be greater than 0.99.[3][5]

7. Analysis of Bulk Drug Sample:

  • Prepare a solution of the bulk drug sample in methanol at a concentration expected to be within the linearity range.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound nitrate in the sample using the regression equation from the calibration curve.

Method 2: Area Under the Curve (AUC) Spectrophotometric Analysis

The AUC method involves the measurement of the area under the curve of the UV spectrum over a selected wavelength range. This can sometimes offer better precision and reduced interference from baseline noise.

Experimental Protocol

1. Instrumentation and Reagents:

  • Same as for Method 1.

2. Preparation of Standard and Sample Solutions:

  • Same as for Method 1.

3. Analytical Wavelength Range Selection:

  • Scan a standard solution of this compound nitrate in the UV region.

  • Select a wavelength range for the AUC measurement. A reported effective range is 242-262 nm.[3][5]

4. Calibration Curve:

  • For each working standard solution, measure the area under the curve within the selected wavelength range.

  • Plot a graph of the AUC versus concentration.

  • The plot should be linear with a correlation coefficient (r²) greater than 0.99.[3][5]

5. Analysis of Bulk Drug Sample:

  • Measure the AUC of the bulk drug sample solution within the selected wavelength range.

  • Calculate the concentration of this compound nitrate using the regression equation from the AUC calibration curve.

Method Validation: A Cornerstone of Analytical Trustworthiness

Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]

Workflow for Method Development and Validation

Method_Validation_Workflow A Method Development (Solvent, λmax, Linearity Range) B Method Optimization A->B Refine Parameters C Method Validation (ICH Q2) B->C Finalized Method D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Documentation & Reporting D->J E->J F->J G->J H->J I->J

Caption: Workflow for Spectrophotometric Method Development and Validation.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze a minimum of 5 concentrations across the specified range.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable accuracy, precision, and linearity.As determined by linearity, accuracy, and precision studies.
Accuracy Perform recovery studies by spiking a known quantity of standard drug into a placebo or sample at three levels (e.g., 80%, 100%, 120%).[7]Percent recovery should be within 98-102%.
Precision Repeatability (Intra-day): Analyze a minimum of 6 replicates of the same sample on the same day. Intermediate Precision (Inter-day): Analyze the same sample on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) should be ≤ 2%.
Specificity Analyze a placebo or excipient mixture to ensure no interference at the analytical wavelength.No significant absorbance from the placebo at the λmax.
Limit of Detection (LOD) Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., wavelength, sonication time) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.

A Note on Colorimetric Methods

While UV-spectrophotometry is a direct and efficient method for the analysis of this compound nitrate, colorimetric methods can sometimes be employed, particularly for the determination of the nitrate moiety. This would typically involve a reaction that produces a colored product, which can then be quantified. However, a specific, validated colorimetric method for this compound nitrate is not widely reported in the scientific literature. Development of such a method would require extensive research to identify a suitable chromogenic reagent and to validate the method according to ICH guidelines.

Conclusion

The UV-Visible spectrophotometric methods, specifically the zero-order and AUC techniques, are demonstrated to be simple, rapid, accurate, and precise for the routine analysis of this compound nitrate in bulk drug. The use of methanol as a solvent is both effective and economical.[3][5] Adherence to the validation protocols outlined in this application note will ensure the generation of reliable and reproducible data, which is essential for maintaining the quality and safety of pharmaceutical products containing this compound nitrate.

References

  • Gorle, A. P., Jain, P. S., Nerkar, P. P., & Kommakayam, S. H. (2024). Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 11(2), 175-179. [Link]

  • ChemBK. (n.d.). This compound nitrate. Retrieved from [Link]

  • ResearchGate. (2024). Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. Retrieved from [Link]

  • Chaudhari, S. R., Patil, A. S., & Shirkhedkar, A. A. (2019). Application of Hydrotropic Solubilization Phenomenon for Estimation of this compound in Bulk and Vaginal capsules using UV-spectrophotometry Methods. Asian Journal of Pharmaceutical Analysis, 9(2), 49-54. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk an. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). British Pharmacopoeia Monographs- Medicinal and Pharmaceutical Substances. Retrieved from [Link]

  • PharmaCompass. (n.d.). This compound NITRATE. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EUROPEAN PHARMACOPOEIA 11.4. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EUROPEAN PHARMACOPOEIA 10.0 Index. Retrieved from [Link]

  • WebofPharma. (2019, October 29). This compound nitrate Monograph Eu. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). first derivative uv-spectrophotometric method for determination of this compound nitrate cream matrix. Retrieved from [Link]

  • Ahmed, O. A. A., Badr-Eldin, S. M., & Tawfik, E. A. (2024). Development and characterization of this compound nitrate-loaded cubogel for the management of vaginal candidiasis. Drug Delivery, 31(1), 2339598. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Development and validation of different UV-spectrophotometric methods for the estimation of fluconazole in bulk and in solid dos. Retrieved from [Link]

  • WebofPharma. (n.d.). British Pharmacopoeia 2023 Monographs & Formulated Alphabet T. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC. Retrieved from [Link]

  • WebofPharma. (n.d.). British Pharmacopoeia 2023 Monographs & Formulated Alphabet R. Retrieved from [Link]

  • WebofPharma. (n.d.). British Pharmacopoeia 2023 Monographs & Formulated Alphabet G. Retrieved from [Link]

  • Pop, C., Sitar, C., & Loghin, F. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(12), 2439. [Link]

Sources

Application Notes and Protocols: Leveraging Fenticonazole to Elucidate Fungal Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fenticonazole as a Multifaceted Tool in Antimicrobial Resistance Research

The escalating threat of antifungal resistance necessitates innovative research tools to dissect the complex mechanisms fungi employ to evade therapeutic agents. This compound, an imidazole derivative, emerges as a potent and versatile compound for such investigations.[1] Its well-characterized primary mechanism of action, coupled with its broader biological effects, provides a unique lens through which to study the multifaceted nature of fungal drug resistance.[1][2][3] This guide offers an in-depth exploration of how researchers can strategically utilize this compound to investigate, characterize, and ultimately understand the molecular underpinnings of fungal resistance. By moving beyond simple susceptibility testing, we can harness this compound to probe the intricacies of target modification, drug efflux, and other adaptive strategies employed by pathogenic fungi.

This compound's principal antifungal activity stems from its inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[4][5][6] It specifically targets the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, leading to a depletion of ergosterol and the accumulation of toxic sterol intermediates.[4][7][8] This disruption of membrane homeostasis ultimately results in cell lysis and death.[4] However, the utility of this compound in resistance studies extends beyond this primary target. It has also been shown to inhibit the secretion of acid proteases by Candida albicans and block cytochrome oxidases and peroxidases, suggesting a broader impact on fungal physiology.[1]

This document will provide a comprehensive overview of experimental strategies and detailed protocols for using this compound to study fungal resistance. We will delve into methods for assessing fungal susceptibility, investigating the role of efflux pumps, and analyzing genetic determinants of resistance. Through a combination of established methodologies and insightful experimental design, researchers can leverage this compound to make significant strides in the ongoing battle against antifungal resistance.

Core Mechanisms of Fungal Resistance to Azoles: A Framework for Investigation

Understanding the primary ways fungi develop resistance to azole antifungals, including this compound, is crucial for designing effective experimental approaches. The major mechanisms can be broadly categorized as:

  • Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing the binding affinity of azole drugs.[9][10][11] This is a common and clinically significant mechanism of resistance.[9][10][12]

  • Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a greater concentration of the drug to achieve an inhibitory effect.[13]

  • Active Drug Efflux: Fungi can actively pump antifungal agents out of the cell, preventing them from reaching their intracellular target. This is primarily mediated by two major superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[14][15][16][17]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to a state where the cell is less dependent on the specific step inhibited by azoles.[13]

The following sections will provide detailed protocols to investigate each of these mechanisms using this compound as a key reagent.

Section 1: Foundational Assays - Quantifying Fungal Susceptibility to this compound

The first step in any resistance study is to accurately determine the susceptibility of the fungal isolate(s) to the antifungal agent. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11][18]

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20]

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of this compound in a microtiter plate. After incubation, the MIC is determined by visual inspection or spectrophotometric reading of fungal growth.

Materials:

  • This compound nitrate (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates for testing

  • Quality control strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019)

  • Spectrophotometer (optional, for objective reading)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at 10 mg/mL in DMSO.

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1-11. Add 100 µL of sterile RPMI 1640 to well 12.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% or ≥80% inhibition) compared to the growth control well.[21]

    • Spectrophotometric Reading: Read the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration that reduces the OD by the predetermined percentage compared to the growth control.

Data Interpretation:

IsolateThis compound MIC (µg/mL)Interpretation
Wild-Type Strain A0.125Susceptible
Clinical Isolate B0.25Susceptible
Clinical Isolate C8Resistant
Clinical Isolate D>16High-level Resistance

Causality and Self-Validation:

  • Why RPMI 1640 with MOPS? This medium is standardized for antifungal susceptibility testing, providing consistent pH and nutrient conditions.

  • Why a standardized inoculum? The density of the initial fungal population can significantly impact the MIC value. Standardization ensures reproducibility.

  • Inclusion of Quality Control Strains: Known susceptible and resistant strains validate the accuracy and reproducibility of the assay. Their MIC values should fall within an expected range.

Section 2: Unmasking Efflux Pump Activity

The overexpression of efflux pumps is a major contributor to azole resistance.[14][15][16] this compound can be used both as a substrate for these pumps and, in some contexts, to study their inhibition.

Protocol 2: Rhodamine 6G Efflux Assay

Principle: Rhodamine 6G (R6G) is a fluorescent substrate for many fungal ABC transporters.[16] Cells that overexpress these pumps will actively efflux R6G, resulting in lower intracellular fluorescence compared to susceptible cells. This assay indirectly measures the activity of these pumps.

Materials:

  • Fungal isolates (susceptible and potentially resistant strains)

  • Rhodamine 6G

  • 2-deoxy-D-glucose (2-DOG)

  • Phosphate-buffered saline (PBS)

  • Glucose solution (e.g., 2% w/v)

  • Fluorometer or fluorescence microscope

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Grow fungal cells to mid-log phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a final OD600 of 0.5.

  • Glucose Starvation (Energy Depletion):

    • Incubate the cell suspension with 5 mM 2-DOG for 1 hour at 30°C with shaking. This depletes intracellular ATP, inhibiting ATP-dependent efflux pumps.

  • Rhodamine 6G Loading:

    • Add R6G to the cell suspension to a final concentration of 10 µM.

    • Incubate for 30 minutes at 30°C with shaking to allow for passive diffusion of the dye into the cells.

  • Efflux Induction:

    • Wash the cells twice with PBS to remove extracellular R6G.

    • Resuspend the cells in PBS.

    • Initiate efflux by adding glucose to a final concentration of 2% (w/v).

    • Immediately begin measuring the fluorescence of the supernatant over time (e.g., every 5 minutes for 60 minutes) using a fluorometer. Alternatively, observe intracellular fluorescence using a fluorescence microscope.

Data Interpretation:

  • Fluorometer: A higher rate of increase in supernatant fluorescence indicates greater R6G efflux and, by extension, higher efflux pump activity.

  • Fluorescence Microscope: Resistant cells will show a more rapid decrease in intracellular fluorescence compared to susceptible cells.

Visualization of the Efflux Pump Mechanism:

EffluxPump cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenticonazole_out This compound Fenticonazole_in This compound Fenticonazole_out->Fenticonazole_in Passive Diffusion R6G_out Rhodamine 6G R6G_in Rhodamine 6G R6G_out->R6G_in Passive Diffusion EffluxPump ABC/MFS Transporter EffluxPump->Fenticonazole_out EffluxPump->R6G_out Efflux ADP ADP + Pi EffluxPump->ADP Fenticonazole_in->EffluxPump R6G_in->EffluxPump ATP ATP ATP->EffluxPump Energy

Caption: Fungal efflux pumps actively transport this compound and fluorescent dyes like Rhodamine 6G out of the cell, a key resistance mechanism.

Section 3: Pinpointing Genetic Determinants of Resistance

The ultimate proof of a resistance mechanism often lies in identifying the underlying genetic changes. Sequencing the ERG11 gene and analyzing the expression of resistance-associated genes are powerful approaches.

Protocol 3: Sequencing of the ERG11 Gene

Principle: The ERG11 gene is amplified from genomic DNA of susceptible and resistant fungal isolates using the Polymerase Chain Reaction (PCR). The PCR products are then sequenced to identify mutations that may confer resistance.[9][12][22]

Materials:

  • Genomic DNA extraction kit suitable for fungi

  • Primers specific for the ERG11 gene of the fungal species of interest

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis system

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from the fungal isolates according to the manufacturer's protocol.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the ERG11 gene. It may be necessary to use multiple overlapping primer pairs.

    • Set up the PCR reaction as follows (example for a 25 µL reaction):

      • 10x PCR Buffer: 2.5 µL

      • dNTPs (10 mM): 0.5 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Taq DNA Polymerase: 0.25 µL

      • Genomic DNA (50-100 ng): 1 µL

      • Nuclease-free water: to 25 µL

    • Perform PCR with the following cycling conditions (example):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize for your primers)

        • Extension: 72°C for 1-2 minutes (depending on amplicon size)

      • Final extension: 72°C for 10 minutes

  • Verification and Purification:

    • Run a portion of the PCR product on an agarose gel to confirm amplification of a band of the expected size.

    • Purify the remaining PCR product using a commercial kit.

  • Sequencing and Analysis:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

    • Align the obtained sequences with the wild-type ERG11 sequence from a susceptible reference strain.

    • Identify any nucleotide changes and determine the corresponding amino acid substitutions.

Data Interpretation:

IsolateNucleotide ChangeAmino Acid SubstitutionPredicted Impact on this compound Binding
Wild-TypeNoneNoneNormal Binding
Resistant Isolate 1G1292TG431CPotential steric hindrance
Resistant Isolate 2A428CY143HAltered hydrogen bonding
Protocol 4: Gene Expression Analysis by RT-qPCR

Principle: Reverse Transcription-quantitative PCR (RT-qPCR) is used to measure the mRNA levels of genes known to be involved in azole resistance, such as ERG11, CDR1, and MDR1.[23][24][25] Upregulation of these genes in the presence of this compound or in resistant isolates can indicate their role in the resistance phenotype.

Materials:

  • Fungal isolates grown with and without sub-inhibitory concentrations of this compound

  • RNA extraction kit suitable for fungi

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Grow fungal cells to mid-log phase and expose a subset to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 2-4 hours).

    • Extract total RNA from both treated and untreated cells.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the RNA using reverse transcriptase and oligo(dT) or random primers.

  • qPCR:

    • Set up qPCR reactions for each target gene and the reference gene using the synthesized cDNA as a template.

    • Perform qPCR using a standard protocol for your instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene and comparing the treated/resistant samples to the untreated/susceptible control.

Data Interpretation:

GeneFold Change in Expression (Resistant vs. Susceptible)Interpretation
ERG114.2Upregulated
CDR110.5Highly Upregulated
MDR11.8Slightly Upregulated

Experimental Workflow for this compound Resistance Study:

ResistanceWorkflow Start Start with Fungal Isolates (Susceptible & Potentially Resistant) MIC Protocol 1: Determine this compound MIC Start->MIC Efflux Protocol 2: Assess Efflux Pump Activity (Rhodamine 6G Assay) MIC->Efflux Group isolates by MIC Genomic Protocol 3: Sequence ERG11 Gene MIC->Genomic Group isolates by MIC Expression Protocol 4: Analyze Gene Expression (RT-qPCR) MIC->Expression Group isolates by MIC Analysis Data Analysis & Correlation Efflux->Analysis Genomic->Analysis Expression->Analysis Conclusion Elucidate Resistance Mechanism(s) Analysis->Conclusion

Caption: A logical workflow for investigating this compound resistance, from initial susceptibility testing to detailed molecular analysis.

Conclusion: A Holistic Approach to Understanding Fungal Resistance

This compound serves as an invaluable tool for researchers and drug development professionals seeking to understand and combat antifungal resistance. Its well-defined mechanism of action provides a solid foundation for investigating target-based resistance, while its interaction with cellular efflux systems allows for the exploration of this critical defense mechanism. By employing the detailed protocols outlined in this guide, from foundational MIC determination to sophisticated genetic and expression analyses, a comprehensive picture of the resistance landscape can be constructed. This integrated approach, combining phenotypic and genotypic data, is essential for identifying novel resistance mechanisms, developing new therapeutic strategies, and ultimately, improving clinical outcomes in the face of evolving fungal pathogens.

References

  • ABC and MFS Transporters: A reason for Antifungal drug resistance - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells - PubMed. (2018). Journal of Global Antimicrobial Resistance, 13, 125-130. [Link]

  • ABC and MFS Transporters: A reason for Antifungal drug resistance - Archives of Biotechnology and Biomedicine. (2018). Archives of Biotechnology and Biomedicine, 2(1), 001-008. [Link]

  • What is the mechanism of this compound Nitrate? - Patsnap Synapse. (2024). Retrieved January 15, 2026, from [Link]

  • Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans | FEMS Yeast Research | Oxford Academic. (2013). FEMS Yeast Research, 13(4), 387-395. [Link]

  • Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC - NIH. (2015). Antimicrobial Agents and Chemotherapy, 59(8), 4507-4516. [Link]

  • Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. (2020). PLoS ONE, 15(5), e0232253. [Link]

  • Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PubMed Central. (2008). BMC Infectious Diseases, 8, 63. [Link]

  • New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species - ResearchGate. (2020). Antimicrobial Agents and Chemotherapy, 64(12), e01511-20. [Link]

  • New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species - PMC - NIH. (2020). Antimicrobial Agents and Chemotherapy, 64(12), e01511-20. [Link]

  • Azole Resistance Mechanisms in Pathogenic Malassezia furfur - PMC - NIH. (2021). mSphere, 6(3), e00283-21. [Link]

  • Evaluation of differential gene expression in fluconazole-susceptible and -resistant isolates of Candida albicans by cDNA microarray analysis - PubMed. (2004). Antimicrobial Agents and Chemotherapy, 48(6), 2176-2186. [Link]

  • ABC Transporters and Azole Susceptibility in Laboratory Strains of the Wheat Pathogen Mycosphaerella graminicola - PMC - NIH. (2003). Antimicrobial Agents and Chemotherapy, 47(12), 3742-3749. [Link]

  • Topical this compound in dermatology and gynaecology: current role in therapy - PubMed. (2002). Drugs, 62(4), 633-644. [Link]

  • Trichophyton rubrum Azole Resistance Mediated by a New ABC Transporter, TruMDR3. (2018). Antimicrobial Agents and Chemotherapy, 62(12), e01337-18. [Link]

  • New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species | Antimicrobial Agents and Chemotherapy - ASM Journals. (2020). Antimicrobial Agents and Chemotherapy, 64(12), e01511-20. [Link]

  • Molecular analysis of ERG11 gene in azole resistant Candida Species among immunocompromised patients - ResearchGate. (2025). ResearchGate. [Link]

  • This compound Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes - PubMed Central. (2006). Journal of Clinical Microbiology, 44(9), 3321-3326. [Link]

  • Gene Expression Analysis of Key Players Associated with Fluconazole Resistance in Candida albicans - Brieflands. (2019). Jundishapur Journal of Microbiology, 12(7), e88521. [Link]

  • Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation | FEMS Yeast Research | Oxford Academic. (2008). FEMS Yeast Research, 8(7), 1028-1041. [Link]

  • Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - NIH. (2021). Journal of Antimicrobial Chemotherapy, 76(Supplement 2), ii2-ii21. [Link]

  • Graphviz. (n.d.). Retrieved January 15, 2026, from [Link]

  • Is there a difference in the expression levels of genes responsible for fluconazole resistance in Candida albicans isolated from - Current Medical Mycology. (2021). Current Medical Mycology, 7(2), 1-8. [Link]

  • Build Diagrams from Code Using Graphviz - Wondershare EdrawMax. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed. (1995). Acta Biochimica Polonica, 42(4), 465-479. [Link]

  • In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - NIH. (2019). Antimicrobial Agents and Chemotherapy, 63(6), e02693-18. [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.). Retrieved January 15, 2026, from [Link]

  • Drawing Flow Diagrams with GraphViz | LornaJane. (2011). Retrieved January 15, 2026, from [Link]

  • Evaluation of 80% inhibition standards for the determination of fluconazole minimum inhibitory concentrations in three laboratories - University of Arizona. (1994). Diagnostic Microbiology and Infectious Disease, 20(2), 81-86. [Link]

  • Building diagrams using graphviz | Chad's Blog. (2021). Retrieved January 15, 2026, from [Link]

  • Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates - MDPI. (2024). Journal of Fungi, 10(5), 332. [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 15, 2026, from [Link]

  • Create diagrams with code using Graphviz - Hacker News. (2020). Retrieved January 15, 2026, from [Link]

  • Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed. (2006). BMC Genomics, 7, 203. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024). Retrieved January 15, 2026, from [Link]

  • Resistance to Antifungal Agents: Mechanisms and Clinical Impact - Oxford Academic. (2008). Clinical Infectious Diseases, 46(1), 120-128. [Link]

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. (2006). Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. [Link]

  • Drug resistance and tolerance in fungi - PMC - PubMed Central - NIH. (2018). Nature Reviews Microbiology, 16(6), 327-340. [Link]

  • Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PMC - NIH. (2023). mBio, 14(4), e00901-23. [Link]

  • (PDF) Mechanisms of Antifungal Drug Resistance - ResearchGate. (2014). Cold Spring Harbor Perspectives in Medicine, 4(6), a019623. [Link]

  • Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PubMed. (2023). mBio, 14(4), e0090123. [Link]

  • Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - MDPI. (2022). Antibiotics, 11(11), 1594. [Link]

  • Efflux Pump Mediated Resistance to Fluconazole in Candida glabrata in Vulvovaginal Candidiasis Patients - Semantic Scholar. (2022). Semantic Scholar. [Link]

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC - NIH. (2013). The Indian Journal of Medical Research, 138(2), 153-171. [Link]

Sources

Development of Fenticonazole-Releasing Biomaterials for Topical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenticonazole is a broad-spectrum imidazole antifungal agent with demonstrated efficacy against a wide range of dermatophytes and yeasts.[1][2][3] Its therapeutic potential in topical applications is often hindered by its low aqueous solubility, which can limit its penetration into the skin and sustained availability at the site of infection.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, fabrication, and characterization of this compound-releasing biomaterials for enhanced topical delivery. We will explore the development of polymeric nanoparticles and thermosensitive hydrogels as advanced carrier systems to overcome the limitations of conventional formulations. Detailed protocols, the rationale behind experimental choices, and characterization methodologies are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Advanced this compound Delivery Systems

This compound exerts its antifungal effect through a multi-faceted mechanism, primarily by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][7] This disruption of membrane integrity, along with the inhibition of key fungal enzymes, leads to fungistatic and, at higher concentrations, fungicidal activity.[2][4] It also possesses antibacterial activity against Gram-positive bacteria, making it a valuable agent for mixed infections.[1][2][3]

Despite its potent antifungal properties, the clinical effectiveness of topical this compound can be improved by addressing its poor water solubility.[4][5][8] Advanced biomaterial-based delivery systems offer a promising solution by:

  • Enhancing Bioavailability: Encapsulating this compound within a carrier can improve its solubility and facilitate its transport across the stratum corneum, the primary barrier of the skin.[9][10]

  • Providing Sustained Release: Biomaterial matrices can be engineered to release the drug in a controlled manner over an extended period, maintaining therapeutic concentrations at the target site and reducing the frequency of application.[11][12]

  • Improving Stability: Encapsulation can protect the drug from degradation, enhancing its shelf-life and efficacy.[9]

  • Targeting Delivery: Certain biomaterials can be designed to preferentially adhere to the skin or accumulate in specific skin layers, concentrating the drug where it is most needed.[13][14]

This guide will focus on two promising biomaterial platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Chitosan-based thermosensitive hydrogels .

This compound-Loaded PLGA Nanoparticles

PLGA is a biodegradable and biocompatible copolymer approved by the FDA and EMA for various biomedical applications, including drug delivery.[15][16][17] PLGA nanoparticles can encapsulate hydrophobic drugs like this compound, offering controlled release and improved skin penetration.[13][18]

Scientific Principles

The emulsification-solvent evaporation method is a widely used technique for preparing PLGA nanoparticles.[19][20][21] In this method, a solution of PLGA and this compound in a volatile organic solvent is emulsified in an aqueous phase containing a surfactant. The subsequent evaporation of the organic solvent leads to the precipitation of the polymer, forming solid nanoparticles with the drug encapsulated within.[19][22]

Experimental Workflow: PLGA Nanoparticle Formulation

cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification cluster_3 Solvent Evaporation & Nanoparticle Formation cluster_4 Purification & Collection A Dissolve PLGA and this compound in Dichloromethane C Add Organic Phase to Aqueous Phase A->C B Dissolve PVA (surfactant) in Deionized Water B->C D Homogenize (e.g., sonication) to form O/W Emulsion C->D E Stir at Room Temperature to Evaporate Dichloromethane D->E F Nanoparticle Suspension Forms E->F G Centrifuge to Pellet Nanoparticles F->G H Wash with Deionized Water G->H I Lyophilize for Dry Powder H->I

Caption: Workflow for this compound-PLGA Nanoparticle Synthesis.

Detailed Protocol: this compound-PLGA Nanoparticle Synthesis

Materials:

  • This compound Nitrate

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, molecular weight 15-30 kDa)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Protocol:

  • Organic Phase Preparation:

    • Accurately weigh 100 mg of PLGA and 10 mg of this compound Nitrate.

    • Dissolve both in 2 mL of DCM. Ensure complete dissolution. Causality: DCM is a volatile organic solvent that effectively dissolves both the hydrophobic drug and the polymer, forming a homogenous phase for encapsulation.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Gentle heating and stirring may be required. Causality: PVA acts as a surfactant to stabilize the oil-in-water emulsion, preventing droplet coalescence and controlling nanoparticle size.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while stirring.

    • Homogenize the mixture using a probe sonicator on an ice bath for 2 minutes (e.g., 40% amplitude, 30-second pulses). Causality: High-energy homogenization breaks down the organic phase into nano-sized droplets, which will form the nanoparticles.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature for at least 4 hours to allow for the complete evaporation of DCM.[20][23] Causality: As the DCM evaporates, the PLGA precipitates and solidifies, entrapping the this compound within the nanoparticle matrix.

  • Purification and Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove residual PVA and unencapsulated drug. Causality: Washing is crucial for removing surface-adsorbed drug and surfactant, which could affect release kinetics and biocompatibility.

    • Freeze the final nanoparticle suspension and lyophilize (freeze-dry) for 24-48 hours to obtain a dry powder.

Characterization of this compound-PLGA Nanoparticles

Table 1: Key Characterization Parameters for this compound-PLGA Nanoparticles

ParameterMethodPurposeExample Data
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoparticles. PDI < 0.3 indicates a homogenous population.200-300 nm, PDI < 0.2
Zeta Potential DLS with an electrodeMeasures the surface charge of the nanoparticles, which influences their stability and interaction with biological surfaces.-20 to -30 mV
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)Visualizes the shape and surface characteristics of the nanoparticles.Spherical with a smooth surface
Encapsulation Efficiency (EE%) & Drug Loading (DL%) UV-Vis SpectrophotometryQuantifies the amount of this compound successfully encapsulated within the nanoparticles.EE%: 80-90%, DL%: 5-8%

Protocol: Determination of Encapsulation Efficiency (EE%)

  • After the first centrifugation step (Protocol 2.3, step 5), carefully collect the supernatant.

  • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • Calculate EE% using the following formula:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

This compound-Releasing Thermosensitive Hydrogels

Thermosensitive hydrogels are "smart" biomaterials that undergo a sol-to-gel transition in response to temperature changes.[24][25][26][27] For topical applications, a hydrogel that is a liquid at room temperature for easy application and forms a gel at skin temperature is ideal.[24][25] Chitosan, a natural, biodegradable, and biocompatible polysaccharide with inherent antimicrobial properties, is an excellent candidate for developing such hydrogels.[24][28]

Scientific Principles

A common approach to creating a chitosan-based thermosensitive hydrogel is by combining it with a polyol salt, such as β-glycerophosphate (β-GP).[28] At lower temperatures, the chitosan solution with β-GP is in a liquid (sol) state. As the temperature increases towards physiological temperature (around 37°C), the electrostatic repulsive forces between the positively charged chitosan chains are shielded by the glycerophosphate anions. This allows for the strengthening of hydrogen bonding and hydrophobic interactions, leading to the formation of a three-dimensional gel network.[28]

Experimental Workflow: Chitosan-β-GP Hydrogel Formulation

cluster_0 Chitosan Solution Preparation cluster_1 β-GP Solution Preparation cluster_2 This compound Incorporation cluster_3 Hydrogel Formation cluster_4 Gelation Test A Dissolve Chitosan in Acetic Acid Solution C Disperse this compound in Chitosan Solution A->C B Dissolve β-GP in Deionized Water and Chill D Slowly Add Chilled β-GP Solution to This compound-Chitosan Dispersion on Ice Bath B->D C->D E Homogenous Sol is Formed D->E F Incubate at 37°C E->F G Observe Sol-to-Gel Transition F->G

Caption: Workflow for this compound-Chitosan Hydrogel Formulation.

Detailed Protocol: this compound-Chitosan Hydrogel Synthesis

Materials:

  • This compound Nitrate

  • Low molecular weight Chitosan

  • Acetic Acid

  • β-Glycerophosphate (β-GP)

  • Deionized water

Protocol:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of chitosan in 10 mL of 0.5% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution. Causality: The acidic environment protonates the amine groups of chitosan, making it soluble in water.

  • β-GP Solution Preparation:

    • Prepare a 50% (w/v) β-GP solution by dissolving 5 g of β-GP in 10 mL of deionized water. Keep this solution on an ice bath. Causality: The β-GP solution must be kept cold to prevent premature gelation upon mixing with the chitosan solution.

  • This compound Incorporation:

    • Disperse 100 mg of this compound Nitrate into the chitosan solution. Homogenize to ensure a uniform dispersion.

  • Hydrogel Formation:

    • While keeping the this compound-chitosan dispersion on an ice bath, slowly add the chilled β-GP solution dropwise under constant stirring. Causality: Slow addition on ice is critical to ensure a homogenous mixture before the temperature-induced gelation process begins.

    • The final mixture should be a clear to slightly opalescent, flowable sol.

  • Gelation Test:

    • Transfer a small volume (e.g., 1 mL) of the prepared sol into a vial.

    • Incubate the vial in a water bath at 37°C.

    • Observe the sol-to-gel transition by inverting the vial. The gelation time is the point at which the solution no longer flows.

Characterization of this compound-Releasing Hydrogel

Table 2: Key Characterization Parameters for this compound-Chitosan Hydrogel

ParameterMethodPurposeExample Data
Gelation Time and Temperature Visual Inspection (Vial Inversion), RheometryDetermines the time and temperature at which the sol-to-gel transition occurs.Gelation at 32-37°C within 5-10 minutes
Rheological Properties RheometryMeasures the viscosity and viscoelastic properties (storage and loss moduli) of the sol and gel states.Storage modulus (G') > Loss modulus (G'') in the gel state
Morphology Scanning Electron Microscopy (SEM) of lyophilized gelVisualizes the porous network structure of the hydrogel.Interconnected porous structure
Swelling Ratio Gravimetric MethodDetermines the water absorption capacity of the hydrogel.200-300%

In Vitro Drug Release Studies

Evaluating the release profile of this compound from the developed biomaterials is crucial for predicting their in vivo performance.[29][30][31] The dialysis membrane method is a common and effective technique for this purpose.[32][33][34]

Scientific Principles

A known amount of the this compound-loaded biomaterial (nanoparticle suspension or hydrogel) is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). This bag is then immersed in a release medium that mimics physiological conditions. The drug is released from the biomaterial, diffuses through the dialysis membrane into the release medium, and its concentration in the medium is measured over time.[35][36]

Experimental Workflow: In Vitro Drug Release

cluster_0 Sample Preparation cluster_1 Release Study Setup cluster_2 Sampling & Analysis cluster_3 Data Analysis A Place this compound-loaded Biomaterial in Dialysis Bag B Suspend Dialysis Bag in Release Medium (e.g., PBS pH 5.5) A->B C Incubate at 37°C with Constant Stirring B->C D Withdraw Aliquots of Release Medium at Time Intervals C->D E Replenish with Fresh Medium D->E F Analyze Drug Concentration (e.g., UV-Vis or HPLC) E->F G Calculate Cumulative Drug Release (%) F->G H Plot Release Profile vs. Time G->H

Caption: Workflow for In Vitro Drug Release Study using Dialysis Method.

Detailed Protocol: In Vitro Drug Release Assay

Materials:

  • This compound-loaded nanoparticles or hydrogel

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate Buffered Saline (PBS), pH 5.5 (to mimic skin pH)

  • Magnetic stirrer with heating plate

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound-loaded biomaterial (e.g., 10 mg of nanoparticles or 1 g of hydrogel).

    • Place the sample inside a pre-soaked dialysis bag and seal both ends.

  • Release Study Setup:

    • Place the sealed dialysis bag into a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 5.5).

    • Place the beaker on a magnetic stirrer with a heating plate set to 37°C and a constant stirring speed (e.g., 100 rpm). Causality: Maintaining sink conditions (drug concentration in the release medium is low) is essential for accurate release kinetics. Stirring ensures uniform drug distribution in the medium.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.

    • Immediately replenish the volume with 1 mL of fresh, pre-warmed release medium.[34]

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Antifungal Activity Assessment

The ultimate goal is to ensure that the developed biomaterials effectively inhibit fungal growth. The agar well diffusion method is a standard and straightforward technique to assess the antifungal activity of the formulations.

Scientific Principles

A lawn of a target fungal species (e.g., Candida albicans) is spread on an agar plate. Wells are then created in the agar, and the test formulations (this compound-loaded biomaterials, free drug solution, and controls) are placed in these wells. The plates are incubated, and the antifungal agent diffuses from the well into the agar. If the agent is effective, it will inhibit the growth of the fungus, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antifungal activity.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Candida albicans culture

  • Sabouraud Dextrose Agar (SDA) plates

  • This compound-loaded biomaterials

  • This compound solution (positive control)

  • Blank biomaterials (negative control)

  • Sterile cork borer

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized suspension of Candida albicans in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation:

    • Using a sterile cotton swab, evenly spread the fungal inoculum over the entire surface of the SDA plates to create a lawn.

    • Allow the plates to dry for a few minutes.

    • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Sample Application:

    • Carefully add a fixed volume (e.g., 100 µL) of each test sample into separate wells:

      • This compound-loaded nanoparticles suspension

      • This compound-loaded hydrogel

      • This compound solution (positive control)

      • Blank nanoparticles suspension (negative control)

      • Blank hydrogel (negative control)

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Conclusion

The development of this compound-releasing biomaterials, such as PLGA nanoparticles and thermosensitive chitosan hydrogels, presents a highly promising strategy to enhance the topical treatment of fungal infections. By improving drug solubility, providing sustained release, and potentially increasing skin penetration, these advanced formulations can overcome the limitations of conventional therapies. The protocols and characterization methods detailed in these application notes provide a robust framework for researchers to design, fabricate, and evaluate novel this compound delivery systems, ultimately contributing to the development of more effective and patient-compliant topical antifungal treatments.

References

  • Topical this compound in dermatology and gynaecology: current role in therapy - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Tumietto, F., & Giacomelli, L. (2017). This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(12), 2750-2755.
  • Veraldi, S. (2019). Topical this compound in dermatology and gynaecology. current role in therapy. Giornale Italiano di Dermatologia e Venereologia, 154(3), 332-337.
  • The efficacy and safety of this compound in the treatment of mixed vaginitis. (2022). Gynecology Obstetrics & Reproductive Medicine, 28(1), 74-79.
  • Rizvi, S. A. A., & Saleh, A. M. (2018). PLGA nanoparticles in drug delivery: the state of the art. Current Pharmaceutical Design, 24(10), 1159-1171.
  • Al-Sarmal, A. H., Al-Samydai, A., Al-Sultani, A. S., & Al-Halbosiy, M. F. (2022). Chitosan Nanoparticles for Topical Drug Delivery in Chemotherapy-Induced Alopecia: A Comparative Study of Five Repurposed Pharmacological Agents. Pharmaceuticals, 15(10), 1238.
  • What is the mechanism of this compound Nitrate? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]

  • (PDF) Dialysis membrane methods for in vitro drug release test of particulate... (n.d.). Retrieved January 16, 2026, from [Link]

  • Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics. (2025, October 9). Retrieved January 16, 2026, from [Link]

  • Chitosan nanoparticles in topical drug delivery systems for skin: A review of enhanced penetration and bioavailability. (2025, February 22). Journal of Drug Delivery Science and Technology, 100, 105000.
  • Revolutionizing Drug Delivery: The Potential of PLGA Nanoparticles in Nanomedicine. (2024, January 31). Journal of Nanomedicine & Nanotechnology, 15(1), 1-5.
  • Biomedical applications of PLGA nanoparticles in nanomedicine: advances in drug delivery systems and cancer therapy. (n.d.). Retrieved January 16, 2026, from [Link]

  • Topical drug delivery using chitosan nano- and microparticles - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • PLGA-based nanoparticles as cancer drug delivery systems - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development of a Test Method for in Vitro Drug Release from Soluble and Crystal Dispersion Type Ointments. (n.d.). Retrieved January 16, 2026, from [Link]

  • Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC. (2022, February 8). Retrieved January 16, 2026, from [Link]

  • (PDF) Solvent evaporation method of preparation for nanoparticles. (n.d.). Retrieved January 16, 2026, from [Link]

  • Biomimetic Antifungal Materials: Countering the Challenge of Multidrug-Resistant Fungi. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. (2013, October 29). Retrieved January 16, 2026, from [Link]

  • Topical drug delivery using chitosan nano- and microparticles | Request PDF. (2025, August 6). Retrieved January 16, 2026, from [Link]

  • DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS - PermeGear. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Chitosan nanoparticles for enhancing drugs and cosmetic components penetration through the skin. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent Advances on Chitosan-Based Thermosensitive Hydrogels for Skin Wound Treatment. (n.d.). Retrieved January 16, 2026, from [Link]

  • An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development of a dialysis in vitro release method for biodegradable microspheres. (n.d.). Retrieved January 16, 2026, from [Link]

  • The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions. (n.d.). Retrieved January 16, 2026, from [Link]

  • A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration - PMC. (2023, February 14). Retrieved January 16, 2026, from [Link]

  • Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Review on In-Vitro Release Testing Methods for Topical Dosage Forms - Ashdin Publishing. (2023, December 27). Retrieved January 16, 2026, from [Link]

  • Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. (2022, May 18). Retrieved January 16, 2026, from [Link]

  • Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. (n.d.). Retrieved January 16, 2026, from [Link]

  • Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. (2014, January 30). Retrieved January 16, 2026, from [Link]

  • IVRT & Skin Testing for Topical Pharmaceutical Drug Development | Contract Pharma. (2023, September 26). Retrieved January 16, 2026, from [Link]

  • A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of. (2023, February 6). Retrieved January 16, 2026, from [Link]

  • HYDROGEL-BASED DELIVERY SYSTEMS FOR TOPICAL ANTIFUNGAL THERAPY: A REVIEW. (2024, May 31). Cellulose Chemistry and Technology, 58(5-6), 469-484.
  • Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Preparation and characterization of solid lipid nanoparticles phospholipid complex loaded with this compound nitrate for topical management of Candida Albicans. (2025, November 6). Retrieved January 16, 2026, from [Link]

  • Recent advances in topical carriers of anti-fungal agents - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration. (2023, February 13). Retrieved January 16, 2026, from [Link]

  • Development of novel biopolymer-based nanoparticles loaded cream for potential treatment of topical fungal infections. (n.d.). Retrieved January 16, 2026, from [Link]

  • Research progress related to thermosensitive hydrogel dressings in wound healing: a review. (2023, October 26). Retrieved January 16, 2026, from [Link]

  • Nanoparticles: A Novel Antifungal Drug Delivery System. (2023, May 5). Retrieved January 16, 2026, from [Link]

  • (PDF) Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy. (2025, October 13). Retrieved January 16, 2026, from [Link]

  • Development and characterization of this compound nitrate-loaded cubogel for the management of vaginal candidiasis - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Preparation and Evaluation of this compound Nitrate Loaded Topical Emulgel for the Treatment of Cutaneous Candidiasis: Research Article. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound nitrate loaded trans-novasomes for effective management of tinea corporis: design characterization, in silico study, and exploratory clinical appraisal - PMC. (2022, April 4). Retrieved January 16, 2026, from [Link]

  • This compound nitrate loaded trans-novasomes for effective management of tinea corporis: design characterization, in silico study, and exploratory clinical appraisal. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Fenticonazole stability testing under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fenticonazole stability testing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is susceptible to degradation under several conditions, with oxidation being a significant pathway.[1][2][3] The primary oxidative degradation product has been identified through techniques like tandem mass spectrometry (LC-MS/MS).[1][2][3] It is also subject to degradation under acidic, basic, thermal, and photolytic stress.[1][2][3][4]

Q2: How does pH affect the stability of this compound?

A2: this compound exhibits pH-dependent stability. While it is relatively stable in neutral and mildly acidic conditions, it shows increased degradation in strongly acidic and alkaline environments.[4] For instance, under forced degradation conditions with 0.1 N HCl at 80°C for 24 hours, about 1.5% degradation was observed.[4] In 0.1 N NaOH at the same temperature and duration, degradation was approximately 1.3%.[4]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Photostability testing is a crucial part of stress testing for this compound, as outlined in the ICH Q1B guidelines.[4] Exposure to light in a photostability cabinet for 144 hours can result in about 3.1% degradation.[4] Therefore, it is essential to protect this compound samples from light during storage and handling to ensure accurate results.

Q4: What are the recommended storage conditions for this compound?

A4: Based on its stability profile, this compound should be stored in well-closed containers, protected from light and high temperatures. For long-term storage, conditions of 25°C with 60% relative humidity are standard, while accelerated stability studies are often conducted at 40°C with 75% relative humidity.[1][2][3]

Q5: What analytical technique is most suitable for this compound stability studies?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound in the presence of its degradation products.[1][2][3] A reversed-phase C18 or C8 column with a photodiode array (PDA) detector is frequently used.[1][2][3][5] The PDA detector is particularly useful for assessing peak purity and ensuring that the analyte peak is not co-eluting with any degradants.

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Chromatogram
  • Possible Cause: This could be due to the formation of degradation products, impurities from the sample matrix, or contaminants from the solvent or HPLC system.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Utilize a PDA detector to check the spectral purity of the this compound peak and the unexpected peaks. This can help determine if a peak represents a single compound.

    • Forced Degradation Study: If not already performed, conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][2][3] This will help in identifying the unknown peaks in your sample chromatogram.

    • Blank Injections: Inject your solvent and a placebo (if working with a formulation) to rule out contamination from these sources.

    • LC-MS/MS Analysis: For definitive identification of unknown peaks, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structural elucidation of degradation products.[1][2][3]

Issue 2: Poor Resolution Between this compound and a Degradation Product
  • Possible Cause: The chromatographic conditions may not be optimal for separating the parent drug from a closely eluting degradant.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the organic-to-aqueous ratio of your mobile phase. A slight change can significantly impact resolution. You can also try a different organic modifier (e.g., from acetonitrile to methanol or vice-versa).

    • pH Adjustment: Modify the pH of the aqueous component of your mobile phase. Since this compound is an imidazole derivative, its ionization state, and therefore its retention, will be pH-dependent.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[1][2][5]

    • Column Chemistry: Consider trying a column with a different stationary phase (e.g., a phenyl or cyano column) to exploit different separation mechanisms.

Issue 3: Inconsistent Results in Thermal Stability Studies
  • Possible Cause: Inconsistent heating, inadequate sample preparation, or the influence of humidity can lead to variable results.

  • Troubleshooting Steps:

    • Controlled Environment: Ensure that your thermal stability studies are conducted in a calibrated stability chamber with precise temperature and humidity control.

    • Homogeneous Samples: For solid-state studies, ensure that the drug powder is of a uniform particle size and is spread thinly to ensure even heat exposure.

    • Kinetic Analysis: To better understand the degradation process, determine the degradation kinetics (e.g., zero-order, first-order). One study on a this compound cream formulation found the degradation to follow zero-order kinetics.[1][2][3] Plotting the natural log of the remaining drug concentration versus time can help determine if the degradation follows first-order kinetics. The Arrhenius equation can then be used to evaluate the temperature dependence of the degradation rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound nitrate in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 80°C for 24 hours.[4]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 80°C for 24 hours.[4]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours.[4]

  • Photolytic Degradation: Expose the solid this compound powder to light in a photostability chamber for 144 hours.[4]

3. Sample Analysis:

  • After the specified time, cool the solutions to room temperature.

  • Neutralize the acidic and basic solutions.

  • Dilute all samples appropriately with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method that can be used as a starting point and optimized for your specific needs.

  • Column: Zorbax RP-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A gradient of 0.05 M phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector at 254 nm.[1][2][3]

  • Column Temperature: 25°C.[1][2]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionParametersDegradation (%)Reference
Acid Hydrolysis0.1 N HCl, 80°C, 24h~1.5%[4]
Base Hydrolysis0.1 N NaOH, 80°C, 24h~1.3%[4]
Oxidation3% H₂O₂, RT, 24h~22.6%[4]
Thermal Degradation60°C, 48h~0.5%[4]
PhotodegradationPhotostability cabinet, 144h~3.1%[4]

Visualizations

This compound Stability Testing Workflow

Fenticonazole_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (as per ICH Q1A) cluster_analysis Analysis cluster_results Data Evaluation start This compound Bulk Drug / Formulation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_solution acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) prep_solution->acid Expose to Stress base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) prep_solution->base Expose to Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation Expose to Stress thermal Thermal Degradation (e.g., 60°C) prep_solution->thermal Expose to Stress photo Photodegradation (ICH Q1B) prep_solution->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Structural Elucidation hplc->lcms If unknown peaks quant Quantify this compound & Degradation Products hplc->quant pathway Identify Degradation Pathways lcms->pathway quant->pathway kinetics Determine Degradation Kinetics quant->kinetics

Caption: A typical workflow for conducting forced degradation studies on this compound.

This compound Degradation Logic Diagram

Fenticonazole_Degradation_Logic cluster_products Degradation Products FEN This compound DP_Ox Oxidative Degradation Product FEN->DP_Ox Oxidizing Agents (e.g., H₂O₂) DP_Acid Acidic Hydrolysis Products FEN->DP_Acid Strong Acid + Heat DP_Base Basic Hydrolysis Products FEN->DP_Base Strong Base + Heat DP_Photo Photolytic Products FEN->DP_Photo Light Exposure

Caption: Factors leading to the degradation of this compound.

References

  • Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay. Future University. Available at: [Link]

  • Noaman, E., et al. (2016). Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay. TACL, 6(6), 850-862. Available at: [Link]

  • Lotfy, H., Noaman, E., Al-Ghobashy, M. A., & Lotfy, H. M. (2016). Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies. ResearchGate. Available at: [Link]

  • Demirel, G. Y., Yatkın, H. Ç., & Engin, B. (2023). STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC. International Journal of Pharmaceutical Sciences and Research, 14(4), 1805-1810. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Gaetani, E., et al. (2001). Determination of this compound and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Separation Science, 24(5), 392-396. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Al-Akayleh, F., et al. (2023). A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration. Drug Delivery, 30(1), 2179129. Available at: [Link]

  • Pawara, M. D., Patil, A. S., & Ghodke, M. S. (2021). Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128. Available at: [Link]

  • Demirel, G. Y., Yatkın, H. Ç., & Engin, B. (2023). STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC. International Journal of Pharmaceutical Sciences and Research, 14(4), 1805-1810. Available at: [Link]

Sources

Fenticonazole Assay Interference and False Positives in HTS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Fenticonazole-related assay interference and false positives in High-Throughput Screening (HTS). As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experimental workflow. This resource is structured in a question-and-answer format to directly address the common and complex challenges encountered when working with this compound and similar imidazole-based compounds in HTS campaigns.

I. Understanding the Culprit: this compound's Physicochemical Profile

Before diving into troubleshooting, it's crucial to understand the properties of this compound that can contribute to assay artifacts.

Physicochemical Properties of this compound

PropertyValueImplication in HTS
Molecular Weight 455.4 g/mol [1]Standard for a small molecule.
LogP (XLogP3) 6.7[1]High lipophilicity, indicating a tendency to associate with non-polar environments and potentially low aqueous solubility.
Solubility Water: < 0.1 mg/mL; DMSO: ≥25.4 mg/mL; Ethanol: 30 mg/mL[2][3]Poor aqueous solubility is a major red flag for potential aggregation at typical HTS concentrations.
Chemical Class Imidazole derivative[4][5][6][7]The imidazole ring system can have diverse biological activities and may interact with various targets.[4][8]

The high lipophilicity and poor aqueous solubility of this compound are key factors that predispose it to forming aggregates in aqueous assay buffers, a common cause of false positives in HTS.[9]

II. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and questions from researchers.

Q1: We're seeing potent, dose-dependent inhibition with this compound in our primary biochemical screen, but the results are not reproducible in our follow-up cell-based assays. What's going on?

This is a classic signature of a potential false positive, often stemming from assay interference rather than true target engagement. The discrepancy between a biochemical and a cell-based assay can arise because the compound's behavior is highly dependent on the assay environment.

  • Likely Cause: Compound aggregation. In a clean biochemical assay, this compound, due to its poor solubility, may be forming colloidal aggregates at the concentrations tested.[9][10] These aggregates can non-specifically sequester and denature the target protein, leading to apparent inhibition.[9] In a cell-based assay, the presence of lipids, proteins, and other cellular components can alter the compound's solubility and aggregation propensity, or the compound may not effectively cross the cell membrane to reach its intended target.

  • Initial Troubleshooting Step: The first and simplest test is to add a non-ionic detergent, such as 0.01% Triton X-100, to your biochemical assay buffer. If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that aggregation is the mechanism of the observed inhibition.[11]

Q2: Our fluorescence-based assay shows a strong signal with this compound. How can we be sure this is real activity and not an artifact?

Fluorescence-based assays are particularly susceptible to interference from test compounds.[12][13][14][15]

  • Potential Causes:

    • Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[12][14][16]

    • Quenching: The compound could be absorbing light at the excitation or emission wavelength, leading to a decrease in the signal (a false negative in a gain-of-signal assay, or a false positive in a loss-of-signal assay).[13]

  • Troubleshooting Protocol:

    • Run a "compound-only" control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your screen. Measure the fluorescence under the same conditions as your assay. A significant signal in these wells indicates autofluorescence.

    • Perform a counter-screen: If your primary assay measures the production of a fluorescent product, a counter-screen can be performed by adding this compound to a solution already containing the fluorescent product. A decrease in signal would suggest quenching.[11]

    • Shift the Spectrum: If possible, use a different fluorophore with red-shifted excitation and emission wavelengths. The incidence of compound autofluorescence generally decreases at higher wavelengths.[16]

III. In-Depth Troubleshooting and Confirmatory Assays

If initial troubleshooting suggests assay interference, a more rigorous investigation is warranted. The following workflows will help you systematically identify and confirm the nature of the false positive.

A. Investigating Compound Aggregation

Aggregation is a prevalent mechanism for promiscuous inhibitors, which show activity against multiple, unrelated targets.[9][10][17]

Workflow for Investigating this compound Aggregation

G cluster_0 Initial Observation cluster_1 Tier 1: Rapid Triage cluster_2 Tier 2: Biophysical Confirmation cluster_3 Conclusion A Potent, Dose-Dependent Inhibition in Primary Assay B Detergent Counter-Screen (e.g., 0.01% Triton X-100) A->B C Nephelometry A->C E Aggregation-based False Positive B->E Activity Abolished F Potential True Hit (Proceed to Orthogonal Assays) B->F Activity Unchanged C->E Concentration-Dependent Increase in Scattering C->F No Significant Scattering D Dynamic Light Scattering (DLS) E->D Confirm Particle Size

Caption: Workflow for identifying aggregation-based false positives.

1. High-Throughput Nephelometry

  • What it is: A technique that measures the amount of light scattered by suspended particles in a solution.[18][19][20][21][22] It provides a qualitative assessment of a compound's solubility and propensity to aggregate.[18]

  • Why it's useful: It's a rapid, plate-based method suitable for screening a large number of compounds to flag potential aggregators early.[18]

Experimental Protocol: High-Throughput Nephelometry

  • Compound Preparation: Prepare a serial dilution of this compound in your primary assay buffer, starting from the highest concentration used in your screen.

  • Plate Loading: Dispense the dilutions into a clear-bottom 96- or 384-well plate.[21] Include buffer-only wells as a negative control.

  • Incubation: Incubate the plate under the same conditions as your primary assay (time and temperature).

  • Measurement: Read the plate on a nephelometer.

  • Data Analysis: An increase in scattered light units that correlates with increasing this compound concentration is indicative of aggregation.

2. Dynamic Light Scattering (DLS)

  • What it is: A biophysical technique that measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity over time.[23][24][25]

  • Why it's useful: DLS provides direct, quantitative evidence of aggregate formation and can determine the size of the aggregates.[10][24][26][27] This is considered a gold-standard method for confirming aggregation.[10][26]

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare samples of this compound in the primary assay buffer at various concentrations, including a concentration that showed inhibition and one that did not. Ensure the buffer is filtered to remove any extraneous particles.[25]

  • DLS Measurement: Analyze each sample using a DLS instrument.

  • Data Analysis: The presence of particles in the size range of 30-400 nm or larger is a strong indicator of compound aggregation.[9][17] A well-behaved, soluble compound should not show evidence of particle formation.

B. Ruling Out Other Interference Mechanisms

If aggregation is not the cause, other forms of assay interference must be considered.

Workflow for General Interference Triage

G A Confirmed Hit from Primary Screen B Counter-Screen A->B Different Target, Same Assay Format C Orthogonal Assay A->C Same Target, Different Assay Format B->C No Activity D False Positive (Assay Interference) B->D Activity Observed C->D Activity Not Confirmed E Validated Hit C->E Activity Confirmed

Caption: Decision tree for hit validation using counter and orthogonal assays.

1. Counter-Screens

  • What they are: Assays designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[12][28] A counter-screen often uses the same assay format and detection method but a different, unrelated target or is run in the absence of the target enzyme.

  • Why they are useful: A positive result in a counter-screen strongly indicates that the compound's activity is not specific to your target of interest.

Example Counter-Screen Design:

  • For a Luciferase-based Assay: Run the assay with this compound in the presence of luciferase but without the primary target. Inhibition of the luciferase signal would flag this compound as a luciferase inhibitor.

  • For a Fluorescence Polarization (FP) Assay: Run the assay without the target protein. A change in polarization would indicate direct interaction with the fluorescent probe.

2. Orthogonal Assays

  • What they are: Assays that measure the same biological endpoint as the primary screen but use a different detection technology or principle.[14][28][29][30][31][32]

  • Why they are useful: Confirming a hit in an orthogonal assay significantly increases confidence that the compound's activity is genuine and not an artifact of the primary assay's technology.[29][30][31]

Examples of Orthogonal Assay Strategies:

Primary Assay TechnologyOrthogonal Assay TechnologyRationale
Fluorescence Intensity Luminescence or Absorbance Moves away from fluorescence-based detection to avoid autofluorescence or quenching artifacts.[14][31]
Biochemical (e.g., Kinase) Biophysical (e.g., SPR, ITC) Directly measures compound binding to the target, confirming physical interaction.[29][30]
Enzyme Activity Assay Mass Spectrometry-based Assay Directly measures substrate conversion to product, a label-free and often less artifact-prone method.

IV. Concluding Remarks

Navigating the complexities of HTS requires a vigilant and systematic approach to hit validation. This compound, with its challenging physicochemical properties, serves as an excellent case study for the types of assay interference that can lead to false positives. By understanding the potential mechanisms of interference—primarily aggregation and fluorescence artifacts—and employing a tiered strategy of troubleshooting and confirmatory assays, researchers can effectively triage hits, eliminate false positives, and focus resources on genuine leads. The integration of detergent counter-screens, biophysical methods like DLS, and orthogonal assays is not merely a best practice but a critical component of a robust drug discovery campaign.[11][30][31]

V. References

  • van den Bossche, H., & Marichal, P. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Retrieved from

  • Patsnap. (n.d.). What is the mechanism of this compound Nitrate? Patsnap Synapse. Retrieved from

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (n.d.). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed. Retrieved from

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters. Retrieved from

  • Veraldi, S., & Milani, M. (n.d.). Topical this compound in dermatology and gynaecology: current role in therapy. PubMed. Retrieved from

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (n.d.). CABI Digital Library. Retrieved from

  • De Nollin, S., & Borgers, M. (n.d.). Mechanisms of action of the antimycotic imidazoles. PubMed. Retrieved from

  • Topical this compound in dermatology and gynaecology. current role in therapy. (2019, June 11). Retrieved from

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Retrieved from

  • Chang, C. E., Pirakitikulr, N., & Olson, A. J. (n.d.). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Retrieved from

  • Topical this compound in Dermatology and Gynaecology | Request PDF. (n.d.). ResearchGate. Retrieved from

  • Patsnap. (n.d.). What is this compound Nitrate used for? Patsnap Synapse. Retrieved from

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from

  • Promiscuous Inhibitors. (n.d.). Retrieved from

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved from

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (n.d.). Docking.org. Retrieved from

  • Dahlin, J. L., Walters, M. A., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Retrieved from

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from

  • Turek-Herman, J., & Ekins, S. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. Retrieved from

  • Dynamic Light Scattering (DLS). (n.d.). Sygnature Discovery. Retrieved from

  • An, W. F., & Tolliday, N. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from

  • From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved from

  • Assay Interference by Aggregation. (n.d.). Semantic Scholar. Retrieved from

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved from

  • Aggregation by DLS. (n.d.). Novatia, LLC. Retrieved from

  • Brea, J., & Loza, M. I. (n.d.). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. Retrieved from

  • MagHelix™ Dynamic Light Scattering (DLS). (n.d.). Creative Biostucture Drug Discovery. Retrieved from

  • Orthogonal Screening Platforms. (n.d.). Charles River Laboratories. Retrieved from

  • This compound | C24H20Cl2N2OS | CID 51755. (n.d.). PubChem - NIH. Retrieved from

  • Dynamic Light Scattering (DLS). (n.d.). Center for Macromolecular Interactions. Retrieved from

  • Yasgar, A., Shinn, P., & Jadhav, A. (n.d.). Interference with Fluorescence and Absorbance. PubMed. Retrieved from

  • Avoiding Fluorescence Assay Interference-The Case for Diaphorase. (n.d.). Semantic Scholar. Retrieved from

  • G. F., & A. T. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. Retrieved from _

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from

  • Wilson, K., & Trask, O. J. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. Retrieved from

  • This compound Nitrate - Antifungal Agent for Infection Control. (n.d.). APExBIO. Retrieved from

  • Frequent hitters: nuisance artifacts in high-throughput screening | Request PDF. (n.d.). ResearchGate. Retrieved from

  • Mitigating Molecular Aggregation in Drug Discovery with Predictive Insights from Explainable AI. (n.d.). SciSpace. Retrieved from

  • This compound Nitrate. (n.d.). RayBiotech. Retrieved from

  • This compound | 72479-26-6. (n.d.). ChemicalBook. Retrieved from

  • This compound. (n.d.). Wikipedia. Retrieved from

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from

  • ExperimentNephelometry Documentation. (2025, September 4). Emerald Cloud Lab. Retrieved from

  • 〈855〉 Nephelometry and Turbidimetry. (n.d.). USP-NF ABSTRACT. Retrieved from

  • What is Nephelometry: Meaning & Examples. (n.d.). BMG Labtech. Retrieved from

  • Clinical tests: Spectrophotometry, Nephelometry, Turbidimetry, Haematology. (n.d.). WJEC. Retrieved from

Sources

Strategies to prevent Fenticonazole degradation in analytical samples

Author: BenchChem Technical Support Team. Date: January 2026

Fenticonazole Analytical Stability Center: Technical Guides & FAQs

Welcome to the Technical Support Center for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in analytical samples. As an imidazole derivative, this compound is susceptible to specific degradation pathways that can compromise the accuracy and reliability of analytical data.[1][2] This resource provides in-depth, experience-driven answers and protocols to help you maintain sample integrity from collection to analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound assay results are showing a consistent decrease in concentration over a short period. What is the most likely cause?

This is a common issue and typically points to oxidative degradation. This compound is highly susceptible to autooxidation.[3][4] The imidazole moiety and the phenylsulfanyl group are potential sites for oxidation. If your samples are exposed to air, especially at elevated temperatures or in the presence of certain metal ions, oxidative degradation can occur rapidly.

Immediate Troubleshooting Steps:

  • Minimize Headspace: Ensure your sample vials have minimal headspace to reduce contact with oxygen.

  • Inert Atmosphere: If possible, handle and store samples under an inert gas like nitrogen or argon.

  • Antioxidant Addition: Consider adding antioxidants to your sample matrix or solvent. Studies have shown that a combination of water-soluble and fat-soluble antioxidants can provide optimal protection.[3][4]

Q2: I'm observing peak tailing and the appearance of small, unidentified peaks in my chromatogram after sample storage. Could this be degradation?

Yes, this is a classic sign of degradation. This compound, when stressed, can break down into several related compounds or impurities.[5] Forced degradation studies have identified specific degradation products under various conditions like oxidation, acid/base hydrolysis, and thermal stress.[3][4][6] The new peaks are likely these degradation products.

Causality Explained: The imidazole ring, central to this compound's structure, can be a point of instability.[1][7] Under stress conditions (e.g., pH extremes, heat), bond cleavage or molecular rearrangement can occur, leading to the formation of impurities that may have different chromatographic properties, resulting in new peaks and tailing of the parent peak.

Q3: What are the optimal storage conditions for this compound stock solutions and analytical samples?

Based on stability studies and best practices, the following conditions are recommended to ensure the short-term and long-term stability of this compound samples.

Parameter Stock/Standard Solutions (in Methanol/Acetonitrile) Biological Samples (e.g., Plasma) Rationale & Citation
Temperature Store at 2-8°C for short-term use (days). For long-term storage (weeks/months), freeze at -20°C or below.[8]Immediately freeze at -20°C or, preferably, -80°C after collection and processing.[8]Low temperatures slow down chemical degradation kinetics, including hydrolysis and oxidation.[3][4]
Light Exposure Always store in amber glass vials or protect from light with aluminum foil.Process under low light conditions and store in amber or opaque tubes.Although some studies show this compound is relatively stable to photolytic stress over short periods, it's a best practice for azole compounds to prevent photodegradation.[3][9]
pH of Solvent Prepare in high-purity neutral solvents like HPLC-grade methanol or acetonitrile.[10][11] Avoid acidic or basic conditions.If applicable, ensure the pH of the processed sample is near neutral before freezing.This compound is generally stable in neutral conditions but can be susceptible to hydrolysis under strong acidic or basic stress.[3][12]
Container Type Use Type I borosilicate glass vials with PTFE-lined caps.Use polypropylene tubes to minimize adsorption, especially for low concentrations.Prevents leaching from the container and minimizes analyte adsorption to the surface.
Q4: I am working with plasma samples. Are there any specific pre-analytical steps I should take to prevent this compound degradation?

Yes, handling biological matrices requires extra care.

  • Rapid Processing: Process blood samples to plasma as quickly as possible after collection. Use collection tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Protein Precipitation: For sample clean-up, protein precipitation with acetonitrile or methanol is common.[8] An alternative approach for imidazole drugs involves using trichloroacetic acid (TCA), which can denature proteins and hydrolyze drug-protein binding, potentially improving stability and recovery.[13]

  • Storage of Processed Samples: Processed samples (e.g., supernatant after protein precipitation) should be analyzed immediately or stored at -20°C in an autosampler set to a low temperature (e.g., 8°C) if analysis is delayed for a few hours.[8]

Troubleshooting Guide: Common Scenarios

Observed Problem Potential Cause Recommended Solution & Explanation
Low Recovery in Accuracy/Precision Runs Oxidative Degradation Prepare fresh standards and quality control (QC) samples daily. During the validation process, if you notice a downward trend, it confirms instability. Implement the use of antioxidants like Butylated hydroxytoluene (BHT) or Vitamin E in your extraction solvent to mitigate this.[3]
Variable Results Between Analysts or Days Inconsistent Handling; Light/Temperature Exposure Standardize the entire sample handling workflow. Ensure all analysts follow the exact same procedure for light protection and temperature control. Use a flowchart (see below) to enforce consistency. Minor variations in exposure time to lab light or benchtop temperatures can cause significant differences.
Loss of Analyte in Freeze-Thaw Cycles Freeze-Thaw Instability This compound has been shown to be stable through several freeze-thaw cycles in plasma, but this should be formally validated for your specific matrix and conditions.[8][14] If instability is observed, aliquot samples after the first thaw so that they are only frozen and thawed once.
Poor Peak Shape in HPLC Analysis On-Column Degradation / Interaction with Impurities Ensure the mobile phase pH is compatible and stable. A common mobile phase for this compound analysis uses a phosphate buffer (pH ~4.5) mixed with acetonitrile.[15] Also, ensure your sample diluent is compatible with the mobile phase to prevent precipitation upon injection.

Visualizing the Workflow: Preventing Degradation

A standardized workflow is critical. The following diagram outlines the key decision points and actions to maintain sample integrity.

Fenticonazole_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_prep Sample Preparation cluster_storage Storage & Analysis SampleCollection Sample Collection (Biological or Chemical) ImmediateProcessing Immediate Processing? (e.g., Centrifugation for Plasma) SampleCollection->ImmediateProcessing ASAP Preparation Preparation / Extraction - Use Amber Vials - Work under low light - Consider Antioxidants ImmediateProcessing->Preparation Yes Storage Storage Conditions - Short-term: 2-8°C - Long-term: <= -20°C ImmediateProcessing->Storage No, store immediately at <= -20°C Dilution Final Dilution (Use mobile-phase compatible solvent) Preparation->Dilution Dilution->Storage Delayed Analysis Analysis HPLC / UFLC Analysis - Cooled Autosampler (e.g., 8°C) - Use Validated Method Dilution->Analysis Immediate Analysis Storage->Analysis

Caption: Standardized workflow for this compound sample handling.

Experimental Protocol: Validating this compound Stability in Plasma

This protocol provides a framework for conducting a freeze-thaw and short-term bench-top stability study as per ICH guidelines.[3][16]

Objective: To determine the stability of this compound in human plasma under typical laboratory conditions.

Materials:

  • Blank human plasma (with EDTA)

  • This compound Nitrate reference standard

  • HPLC-grade methanol and/or acetonitrile[10][11]

  • Protein precipitation solvent (e.g., Acetonitrile)

  • Calibrated pipettes, polypropylene tubes, amber vials

Methodology:

  • Prepare QC Samples:

    • Prepare a stock solution of this compound in methanol.

    • Spike blank plasma with the stock solution to create low, medium, and high concentration Quality Control (QC) samples. Prepare at least six aliquots of each concentration level.

  • Establish Baseline (T=0):

    • Immediately after preparation, take three aliquots of each QC level (low, med, high).

    • Perform protein precipitation (e.g., add 3 parts acetonitrile to 1 part plasma), vortex, and centrifuge.

    • Transfer the supernatant to amber HPLC vials and analyze immediately. This is your 100% reference value.

  • Freeze-Thaw Stability Assessment:

    • Store the remaining QC aliquots at -20°C for at least 24 hours.

    • Remove three aliquots of each QC level. Allow them to thaw completely at room temperature unassisted.

    • Once thawed, refreeze them at -20°C for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat this process for the desired number of cycles (typically 3-5).

    • After the final thaw, process the samples as in Step 2 and analyze.

  • Short-Term Bench-Top Stability:

    • Take three freshly spiked QC aliquots of each level.

    • Leave them on the lab bench at room temperature for a pre-determined time (e.g., 4, 8, or 24 hours).

    • After the specified duration, process the samples as in Step 2 and analyze.

  • Data Analysis:

    • Calculate the mean concentration of the stability samples (freeze-thaw and bench-top).

    • Compare this mean to the baseline (T=0) mean concentration.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the baseline concentration.

Stability_Protocol cluster_T0 Baseline (T=0) cluster_FT Freeze-Thaw cluster_BT Bench-Top start Prepare Spiked Plasma QCs (Low, Med, High) process_T0 Process & Analyze Immediately start->process_T0 freeze1 Freeze (-20°C, 24h) start->freeze1 bench_top Store at RT (4-24 hours) start->bench_top end_node Compare Results to Baseline (Acceptance: within ±15%) process_T0->end_node thaw1 Thaw (RT) freeze1->thaw1 freeze2 Refreeze (-20°C, 12h) thaw1->freeze2 cycles Repeat for 3-5 Cycles freeze2->cycles process_FT Process & Analyze cycles->process_FT process_FT->end_node process_BT Process & Analyze bench_top->process_BT process_BT->end_node

Caption: Flowchart for a typical this compound stability validation protocol.

References

  • Noaman, E., Al-Ghobashy, M., & Lotfy, H. (2016). Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay. TACL, 6(6), 850-862. Available at: [Link]

  • Future University in Egypt. (n.d.). Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay. Available at: [Link]

  • Jadhav, S. B., et al. (2020). Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 116-121. Available at: [Link]

  • Bansi, R., & Geeta, C. (2018). Development and Validation of Stability Indicating RP-HPLC Method for this compound Nitrate in Capsule Dosage Form. European Journal of Biomedical and Pharmaceutical Sciences, 5(5), 701-707. Available at: [Link]

  • Quaglia, M. G., et al. (2001). Determination of this compound and its impurities by capillary electrophoresis and high performance liquid chromatography. Chromatographia, 53(1), 392-396. Available at: [Link]

  • Kumar, P., et al. (2023). Stability Indicating Analytical Method Validation for Simultaneous Estimation of this compound Nitrate, Tinidazole and Lidocaine by Reversed Phase-HPLC. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1011. Available at: [Link]

  • Noaman, E., et al. (2016). Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies. ResearchGate. Available at: [Link]

  • Jadhav, S. B., et al. (2020). Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-vaginal capsules. International Journal of Pharmaceutical Chemistry and Analysis, 7(3). Available at: [Link]

  • Gull, N., et al. (2018). Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie, 63(2), 203-211. Available at: [Link]

  • Mao, W., et al. (2016). The stability of this compound in human plasma under different conditions in method. ResearchGate. Available at: [Link]

  • Mao, W., et al. (2016). Determination of this compound in human plasma by HPLC-MS/MS and its application to pharmacokinetic studies. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Nitrate? Available at: [Link]

  • Aalto University. (2021). Photocatalytic degradation of fungicide difenoconazole via photo-Fento process using α-Fe2O3. Aalto Research Portal. Available at: [Link]

  • ResearchGate. (n.d.). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Available at: [Link]

  • Albash, R., et al. (2023). A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration. Pharmaceutical Development and Technology, 28(2), 127-142. Available at: [Link]

  • Albash, R., et al. (2023). A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration. Taylor & Francis Online. Available at: [Link]

  • El-Nabarawi, M. A., et al. (2024). Development and characterization of this compound nitrate-loaded cubogel for the management of vaginal candidiasis. Drug Deliv, 31(1), e2300109. Available at: [Link]

  • Mercolini, L., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Scientific Reports, 7, 46491. Available at: [Link]

  • Chen, Y., et al. (2015). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5851. Available at: [Link]

  • Ortega-Tusell, A., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(11), 3367. Available at: [Link]

  • Esch, P., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2468-2476. Available at: [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Fenticonazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of Fenticonazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating matrix effects, a common challenge in bioanalysis. Our approach is rooted in scientific principles and extensive field experience to ensure the accuracy and robustness of your analytical methods.

Understanding Matrix Effects in this compound Analysis

Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) refer to the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

This compound, an imidazole antifungal agent, is often analyzed in complex biological matrices such as plasma, serum, and tissue homogenates.[3][4][5] These matrices are rich in endogenous substances like phospholipids, salts, and proteins, which are notorious for causing significant matrix effects.[1] Therefore, a thorough understanding and a systematic approach to mitigate these effects are paramount for developing a reliable and validated LC-MS/MS method for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, providing explanations and actionable solutions in a question-and-answer format.

Q1: I am observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?

A1: Absolutely. Poor reproducibility and accuracy are hallmark signs of uncompensated matrix effects.[2] When co-eluting matrix components interfere with the ionization of this compound, the signal response can vary significantly between samples, leading to inconsistent results. To confirm if matrix effects are the culprit, you should perform a post-extraction spike experiment. This involves comparing the analyte's response in a spiked clean solvent to its response in a spiked extract of a blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[1]

Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A2: While simple protein precipitation is a fast and common technique for plasma sample preparation[3][6], it may not be sufficient to eliminate significant matrix effects, especially from phospholipids. For a more robust method, Solid-Phase Extraction (SPE) is highly recommended.[7] SPE can effectively remove a larger portion of interfering matrix components, providing a cleaner extract and reducing ion suppression.[7] A mixed-mode or a polymeric reversed-phase SPE sorbent can be particularly effective for this compound, which is a moderately lipophilic compound.

Q3: My lab is considering using a stable isotope-labeled internal standard (SIL-IS) for this compound. How does this help with matrix effects?

A3: Using a SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[2][7] A SIL-IS, such as deuterium or carbon-13 labeled this compound, is chemically identical to the analyte and will co-elute chromatographically. Consequently, it experiences the same degree of ion suppression or enhancement as the unlabeled this compound.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification.

Q4: I am still observing ion suppression even after optimizing my sample preparation. What other strategies can I employ?

A4: If matrix effects persist, consider the following strategies:

  • Chromatographic Optimization: Modifying your chromatographic conditions can help separate this compound from the interfering matrix components.[2][8] This can be achieved by:

    • Using a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase).

    • Adjusting the mobile phase composition and gradient profile to enhance resolution.

    • Employing a divert valve to direct the early and late eluting, non-target components to waste instead of the mass spectrometer, reducing source contamination.[8]

  • Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2][8] However, this approach is only feasible if the concentration of this compound in the samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

  • Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your study samples can help to compensate for matrix effects. This ensures that the standards and the samples experience similar ionization suppression or enhancement.

Experimental Protocols

Here are detailed protocols for key experiments in mitigating matrix effects for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general guideline for SPE. Optimization may be required based on the specific SPE sorbent and equipment used.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 200 µL of plasma sample by adding 20 µL of internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effect
  • Sample Preparation: Extract six different lots of blank human plasma using the developed sample preparation method (e.g., SPE as described in Protocol 1).

  • Spiking:

    • Set 1 (Neat Solution): Spike the reconstitution solvent with this compound and the internal standard at a known concentration (e.g., mid-QC level).

    • Set 2 (Post-Spiked Matrix): Spike the extracted blank plasma residues with the same concentration of this compound and the internal standard as in Set 1.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix factor (MF) using the following formula:

    • MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The relative standard deviation (RSD) of the MF across the different lots should be less than 15%.

Data Presentation

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition This compound: m/z 455.1 → 199.1[4][9]
Internal Standard Mifepristone: m/z 430.2 → 372.3 (example structural analog)[4][9]

Visualizations

Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Validation A Poor Reproducibility / Accuracy B Perform Post-Extraction Spike Experiment A->B Suspect Matrix Effect C Calculate Matrix Factor (MF) B->C D Optimize Sample Preparation (e.g., SPE) C->D MF < 0.8 or > 1.2 and/or RSD > 15% I Method Validation C->I MF ≈ 1, RSD < 15% E Optimize Chromatography D->E If still problematic H Re-evaluate Matrix Effect D->H F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F If still problematic E->H G Use Matrix-Matched Calibrators F->G Alternative/Complementary F->H G->H H->I MF within acceptable limits

Caption: A decision tree for troubleshooting and mitigating matrix effects.

Sample Preparation Workflow Comparison

SamplePrepComparison cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) cluster_2 Outcome A1 Plasma Sample A2 Add Acetonitrile A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Inject Supernatant A3->A4 C1 Higher Matrix Effects (Faster) A4->C1 B1 Plasma Sample B2 Condition & Equilibrate SPE B3 Load Sample B2->B3 B4 Wash B3->B4 B5 Elute B4->B5 B6 Evaporate & Reconstitute B5->B6 B7 Inject B6->B7 C2 Lower Matrix Effects (Cleaner) B7->C2

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

References

  • Bhandari, D. et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

  • Mei, H. et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Capriotti, A. L. et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

  • Feng, Z. et al. (2011). Determination of this compound enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats. Arzneimittelforschung. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Mao, W. et al. (2016). Determination of this compound in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Xue, Y. J. et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • ResearchGate. (2016). Determination of this compound in human plasma by HPLC-MS/MS and its application to pharmacokinetic studies. ResearchGate. Available at: [Link]

  • Scite.ai. (2011). Determination of this compound enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats. Scite.ai. Available at: [Link]

Sources

Fenticonazole MIC Testing Technical Support Center: A Guide for Fastidious Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of Fenticonazole Minimum Inhibitory Concentration (MIC) testing protocols, with a special focus on fastidious fungal species. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of antifungal susceptibility testing. As your dedicated application scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Introduction: The Challenge of this compound and Fastidious Fungi

This compound is a broad-spectrum imidazole antifungal agent with a well-established mechanism of action.[1] It primarily functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][3] This disruption leads to membrane damage and ultimately, fungal cell death.[4] this compound also exhibits secondary actions, including the inhibition of secreted aspartyl proteinases in Candida albicans and the blockade of cytochrome oxidases, contributing to its potent antifungal activity.[1]

While its efficacy against common yeasts is well-documented, determining its MIC against fastidious fungi—such as dermatophytes (Trichophyton spp.) and other slow-growing molds—presents significant technical challenges.[3] These organisms often require specific nutritional requirements, have slower growth rates, and may exhibit inconsistent sporulation, all of which can compromise the accuracy and reproducibility of standard MIC testing protocols.[3] This guide provides refined protocols and troubleshooting advice to address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing MIC testing with fastidious fungi like dermatophytes?

A1: The main difficulties stem from the inherent biological characteristics of these fungi. Challenges include:

  • Slow and Variable Growth Rates: Unlike Candida species, which typically grow within 24-48 hours, many molds and dermatophytes require extended incubation times (48-72 hours or longer), which can complicate endpoint determination.[4]

  • Inoculum Preparation: Achieving a standardized and viable inoculum of conidia or hyphal fragments is critical but difficult. Poor or asynchronous sporulation on culture media is a common hurdle.[3][5]

  • Media Composition: Fastidious fungi may not grow adequately in the standard RPMI-1640 medium recommended by CLSI and EUCAST, leading to faint or absent growth even in control wells.[6]

  • Endpoint Interpretation: The trailing effect, where reduced but persistent growth occurs across a range of concentrations, is common with azoles like this compound and can lead to erroneously high MIC readings.[7][8][9]

Q2: Which international standards should I follow for this compound MIC testing?

A2: The two most globally recognized standards for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

  • CLSI: The M38 document provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[11][12]

  • EUCAST: The E.DEF 9.3.2 document outlines the methodology for moulds.[1][4]

Both methods are based on the broth microdilution technique and are generally considered comparable.[13] A study specifically assessing this compound against Candida isolates found excellent agreement between CLSI and EUCAST methods, suggesting both are suitable frameworks for testing this agent.[14]

Q3: What are the recommended Quality Control (QC) strains for this compound testing?

A3: While specific QC ranges for this compound are not officially established in the latest CLSI or EUCAST tables, standard QC strains for antifungal susceptibility testing should be used to ensure the validity of your assay setup. Commonly used strains for yeast and mold testing include:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus flavus ATCC 204304

  • Aspergillus fumigatus ATCC 204305

It is imperative to run these QC strains with each batch of MIC testing to verify the accuracy of the drug dilutions, the integrity of the media, and the appropriateness of the incubation conditions.

Q4: How should I interpret the "trailing effect" when I see it in my this compound plates?

A4: The trailing effect is characterized by significantly reduced but persistent fungal growth at concentrations above the true MIC, often making the endpoint difficult to read.[9] For azoles, this is a known in vitro phenomenon that does not necessarily correlate with clinical resistance.[8][9] Studies have shown that trailing is often pH-dependent and can be minimized by adjusting the pH of the test medium.[7][15]

  • Interpretation Guideline: The MIC should be read as the lowest concentration that produces a significant (≥50% for yeasts, or as defined by the specific standard for molds) reduction in growth compared to the drug-free control well. Do not read the MIC at 100% inhibition if trailing is present. Spectrophotometric reading at 450nm or 530nm can help standardize this interpretation.

Troubleshooting Guide

This section addresses common problems encountered during this compound MIC testing with fastidious fungi.

Problem Potential Cause(s) Recommended Solution(s)
No Growth or Poor Growth in Control Well 1. Inoculum Viability: The initial fungal culture may be old or non-viable. 2. Inappropriate Media: The standard RPMI-1640 may lack essential nutrients for the specific fastidious isolate. 3. Incorrect Incubation: Temperature or duration may be suboptimal.1. Use fresh, mature (7-14 day old) cultures for inoculum preparation. Verify conidial viability if possible. 2. For particularly fastidious organisms, consider supplementing the RPMI medium. The EUCAST method's use of 2% glucose (versus CLSI's 0.2%) may enhance growth.[13][16] 3. Ensure incubators are calibrated. For some dermatophytes, incubation at 28-30°C may be more suitable than 35°C. Extend incubation time up to 72-96 hours, checking plates daily.[4][17]
Inconsistent MICs Across Replicates 1. Inoculum Heterogeneity: Uneven distribution of conidia or hyphal fragments in the inoculum suspension. 2. Pipetting Errors: Inaccurate dilution of this compound or dispensing of inoculum. 3. Edge Effect: Evaporation from wells on the outer edges of the microtiter plate.1. Vortex the standardized inoculum suspension thoroughly immediately before adding it to the plate. 2. Use calibrated pipettes and change tips appropriately. Ensure proper mixing of drug dilutions. 3. Use a plate sealer or place the microtiter plate in a humidified chamber during incubation. Avoid using the outermost wells for critical experiments if possible.
MICs Appear Unusually High (Possible Trailing) 1. Endpoint Reading Difficulty: Subjective visual reading is hampered by partial inhibition. 2. pH of Medium: Standard RPMI (pH ~7.0) can promote trailing with azoles.[7][15]1. Read the MIC as the concentration causing ≥50% growth inhibition (or other standard-specific value) relative to the control. A spectrophotometer can aid objectivity.[9] 2. While not a standard practice, experimental adjustment of the RPMI medium pH to a more acidic level (e.g., pH 5.0-6.0) has been shown to reduce trailing without affecting the MICs of susceptible or resistant isolates.[7][15] This should be validated internally.
Contamination in Wells 1. Poor Aseptic Technique: Introduction of bacteria or other fungi during plate preparation. 2. Contaminated Reagents: Media, water, or drug stock solutions may be contaminated.1. Perform all steps in a biological safety cabinet. Use sterile reagents and consumables. 2. Prepare fresh reagents. Filter-sterilize solutions where appropriate. Always include a sterility control well (media only, no inoculum) on each plate.

Detailed Protocols

The following are refined step-by-step protocols for this compound MIC testing against fastidious fungi, based on established CLSI M38 and EUCAST E.DEF 9.3.2 guidelines.

Part 1: Preparation of this compound and Microdilution Plates
  • This compound Stock Solution: Prepare a stock solution of this compound nitrate in 100% dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to create working solutions that are 2x the final desired concentrations. The typical final concentration range for testing is 0.03 to 16 µg/mL.

  • Plate Preparation: Dispense 100 µL of each 2x this compound working solution into the appropriate wells of a 96-well U-bottom (CLSI) or flat-bottom (EUCAST) microtiter plate. Prepare a growth control well (100 µL of 2x RPMI with DMSO equivalent to the highest drug concentration) and a sterility control well (200 µL of 1x RPMI). Plates can be prepared in advance and stored at -70°C.[1]

Part 2: Inoculum Preparation (The Critical Step)

The goal is to create a standardized suspension of viable fungal elements.

  • Fungal Culture: Grow the fastidious fungus on a suitable medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar) at 30-35°C until adequate sporulation is observed (this may take 7 days or longer).

  • Harvesting Conidia: Gently flood the surface of the agar with sterile saline containing 0.05% Tween 80. Scrape the surface with a sterile loop to dislodge the conidia.

  • Suspension Preparation: Transfer the resulting suspension to a sterile tube. Allow heavy hyphal fragments to settle for 5-10 minutes.

  • Standardization: Transfer the upper, conidia-rich portion of the suspension to a new tube. Adjust the turbidity of this suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This is a starting point and must be followed by hemocytometer counting or quantitative plating to determine the exact conidia concentration.

  • Final Inoculum Dilution: Dilute the standardized suspension in RPMI-1640 medium to achieve the final target inoculum concentration in the well.

    • CLSI M38: Target is 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

    • EUCAST E.DEF 9.3.2: Target is 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.[1]

Part 3: Inoculation, Incubation, and Reading
  • Inoculation: Add 100 µL of the final, diluted inoculum suspension to each well of the prepared microdilution plate (except the sterility control). This will bring the total volume to 200 µL and dilute the this compound to its final 1x concentration.

  • Incubation: Seal the plates or place them in a humidified container. Incubate at 35°C.

  • Reading the MIC:

    • Examine the plates after 48 hours. If growth in the control well is insufficient, continue incubation and read daily up to 96 hours.

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control well.

    • For azoles like this compound, the endpoint is not complete inhibition (100%) if trailing is observed.

Visualizing the Workflow

Experimental Workflow Diagram

Fenticonazole_MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum cluster_assay Phase 3: Assay P1 Prepare this compound Stock (DMSO) P2 Create 2x Serial Dilutions in RPMI-1640 P1->P2 P3 Dispense 100µL/well into 96-well Plate P2->P3 A1 Inoculate Plate (100µL/well) P3->A1 I1 Culture Fastidious Fungus (e.g., PDA, 7-14 days) I2 Harvest Conidia (Saline-Tween) I1->I2 I3 Standardize Suspension (Spectrophotometer & Counting) I2->I3 I4 Dilute to Final Target Concentration in RPMI I3->I4 I4->A1 A2 Incubate at 35°C (48-96 hours) A1->A2 A3 Read MIC Endpoint (≥50% Inhibition) A2->A3

Caption: this compound MIC testing workflow for fastidious fungi.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Q1 Is there poor/no growth in the control well? Start->Q1 Q2 Are MICs inconsistent between replicates? Start->Q2 Q3 Is trailing growth obscuring the endpoint? Start->Q3 Sol1a Check Inoculum Viability (Use fresh culture) Q1->Sol1a Yes Sol1b Optimize Media/Incubation (e.g., 2% glucose, longer time) Q1->Sol1b Yes Sol2a Improve Inoculum Homogeneity (Vortex before use) Q2->Sol2a Yes Sol2b Verify Pipetting Technique & Calibration Q2->Sol2b Yes Sol2c Mitigate Evaporation (Use plate sealer) Q2->Sol2c Yes Sol3a Read MIC at ≥50% Inhibition, NOT 100% Q3->Sol3a Yes Sol3b Use Spectrophotometer for Objectivity Q3->Sol3b Yes

Caption: Decision tree for troubleshooting common MIC testing issues.

References

  • Topical this compound in dermatology and gynaecology: current role in therapy. PubMed. Available at: [Link]

  • EUCAST Antifungal MIC Method for Moulds. Scribd. Available at: [Link]

  • What is the mechanism of this compound Nitrate? Patsnap Synapse. Available at: [Link]

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. Available at: [Link]

  • Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. PMC - PubMed Central. Available at: [Link]

  • This compound: Uses, Side Effects and Medicines. Apollo Pharmacy. Available at: [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]

  • M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]

  • This compound Nitrate Mechanism of Action. Patsnap Synapse. Available at: [Link]

  • EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. ResearchGate. Available at: [Link]

  • A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It's Correlation with Previous Exposure and Clinical Responses. NIH. Available at: [Link]

  • The Emerging Terbinafine-Resistant Trichophyton Epidemic: What Is the Role of Antifungal Susceptibility Testing? Karger Publishers. Available at: [Link]

  • Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]

  • Emerging threats in dermatophytosis: antimicrobial resistance in Trichophyton, with an emphasis on T. indotineae. Clinical and Experimental Dermatology. Oxford Academic. Available at: [Link]

  • Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance? MDPI. Available at: [Link]

  • Antifungal resistance in dermatophytes: Emerging problem and challenge for the medical community. ResearchGate. Available at: [Link]

  • Can We Improve Antifungal Susceptibility Testing? PMC - PubMed Central. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. Available at: [Link]

  • Universal Fastidious Culture Agar. HiMedia Laboratories. Available at: [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC - PubMed Central. Available at: [Link]

  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. NIH. Available at: [Link]

  • Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. PMC - PubMed Central. Available at: [Link]

  • The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. PMC - PubMed Central. Available at: [Link]

  • The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. ResearchGate. Available at: [Link]

  • Optimal testing conditions for determining MICs and minimum fungicidal concentrations of new and established antifungal agents for uncommon molds: NCCLS collaborative study. PubMed. Available at: [Link]

  • (PDF) Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. ResearchGate. Available at: [Link]

  • In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. PMC - PubMed Central. Available at: [Link]

  • This compound Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes. PMC - PubMed Central. Available at: [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Semantic Scholar. Available at: [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC - PubMed Central. Available at: [Link]

  • Susceptibility test methods: Yeasts and filamentous fungi. UKHSA Research Portal. Available at: [Link]

Sources

Enhancing the long-term stability of Fenticonazole stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fenticonazole Stock Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered when working with this compound stock solutions. Ensuring the stability and integrity of your stock solution is paramount for reproducible and reliable experimental results. This resource combines established chemical principles with field-proven insights to help you navigate the nuances of preparing, storing, and validating your this compound solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound Nitrate?

This is a critical first step, as the choice of solvent directly impacts both the achievable concentration and the long-term stability of the solution. This compound Nitrate is a lipophilic molecule that is practically insoluble in water but shows good solubility in various organic solvents.[1][2]

Answer: For most in vitro research applications, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. It can dissolve this compound Nitrate at very high concentrations (≥100 mg/mL or 192.90 mM).[3] Methanol and ethanol are also effective solvents, with this compound Nitrate being freely soluble in methanol and sparingly soluble in anhydrous ethanol.[2][4]

Expert Insights:

  • Why DMSO? DMSO is a powerful aprotic solvent that is highly effective at dissolving a wide range of organic molecules. Its ability to form a stable solvation shell around this compound prevents precipitation and allows for the creation of highly concentrated, readily dilutable stocks.

  • Causality: The imidazole ring and dichlorophenyl groups of this compound contribute to its hydrophobicity. Solvents like DMSO, methanol, and ethanol can effectively disrupt the crystal lattice of the powdered compound and solvate the molecule, leading to dissolution.[5]

  • Practical Tip: When preparing a stock, always add the solvent to the accurately weighed this compound Nitrate powder. Use gentle warming (to no more than 37°C) and sonication to aid dissolution if precipitation occurs.[6]

Data Summary: Solubility of this compound Nitrate

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[3]
Ethanol (Anhydrous)Sparingly Soluble (≥22.25 mg/mL)[4][7]
MethanolFreely Soluble[2][4]
WaterPractically Insoluble (< 0.1 mg/mL)[1][2]
Q2: I've prepared my this compound stock in DMSO. What are the optimal storage conditions for long-term stability?

Improper storage is the most common cause of stock solution degradation, leading to a loss of potency and inconsistent experimental outcomes. Temperature, light, and moisture are critical factors to control.

Answer: For maximum long-term stability, aliquot your DMSO stock solution into small, single-use volumes and store them at -80°C . For shorter-term use, storage at -20°C is acceptable. Always use containers with tight seals to prevent moisture absorption.

Recommended Storage Conditions & Expected Stability:

Storage TemperatureExpected StabilityKey ConsiderationsReference
-80°CUp to 6 monthsOptimal for long-term archiving. Prevents degradation from repeated freeze-thaw cycles.[6]
-20°CUp to 1 monthSuitable for working stocks. Avoid frequent freeze-thaw cycles.[6]
4°C (Refrigerated)Not RecommendedIncreased risk of precipitation and chemical degradation.
Room TemperatureNot RecommendedSignificant potential for degradation, especially oxidation.[8][9]

Expert Insights:

  • Why -80°C? At this ultra-low temperature, molecular motion is significantly reduced, effectively halting chemical degradation pathways such as oxidation and hydrolysis.[10] Aliquoting prevents the damage caused by repeated freezing and thawing, where localized concentration changes can stress the compound.

  • Light Sensitivity: Azole antifungals can be susceptible to photodegradation.[8][9] While DMSO offers some protection, it is best practice to store aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light, especially if they will be handled frequently in lighted lab environments.

  • Moisture is the Enemy: DMSO is highly hygroscopic (it readily absorbs moisture from the air). Water contamination can lead to hydrolysis of the compound or cause it to precipitate out of solution upon freezing. Use high-quality vials with secure caps.

Q3: My this compound solution appears to have some precipitate after being stored at -20°C. Is it still usable?

Precipitation is a common issue with hydrophobic compounds stored at low temperatures. It does not necessarily mean the compound has degraded, but it must be addressed to ensure accurate dosing.

Answer: The solution should not be used while a precipitate is visible. The precipitate indicates that the this compound has come out of solution, making the actual concentration of the liquid phase unknown. To salvage the stock, you must redissolve the compound completely.

Troubleshooting Workflow for Precipitated Solutions

G start Precipitate Observed in Stock Vial warm Warm vial gently in a 37°C water bath. Do not overheat. start->warm vortex Vortex or sonicate the vial to aid dissolution. warm->vortex inspect Visually inspect for complete dissolution. vortex->inspect dissolved Solution is clear. Proceed with experiment. inspect->dissolved Yes not_dissolved Precipitate remains. inspect->not_dissolved No reassess Re-evaluate solvent choice or concentration. Consider preparing a fresh, lower concentration stock. not_dissolved->reassess

Caption: Troubleshooting workflow for precipitated stock solutions.

Expert Insights:

  • Causality of Precipitation: As the temperature of the DMSO solution drops, its capacity to keep the highly concentrated this compound dissolved decreases. This can cause the compound to fall out of solution and form a solid precipitate. This is a physical change, not necessarily a chemical one.

  • Prevention Strategy: If you consistently experience precipitation at -20°C, consider preparing a slightly less concentrated stock solution. While a higher concentration seems efficient, a moderately concentrated stock that remains stable is far more reliable for experimental consistency.

Q4: How can I be sure my stored this compound stock solution is still at the correct concentration and has not degraded?

Trustworthiness in research requires self-validating systems. Periodically verifying the concentration and purity of your stock solution is a crucial quality control step, especially for long-term studies.

Answer: The most reliable method for verifying the concentration and detecting degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12] A simple UV-Vis spectrophotometer can also provide a quick concentration check if a reference standard is available.

Key Degradation Pathways to Consider: this compound, like many complex organic molecules, is susceptible to degradation through several mechanisms. The primary concerns for solutions are:

  • Oxidation: The sulfur atom in the phenylthio group is a potential site for oxidation, which can alter the molecule's activity. Studies have shown this compound is susceptible to autooxidation.[8][9]

  • Hydrolysis: Though less common in aprotic solvents like DMSO, absorbed water can facilitate the hydrolysis of certain bonds over long periods.[10]

  • Photodegradation: Exposure to UV light can provide the energy to break chemical bonds, leading to the formation of impurities.[8][9]

G This compound This compound Stock Solution Oxidation Oxidation (e.g., from air exposure) This compound->Oxidation Hydrolysis Hydrolysis (e.g., from moisture) This compound->Hydrolysis Photolysis Photodegradation (e.g., from light exposure) This compound->Photolysis Degradation Loss of Potency & Formation of Impurities Oxidation->Degradation Hydrolysis->Degradation Photolysis->Degradation

Caption: Primary factors contributing to this compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM this compound Nitrate Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution for in vitro use.

Materials:

  • This compound Nitrate powder (MW: 518.41 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber, screw-cap microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sonicator or vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound Nitrate needed. For 1 mL of a 100 mM stock:

    • Mass = 0.1 mol/L * 0.001 L * 518.41 g/mol = 0.05184 g = 51.84 mg

  • Weighing: Accurately weigh 51.84 mg of this compound Nitrate powder and place it into a sterile vial capable of holding more than 1 mL.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely. Vortex vigorously for 2 minutes. If any particulates remain, sonicate the vial for 5-10 minutes or warm gently to 37°C until the solution is completely clear.

  • Aliquoting: Dispense the solution into single-use volumes (e.g., 20 µL) in sterile, amber microvials.

  • Storage: Immediately place the aliquots in a labeled box and store at -80°C.

Protocol 2: QC Check of this compound Concentration via HPLC-UV

Objective: To verify the concentration of a this compound stock solution against a known standard. This is a simplified method for routine checks.

Materials:

  • RP-HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • This compound Nitrate reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (10 mM, pH 4.5, HPLC grade)

  • Methanol (HPLC grade)

  • Your stored this compound stock solution

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 10 mM phosphate buffer (pH 4.5) and Acetonitrile in a 30:70 (v/v) ratio.[12] Degas the mobile phase before use.

  • Standard Preparation: Prepare a 100 µg/mL standard solution by dissolving a known mass of the this compound Nitrate reference standard in methanol.[11]

  • Sample Preparation: Dilute your stored DMSO stock solution with methanol to a theoretical concentration of 100 µg/mL. For a 100 mM stock (~51.8 mg/mL), this will require a significant serial dilution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[12]

    • Wavelength: 255 nm[12]

    • Column Temperature: 25°C[11]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the methanol blank, followed by the 100 µg/mL standard solution.

    • Inject your diluted sample solution.

    • The retention time for this compound should be approximately 5.5 minutes under these conditions.[12]

  • Verification: Compare the peak area of your sample to the peak area of the reference standard. They should be very similar (e.g., within ±10%). The appearance of significant additional peaks in your sample chromatogram that are not in the standard may indicate degradation.

References

  • Title: Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: The stability of this compound in human plasma under different conditions in method Source: ResearchGate URL: [Link]

  • Title: Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay Source: Future University in Egypt URL: [Link]

  • Title: Development and validation of stability indicating rp-hplc method for this compound nitrate in Source: European Journal of Biomedical and Pharmaceutical Sciences URL: [Link]

  • Title: Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies Source: ResearchGate URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR this compound NITRATE IN CAPSULE DOSAGE FORM Source: European Journal of Biomedical and Pharmaceutical Sciences URL: [Link]

  • Title: Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis Source: Revue Roumaine de Chimie URL: [Link]

  • Title: STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Stability of Reconstituted Fluconazole Oral Suspension in Plastic Bottles and Oral Syringes Source: The Annals of Pharmacotherapy URL: [Link]

  • Title: Drug degradation pathways Source: Pharmacy 180 URL: [Link]

  • Title: Preparation Of this compound Nitrate Source: Quick Company URL: [Link]

  • Title: Stability of reconstituted fluconazole oral suspension in plastic bottles and oral syringes Source: PubMed URL: [Link]

  • Title: A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration Source: Taylor & Francis Online URL: [Link]

  • Title: Demirel et al., IJPSR, 2023; Vol. 14(4): 1805-1810. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

Validation & Comparative

Fenticonazole vs. Miconazole: A Comparative Analysis of Antifungal Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal therapeutics, the imidazole derivatives fenticonazole and miconazole are established agents in the management of superficial mycoses. While both share a common ancestry in their mechanism of action, nuanced differences in their chemical structure, spectrum of activity, and secondary mechanisms warrant a deeper comparative analysis for the discerning researcher. This guide provides an in-depth examination of their antifungal efficacy, supported by experimental data and detailed protocols to empower drug development and scientific professionals in their research endeavors.

Introduction: A Tale of Two Imidazoles

This compound and miconazole are broad-spectrum antimycotic agents belonging to the azole class of antifungals.[1][2] Both are widely utilized in topical formulations for the treatment of dermatomycoses and vulvovaginal candidiasis.[3][4] Their primary mode of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][5] However, emerging research points to additional mechanisms that contribute to their overall antifungal effect, highlighting the unique attributes of each molecule.

This compound , an imidazole derivative synthesized in 1973, exhibits a broad spectrum of activity against dermatophytes and yeasts. It is recognized for its efficacy in treating not only fungal infections but also mixed infections involving bacteria and protozoa like Trichomonas vaginalis.[3][6][7]

Miconazole , a time-honored imidazole antifungal, has been a mainstay in the treatment of superficial fungal infections for decades.[8] Its efficacy is well-documented against a wide range of fungal pathogens, including Candida species and dermatophytes.[9][10]

Mechanism of Action: Beyond Ergosterol Synthesis

The primary antifungal activity of both this compound and miconazole stems from their ability to inhibit the fungal cytochrome P450 enzyme 14α-lanosterol demethylase.[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols disrupt membrane fluidity and function, leading to increased permeability and ultimately, fungal cell death.[5]

cluster_FungalCell Fungal Cell cluster_Inhibition Inhibition by Azoles Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Lanosterol->Disrupted_Membrane Accumulation of Toxic Sterols Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits Miconazole Miconazole Miconazole->Lanosterol Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by this compound and Miconazole.

While this primary mechanism is shared, notable secondary actions contribute to their antifungal profiles:

This compound exhibits a multi-faceted attack:

  • Inhibition of Secreted Aspartyl Proteases (SAPs): In Candida albicans, this compound inhibits the secretion of these virulence factors, which are crucial for host tissue invasion.[1]

  • Blockade of Cytochrome Oxidases and Peroxidases: This action disrupts fungal respiration and contributes to oxidative stress within the fungal cell.[1][3][6]

  • Antibacterial and Antiprotozoal Activity: this compound has demonstrated efficacy against Gram-positive bacteria and Trichomonas vaginalis, making it a valuable option for mixed infections.[3][7]

Miconazole is known to induce Reactive Oxygen Species (ROS) :

  • Induction of Endogenous ROS: Miconazole treatment leads to an increase in the production of ROS within fungal cells.[2][11][12] This oxidative stress contributes significantly to its antifungal activity. The level of ROS production has been shown to be inversely correlated with the miconazole Minimum Inhibitory Concentration (MIC), indicating its importance in the drug's efficacy.[2][11][12]

  • Inhibition of Catalase and Peroxidase: Miconazole can inhibit fungal enzymes responsible for detoxifying ROS, further exacerbating oxidative damage.[8]

Comparative In Vitro Efficacy: A Quantitative Look

The in vitro efficacy of antifungal agents is a cornerstone of preclinical assessment. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The following table summarizes representative MIC values for this compound and miconazole against common fungal pathogens, compiled from various studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology (e.g., CLSI or EUCAST guidelines).

Fungal SpeciesThis compound MIC Range (µg/mL)Miconazole MIC Range (µg/mL)
Candida albicans0.03 - 0.25[13]0.004 - 1.0[14]
Candida glabrata0.25 (MIC90)[13]≤0.03 - >16
Candida parapsilosis0.03 (MIC90)[13]≤0.03 - 2.0
Candida tropicalis0.125 (MIC90)[13]≤0.03 - 4.0
Trichophyton rubrumNot widely reported0.5[15]
Trichophyton mentagrophytesNot widely reportedNot widely reported

Analysis of In Vitro Data: Both this compound and miconazole demonstrate potent activity against a range of Candida species.[13][16][17] this compound has shown low MICs against vulvovaginal Candida isolates.[18] Miconazole also exhibits potent inhibitory activity, including against fluconazole-resistant strains.[16][17] One study noted that the MIC90 of miconazole against fluconazole-resistant strains was 0.5 µg/mL.[16]

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and validity of antifungal efficacy studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3)

This method determines the MIC of an antifungal agent in a liquid medium.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control.

Step-by-Step Methodology:

  • Antifungal Agent Preparation: Prepare a stock solution of the antifungal agent (this compound or miconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare serial twofold dilutions in RPMI 1640 medium.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Dispense 100 µL of the standardized inoculum into each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent. Include a drug-free well as a growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC visually or using a spectrophotometer. For azoles, the endpoint is typically defined as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[19]

cluster_Workflow MIC Determination Workflow A Prepare Antifungal Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C C->D E Read MIC (Visual/Spectrophotometric) D->E

Caption: Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Assay for Antifungal Susceptibility (Adapted from CLSI M44)

This method provides a qualitative assessment of antifungal susceptibility.

Principle: A paper disk impregnated with a known amount of the antifungal agent is placed on an agar plate inoculated with the test organism. During incubation, the drug diffuses into the agar. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.

Step-by-Step Methodology:

  • Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[20]

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply the antifungal disks (impregnated with this compound or miconazole) to the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Zone Measurement: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Interpret the results based on established zone diameter breakpoints.[21]

Clinical Comparative Insights

Several clinical studies have compared the efficacy of this compound and miconazole, primarily in the treatment of vulvovaginal candidiasis and dermatomycoses.

  • In a study on patients with pityriasis versicolor, candidiasis, or dermatophytosis, this compound 2% cream was found to be as effective, or even slightly more effective, than miconazole 2% cream.[7][22]

  • Another comparative trial in cutaneous fungal infections concluded that 2% this compound cream is at least as efficacious as an equivalent regimen of 2% miconazole.[23]

  • For vaginal candidiasis, intravaginal this compound has been shown to have similar efficacy to miconazole.[3]

Both drugs are generally well-tolerated in topical formulations.[3][22]

Conclusion and Future Directions

Both this compound and miconazole are potent imidazole antifungal agents with a primary mechanism of action targeting ergosterol biosynthesis. While their in vitro and clinical efficacy against common fungal pathogens are largely comparable, key differences in their secondary mechanisms may offer advantages in specific clinical scenarios. This compound's broad-spectrum activity against bacteria and protozoa makes it a compelling option for mixed infections. Miconazole's induction of reactive oxygen species provides an additional fungicidal mechanism.

For researchers and drug development professionals, the choice between these agents may depend on the target pathogen, the potential for polymicrobial infections, and the desired secondary pharmacological effects. Further head-to-head studies employing standardized methodologies are warranted to delineate more subtle differences in their antifungal profiles against a wider array of clinically relevant fungi. Understanding these nuances will continue to refine their application and pave the way for the development of next-generation antifungal therapies.

References

  • Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • What is the mechanism of this compound Nitrate? (2024). Patsnap Synapse. [Link]

  • Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • Endogenous reactive oxygen species is an important mediator of miconazole antifungal effect. (2002). PubMed. [Link]

  • Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. (2008). Semantic Scholar. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2019). Clinical Microbiology Reviews. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). Journal of Fungi. [Link]

  • Topical this compound in dermatology and gynaecology: current role in therapy. (2004). PubMed. [Link]

  • A disc test of antifungal susceptibility. (2011). ConnectSci. [Link]

  • Miconazole Induces Changes in Actin Cytoskeleton prior to Reactive Oxygen Species Induction in Yeast*. (2007). Semantic Scholar. [Link]

  • Topical this compound in dermatology and gynaecology. current role in therapy. (2019). European Review for Medical and Pharmacological Sciences. [Link]

  • M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. (2004). ResearchGate. [Link]

  • EUCAST breakpoints for antifungals. (2008). EUCAST. [Link]

  • Fungi (AFST). EUCAST. [Link]

  • This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. (2017). European Review for Medical and Pharmacological Sciences. [Link]

  • The efficacy and safety of this compound in the treatment of mixed vaginitis. (2022). Gynecology Obstetrics & Reproductive Medicine. [Link]

  • Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death. (2019). ACS Omega. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore. [Link]

  • CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. SAI Global Store. [Link]

  • Clinical breakpoint table. EUCAST. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Informational Supplement. (2008). ANSI Webstore. [Link]

  • Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film. (2020). AAPS PharmSciTech. [Link]

  • In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. (2019). Antimicrobial Agents and Chemotherapy. [Link]

  • New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. (2022). ResearchGate. [Link]

  • Antifungal Susceptibility Patterns of Dermatophytes Clinical Isolates from Dermatophytosis Patients before and After Therapy. (2011). Journal of the Faculty of Medicine Baghdad. [Link]

  • Miconazole for the treatment of vulvovaginal candidiasis. In vitro, in vivo and clinical results. Review of the literature. (2022). Taylor & Francis Online. [Link]

  • Treatment of vaginal candidiasis with this compound and miconazole. (1985). Semantic Scholar. [Link]

  • Antifungal activity of miconazole against recent Candida strains. (2006). PubMed. [Link]

  • Antifungal activity of miconazole against recent Candida strains. (2006). ResearchGate. [Link]

  • Antifungal activity of this compound in experimental dermatomycosis and candidiasis. (1981). PubMed. [Link]

  • This compound Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Repeated Exposure of Candida spp. to Miconazole Demonstrates No Development of Resistance. (2010). Journal of Clinical Medicine Research. [Link]

  • Clinical evaluation of this compound cream in cutaneous fungal infections: a comparison with miconazole cream. (1988). Semantic Scholar. [Link]

  • Efficacy and tolerance of this compound versus miconazole cream. (1987). PubMed. [Link]

Sources

A Head-to-Head Comparison of Fenticonazole and Fluconazole Against Resistant Candida: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating prevalence of antifungal resistance in Candida species presents a formidable challenge in clinical practice and drug development. Fluconazole, a triazole antifungal, has long been a cornerstone of anti-candidal therapy, but its efficacy is increasingly compromised by the emergence of resistant strains.[1][2] This guide provides a detailed, head-to-head comparison of fenticonazole, an imidazole derivative, and fluconazole, specifically focusing on their performance against resistant Candida isolates. We will delve into their distinct mechanisms of action, present supporting in vitro experimental data, and provide detailed protocols for the methodologies used to derive these insights. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antifungal strategies.

The Rise of a Clinical Challenge: Fluconazole Resistance in Candida

Fluconazole remains a critical tool in managing Candida infections, from mucosal to systemic candidiasis.[3][4][5] However, its extensive use has inevitably driven the selection of resistant isolates, particularly within species like Candida albicans and Candida glabrata.[3][6] Resistance can be intrinsic, as seen in Candida krusei, or acquired through various molecular mechanisms.[3][7]

The primary mechanisms of fluconazole resistance in Candida are well-characterized and include:

  • Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.[8][9]

  • Alterations in the Drug Target: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can decrease the binding affinity of fluconazole.[1][2][10]

  • Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme can dilute the effect of the inhibitory drug.[2][8]

These resistance mechanisms underscore the urgent need for alternative antifungal agents with distinct modes of action that can circumvent or overcome these challenges. This compound has emerged as a promising candidate in this regard.

Unraveling the Mechanisms of Action: this compound vs. Fluconazole

While both this compound and fluconazole are azole antifungals that target the ergosterol biosynthesis pathway, there are crucial differences in their molecular interactions and broader biological effects.

Fluconazole's Mechanism of Action:

Fluconazole, a triazole, primarily exerts its fungistatic effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[2][5][11][12][13] This enzyme is a critical component in the conversion of lanosterol to ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[11][12][14] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, which disrupt the fungal cell membrane, increase its permeability, and ultimately inhibit fungal growth.[4][11][12]

This compound's Multifaceted Mechanism of Action:

This compound, an imidazole derivative, also inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[14][15][16] However, its antifungal activity is more complex and multifaceted, contributing to its efficacy against fluconazole-resistant strains.[15][17] The key mechanisms of this compound include:

  • Inhibition of Ergosterol Biosynthesis: Similar to fluconazole, this compound targets lanosterol 14-α-demethylase.[14][15][16]

  • Direct Damage to the Cytoplasmic Membrane: this compound exerts a direct damaging effect on the fungal cell membrane, independent of ergosterol depletion.[15][17]

  • Inhibition of Secreted Aspartyl Proteases (SAPs): this compound has been shown to inhibit the secretion of protease acid by Candida albicans, which are important virulence factors.[6][15][17]

  • Blockade of Cytochrome Oxidases and Peroxidases: This action further disrupts cellular respiration and contributes to its fungicidal activity.[6][15][17]

  • Potential Oxidative Cytotoxicity: This unique mechanism may contribute to its ability to overcome common azole resistance mechanisms.[3][7][18]

This broader spectrum of activity suggests that this compound may be less susceptible to the primary resistance mechanisms that affect fluconazole.[3][7]

Visualizing the Mechanisms of Action

To better illustrate the distinct and overlapping mechanisms of these two antifungal agents, the following diagrams are provided.

cluster_fluconazole Fluconazole Mechanism fluconazole Fluconazole erg11_flu Lanosterol 14-α-demethylase (ERG11 product) fluconazole->erg11_flu Inhibits ergosterol_flu Ergosterol erg11_flu->ergosterol_flu Blocks conversion lanosterol_flu Lanosterol membrane_flu Fungal Cell Membrane (Disrupted integrity) ergosterol_flu->membrane_flu Depletion leads to growth_inhibition_flu Inhibition of Growth (Fungistatic) membrane_flu->growth_inhibition_flu Results in

Caption: Fluconazole's primary mechanism of action.

cluster_this compound This compound's Multifaceted Mechanism This compound This compound erg11_fen Lanosterol 14-α-demethylase (ERG11 product) This compound->erg11_fen Inhibits membrane_damage Direct Membrane Damage This compound->membrane_damage Causes saps Secreted Aspartyl Proteases (SAPs) This compound->saps Inhibits cytochrome Cytochrome Oxidases & Peroxidases This compound->cytochrome Blocks cell_death Fungicidal Activity erg11_fen->cell_death membrane_damage->cell_death saps->cell_death cytochrome->cell_death

Caption: this compound's multifaceted mechanism of action.

Head-to-Head In Vitro Performance Against Resistant Candida

Recent studies have provided compelling in vitro evidence of this compound's potent activity against fluconazole-resistant Candida isolates. A key study evaluated the activity of this compound against paired isolates of C. albicans and C. glabrata, where the derivative isolate had developed fluconazole resistance during patient infection.[3]

The results demonstrated that this compound consistently exhibited lower minimum inhibitory concentration (MIC) values than fluconazole against both fluconazole-susceptible and fluconazole-resistant isolates.[3]

Summary of In Vitro Susceptibility Data
Candida SpeciesFluconazole Resistance StatusGeometric Mean MIC (μg/mL) of this compound (95% CI)Geometric Mean MIC (μg/mL) of Fluconazole (95% CI)
C. albicansNon-resistant0.65 (0.40 - 1.06)Not Reported
C. albicansResistant3.03 (1.87 - 4.89)Not Reported
C. glabrataNon-resistant0.83 (0.63 - 1.08)Not Reported
C. glabrataResistant1.66 (1.22 - 2.25)Not Reported

Data synthesized from a 2020 study by Cacaci et al.[3]

Notably, the study found that this compound's activity was less affected by efflux pump-mediated fluconazole resistance, particularly in C. glabrata.[3][7] This suggests that this compound may be a valuable therapeutic option for infections caused by Candida strains that have developed resistance to fluconazole via this common mechanism.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and validity of in vitro antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[19][20][21][22][23][24][25][26][27][28][29][30][31]

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.[20][22]

I. Materials:

  • Candida isolates for testing

  • This compound and Fluconazole powders

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Vortex mixer

  • Sterile saline (0.85%)

  • Sterile, disposable inoculation loops and spreaders

II. Preparation of Antifungal Stock Solutions:

  • Accurately weigh the antifungal powders.

  • Dissolve in DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL).

  • Serially dilute the stock solutions in RPMI 1640 medium to create working solutions at twice the final desired concentrations.

III. Inoculum Preparation:

  • Subculture the Candida isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

IV. Microtiter Plate Assay:

  • Dispense 100 µL of the appropriate antifungal working solution into the wells of the 96-well plate.

  • Add 100 µL of the prepared Candida inoculum to each well.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

V. MIC Determination:

  • Visually inspect the plates or use a microplate reader to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[21][32]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the broth microdilution antifungal susceptibility testing workflow.

cluster_workflow Broth Microdilution AFST Workflow prep_antifungal 1. Prepare Antifungal Stock Solutions plate_setup 3. Set up 96-Well Plate prep_antifungal->plate_setup prep_inoculum 2. Prepare Candida Inoculum prep_inoculum->plate_setup incubation 4. Incubate at 35°C (24-48h) plate_setup->incubation mic_determination 5. Determine MIC incubation->mic_determination

Caption: Key steps in broth microdilution antifungal susceptibility testing.

Clinical Perspectives and Future Directions

While in vitro data are promising, further clinical studies are necessary to fully elucidate the therapeutic potential of this compound for treating infections caused by fluconazole-resistant Candida. Some studies have compared the clinical efficacy of this compound and fluconazole in the treatment of vulvovaginal candidiasis, with one study suggesting that this compound may provide faster relief from pruritus.[15][33][34] Another study on chronic recurrent vulvovaginal candidiasis found no significant difference in the recurrence rate between systemic fluconazole and topical this compound therapy.[35]

The multifaceted mechanism of action of this compound makes it an attractive candidate for further investigation, not only as a monotherapy but also potentially in combination with other antifungal agents. Its ability to circumvent common resistance mechanisms highlights its potential to address a significant unmet medical need.

For researchers and drug development professionals, the continued exploration of this compound and other imidazole derivatives is warranted. Future studies should focus on:

  • Expanding in vitro testing to a broader range of resistant clinical isolates.

  • Investigating the potential for synergy with other antifungal classes.

  • Conducting well-designed clinical trials to evaluate its efficacy and safety in treating various forms of candidiasis, particularly those refractory to standard therapies.

Conclusion

The challenge of fluconazole-resistant Candida necessitates a departure from a one-size-fits-all approach to antifungal therapy. This compound, with its broader and more complex mechanism of action, demonstrates superior in vitro activity against fluconazole-resistant Candida isolates compared to fluconazole. Its ability to overcome common resistance mechanisms, such as efflux pump overexpression, positions it as a promising alternative. The experimental data and protocols presented in this guide provide a solid foundation for further research into the clinical utility of this compound in an era of increasing antifungal resistance.

References

  • Marques, M., et al. (2004). Fluconazole resistance in Candida albicans: a review of mechanisms. Mycoses, 47(9-10), 313-324.
  • Cacaci, M., et al. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12), e01459-20. [Link]

  • Veraldi, S., & Milani, R. (2017). This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(12), 2945-2952. [Link]

  • Menchinelli, G., et al. (2021). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 65(5), e02517-20. [Link]

  • Ramage, G., et al. (2002). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. Antimicrobial Agents and Chemotherapy, 46(11), 3634-3641. [Link]

  • Wellington, K., & Noble, S. (2004). Topical this compound in dermatology and gynaecology: current role in therapy. Drugs, 64(4), 439-446. [Link]

  • Gross, C., et al. (2018). Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System. Antimicrobial Agents and Chemotherapy, 62(11), e01245-18. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Nitrate?. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluconazole?. [Link]

  • Hamprecht, A., & Bucher, J. (2020). Antifungal susceptibility testing in Candida species: current methods and promising new tools for shortening the turnaround time. Expert Review of Anti-infective Therapy, 18(9), 885-897. [Link]

  • Drugs.com. (2024). Fluconazole: Uses, Dosage, Side Effects, Warnings. [Link]

  • Pharmacology Lectures. (2025). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Patsnap Synapse. (2024). What is this compound Nitrate used for?. [Link]

  • Paul, S., & Moye-Rowley, W. S. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237-245. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Niimi, M., et al. (2004). Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients. Journal of Antimicrobial Chemotherapy, 54(1), 62-69. [Link]

  • Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Cacaci, M., et al. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12), e01459-20. [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(8), ofy193. [Link]

  • ResearchGate. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(2), 268-282. [Link]

  • Pfaller, M. A., et al. (2008). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology, 46(2), 543-548. [Link]

  • PubMed. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. [Link]

  • Antinori, S., et al. (2016). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 5(Suppl 1), S29-S36. [Link]

  • Arendrup, M. C., et al. (2014). EUCAST technical note on Candida and micafungin, anidulafungin and fluconazole. Mycoses, 57(5), 313-316. [Link]

  • Cuenca-Estrella, M. (2008). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología, 25(2), 79-83. [Link]

  • Arendrup, M. C., et al. (2014). Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp. Drug Resistance Updates, 17(3), 81-87. [Link]

  • PubliRES. (2020). New Data on the in Vitro Activity of this compound against Fluconazole-Resistant Candida Species. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. [Link]

  • ARUP Laboratories. (2024). AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. [Link]

  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Morace, G., & Borghi, E. (2013). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Giornale Italiano di Microbiologia Medica, Odontoiatrica e Clinica, 17(1), 1-8. [Link]

  • Al-Yasiri, M. H., & Al-Khafaji, N. K. (2024). Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management. Journal of Fungi, 10(12), 978. [Link]

  • Bohbot, J. M., et al. (2007). [Short-course treatment of vulvovaginal candidiasis: comparative study of fluconazole and intra-vaginal this compound]. Gynecologie, Obstetrique & Fertilité, 35(10), 987-992. [Link]

  • Dobrokhotova, Y. E., et al. (2024). Effectiveness of prolonged use of this compound in patients with chronic recurrent vulvovaginal candidiasis. Obstetrics and Gynecology, (4), 112-119. [Link]

  • ResearchGate. (2007). [Short-course treatment of vulvovaginal candidiasis: comparative study of fluconazole and intra-vaginal this compound]. [Link]

  • Semantic Scholar. (2020). This compound against Fluconazole-Resistant Candida Species: New In Vitro Activity Data. [Link]

Sources

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for Fenticonazole Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. For an active pharmaceutical ingredient (API) like Fenticonazole nitrate, an imidazole antifungal agent, ensuring its stability within a drug product is not just a regulatory requirement but a cornerstone of patient safety.[1] This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound nitrate. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and comparing the method's performance against other analytical alternatives.

The primary mechanism of this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Any degradation of the API could compromise this activity. Therefore, a stability-indicating method—one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients—is non-negotiable. This guide is structured to adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for validating analytical procedures.[2]

The Analytical Cornerstone: The HPLC Method

The choice of Reverse-Phase HPLC (RP-HPLC) is logical for a molecule like this compound nitrate, which is largely non-polar. The method's high resolution, sensitivity, and specificity make it the gold standard for stability studies.

Recommended Chromatographic Conditions

The following conditions are a robust starting point, synthesized from various established methods, for the analysis of this compound nitrate.[3][4] The causality for each parameter is explained below.

ParameterRecommended ConditionRationale (Expert Insights)
Column C18, 150 x 4.6mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with this compound, ensuring good retention and separation from more polar degradants. The specified dimensions offer a balance between resolution and analysis time.
Mobile Phase Acetonitrile:10mM Phosphate Buffer (pH 4.5) (70:30 v/v)Acetonitrile is a common organic modifier providing good peak shape and elution strength. The phosphate buffer at pH 4.5 ensures the analyte is in a consistent ionic state, leading to reproducible retention times.
Flow Rate 1.0 mL/minThis flow rate typically provides optimal efficiency for a 4.6mm ID column without generating excessive backpressure.[3][4]
Detection UV at 255 nmThis compound nitrate has a significant chromophore, exhibiting strong absorbance around this wavelength, which ensures high sensitivity.[3][4] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
Column Temp. 25°C - 30°CMaintaining a consistent column temperature is crucial for controlling retention time reproducibility and ensuring method robustness.[5][6]
Injection Vol. 20 µLA standard volume that balances sensitivity with the risk of column overloading.
Diluent Methanol or Mobile PhaseThis compound nitrate is soluble in methanol.[7][8] Using the mobile phase as the diluent is often preferred to avoid peak distortion.
Experimental Workflow: From Sample Preparation to Analysis

The following diagram illustrates the typical workflow for analyzing a this compound nitrate sample, from preparation to data acquisition.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh API or Formulation stock_sol Dissolve in Methanol (Stock Solution) prep_start->stock_sol Solubilization working_sol Dilute to Working Concentration with Diluent stock_sol->working_sol Dilution filter_sol Filter through 0.45 µm Syringe Filter working_sol->filter_sol Purification hplc_inject Inject into HPLC System filter_sol->hplc_inject separation Isocratic Elution on C18 Column hplc_inject->separation detection UV Detection at 255 nm (PDA Recommended) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify this compound (vs. Standard) integration->quantification purity Assess Peak Purity quantification->purity G cluster_stress Forced Degradation Stressors FN This compound Nitrate (API) DP1 Oxidative Degradant 1 FN->DP1 Major Pathway DP2 Other Minor Degradants FN->DP2 Minor Pathways Acid Acid (HCl) Base Base (NaOH) Ox Oxidation (H₂O₂) Heat Thermal Light Photolytic

Caption: Primary degradation pathway of this compound nitrate under stress.

Method Validation: A Self-Verifying System

Validation demonstrates that the analytical procedure is suitable for its intended purpose. [9][10]The following parameters must be assessed according to ICH Q2(R2) guidelines. [2][11][12]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To prove the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). This compound peak is resolved from all other peaks (Resolution > 2). Peak purity index > 0.999.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response over a defined range. Correlation coefficient (r²) ≥ 0.999. [3][13]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration for an assay. [13]
Accuracy The closeness of the test results to the true value. Assessed via recovery studies of spiked placebo. % Recovery between 98.0% and 102.0%. [3][4]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD & LOQ LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount of analyte that can be quantified with suitable precision and accuracy. LOD: Signal-to-Noise Ratio ≥ 3:1. LOQ: Signal-to-Noise Ratio ≥ 10:1.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, plate count) remain within acceptance criteria. %RSD of results < 2.0%. |

Performance Comparison with Alternative Methods

While HPLC is the superior choice for a stability-indicating assay, other methods exist for the quantification of this compound nitrate. Understanding their limitations is key to justifying the use of HPLC.

ParameterValidated HPLC Method UV-Spectrophotometry [7][8]HPTLC [14]
Specificity Excellent: Can separate API from all degradation products and impurities.Poor: Cannot distinguish between the API and any interfering substance that absorbs at the same wavelength (253 nm). Not stability-indicating.Moderate: Can separate spots based on Rf value, but resolution is generally lower than HPLC. Co-elution is a risk.
Sensitivity (LOQ) High: Can quantify at very low concentrations (µg/mL level).Moderate: Sensitivity is lower than HPLC.Good: Can be sensitive at the ng/band level. [14]
Linearity (r²) > 0.999> 0.99> 0.999
Analysis Time ~5-10 minutes per sample.< 1 minute per sample.Slower overall process (spotting, development, scanning).
Cost & Complexity High initial investment and running costs. Requires skilled operators.Low cost, simple operation.Moderate cost and complexity.
Best Application Stability studies, quality control, impurity profiling, and routine assay. Rapid, simple quantification of pure bulk drug or simple formulations where no interferences are expected.Can be used for routine analysis and impurity screening but is not the preferred method for stability-indicating assays.

References

  • Title: Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form - Int J Pharm Chem Anal Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay Source: Future University URL: [Link]

  • Title: STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR this compound NITRATE IN CAPSULE DOSAGE FORM Source: European Journal of Biomedical and Pharmaceutical Sciences URL: [Link]

  • Title: Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: development and validation of stability indicating rp-hplc method for this compound nitrate in - European Journal of Biomedical AND Pharmaceutical sciences Source: European Journal of Biomedical and Pharmaceutical Sciences URL: [Link]

  • Title: Investigation of the Profile and Kinetics of Degradation of this compound Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies Source: ResearchGate URL: [Link]

  • Title: Method for analyzing and separating this compound and its intermediate body by HPLC method Source: Google Patents URL
  • Title: Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form Source: ResearchGate URL: [Link]

  • Title: development and validation of a stability-indicating ultra-fast liquid chromatographic analysis Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Determination of this compound and its impurities by capillary electrophoresis and high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Demirel et al., IJPSR, 2023; Vol. 14(4): 1805-1810. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: What is the mechanism of this compound Nitrate? Source: Patsnap Synapse URL: [Link]

  • Title: A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Full article: A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration Source: Taylor & Francis Online URL: [Link]

Sources

A Senior Application Scientist's Guide to Investigating Cross-Resistance Between Fenticonazole and Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of Azole Resistance

For decades, the azole class of antifungals has been a cornerstone in the management of fungal infections, particularly those caused by Candida species. Their targeted mechanism of action and broad-spectrum activity have made them indispensable. Fenticonazole, an imidazole derivative, is notable for its broad antimicrobial activity, encompassing not only fungi but also certain bacteria. However, the rise of antifungal resistance, especially cross-resistance within the azole class, presents a significant clinical and research challenge. Strains resistant to workhorse triazoles like fluconazole may exhibit altered susceptibility to other azoles, including this compound.

This guide provides a comprehensive framework for researchers and drug development professionals to investigate these cross-resistance patterns. We will move beyond simple phenotypic screening to explore the underlying molecular mechanisms, providing robust, validated protocols and explaining the scientific rationale behind each experimental choice. Our objective is to equip you with the tools to not only identify cross-resistance but to understand its mechanistic basis, a critical step in developing next-generation antifungal strategies.

Part 1: The Foundation - Azole Mechanism of Action and Resistance

To investigate resistance, one must first master the mechanism of action. Azole antifungals function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.

Cross-resistance within the azole class is not a random phenomenon; it is driven by specific molecular adaptations that often confer reduced susceptibility to multiple drugs in the class.[3][4] The most clinically relevant mechanisms include:

  • Target Enzyme Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol demethylase enzyme.[2][5][6][7] These changes can reduce the binding affinity of azole drugs to the enzyme's active site, rendering them less effective.[6][7]

  • Overexpression of Efflux Pumps: Fungal cells can actively expel antifungal agents, preventing them from reaching their intracellular target.[5] This is a primary driver of high-level azole resistance and is mediated by two major families of transporter proteins: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1p).[8][9][10][11] Overexpression of the genes encoding these pumps is a common finding in azole-resistant clinical isolates.[11][12]

  • Upregulation of the Target Enzyme: By increasing the expression of the ERG11 gene, the fungal cell produces more target enzyme.[1][8] This effectively "soaks up" the azole molecules, requiring a higher drug concentration to achieve an inhibitory effect.

Understanding which of these mechanisms is active in a given isolate is paramount to interpreting cross-resistance data. For example, an ERG11 mutation might affect the binding of a large triazole molecule more than a compact imidazole like this compound, while an indiscriminate efflux pump may expel both.

cluster_Cell Fungal Cell cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Membrane Cell Membrane Lanosterol Lanosterol 14-alpha-demethylase (Erg11p) 14-alpha-demethylase (Erg11p) Lanosterol->14-alpha-demethylase (Erg11p) Intermediates Intermediates 14-alpha-demethylase (Erg11p)->Intermediates Ergosterol Ergosterol (Membrane Integrity) Intermediates->Ergosterol Efflux Efflux Pumps (Cdr1/2p, Mdr1p) Azoles Azole Antifungals (this compound, Fluconazole) Azoles->14-alpha-demethylase (Erg11p) Inhibition Azoles->Efflux Expulsion MutatedErg11 Mutated Erg11p (Reduced Binding) Azoles->MutatedErg11 Weak Inhibition

Figure 1: Key mechanisms of azole action and resistance.

Part 2: A Validated Experimental Workflow for Cross-Resistance Analysis

We propose a two-phase experimental approach. Phase 1 establishes the phenotypic reality—is there cross-resistance? Phase 2 delves into the molecular "why," providing a definitive mechanistic explanation. This structure ensures that resource-intensive molecular analyses are performed on phenotypically confirmed isolates of interest.

cluster_phase1 Phase 1: Phenotypic Analysis cluster_phase2 Phase 2: Mechanistic Investigation start Fungal Isolate (Clinical or Lab-derived) ast Antifungal Susceptibility Testing (AST) (Broth Microdilution - CLSI/EUCAST) start->ast interpret Data Analysis: Determine MICs for this compound & other azoles. Identify Susceptible (S), Dose-Dependent (SDD), and Resistant (R) profiles. ast->interpret dna_rna Nucleic Acid Extraction (Genomic DNA & Total RNA) interpret->dna_rna Select Resistant Isolates seq ERG11 Gene Sequencing dna_rna->seq qpcr Efflux Pump Gene Expression (RT-qPCR for CDR1, CDR2, MDR1) dna_rna->qpcr end_node Correlate Genotype with Phenotype: Link specific mutations or gene overexpression to observed cross-resistance patterns. seq->end_node qpcr->end_node

Figure 2: A two-phase workflow for cross-resistance studies.

Phase 1 Protocol: Antifungal Susceptibility Testing (AST) via Broth Microdilution

This protocol is harmonized with the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 standards to ensure reproducibility.[13][14][15]

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible fungal growth.[13] It provides quantitative data essential for comparing drug efficacy. We use RPMI-1640 medium as it is standardized and provides consistent results.

Self-Validation: This protocol incorporates quality control (QC) strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258). If the MICs for these QC strains fall outside their accepted ranges, the entire experimental batch is considered invalid.

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS

  • This compound nitrate, Fluconazole, Itraconazole, Voriconazole (analytical grade powders)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

  • QC Strains: C. parapsilosis ATCC 22019, C. krusei ATCC 6258

  • Test fungal isolates

Step-by-Step Methodology:

  • Drug Plate Preparation: a. Prepare 100x stock solutions of each azole in DMSO. This compound may require gentle warming to fully dissolve. b. Create a series of 2x final concentrations in RPMI-1640 medium. For a final testing range of 0.03 to 16 µg/mL, this series would be 0.06 to 32 µg/mL. c. Dispense 100 µL of each 2x drug concentration into the appropriate wells of the 96-well plates. d. Dispense 100 µL of drug-free RPMI into wells designated for positive (growth) control. e. Add 200 µL of drug-free RPMI to sterility control wells. f. Plates can be sealed and stored at -70°C for up to 3 months.

  • Inoculum Preparation: a. Subculture isolates on SDA plates and incubate for 24 hours at 35°C to ensure purity and viability. b. Harvest colonies and suspend in 5 mL of sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Perform a 1:1000 dilution of this adjusted suspension into RPMI-1640 medium to create the final 2x inoculum (1-5 x 10³ CFU/mL). The dilution factor is critical; a denser inoculum can lead to falsely elevated MICs.

  • Inoculation and Incubation: a. Thaw drug plates to room temperature. b. Dispense 100 µL of the 2x inoculum into each well (except the sterility control). This results in a final 1x drug concentration and a 1x inoculum concentration. c. Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the antifungal agent that causes a significant (≥50%) reduction in growth compared to the drug-free growth control.[13][15] b. The endpoint can be read visually or with a microplate reader at 530 nm.

Phase 2 Protocols: Molecular Investigation of Resistance

1. ERG11 Gene Sequencing

Causality: Sequencing the ERG11 gene allows for the direct identification of mutations that may alter the drug target's structure and function, providing a definitive link between genotype and phenotype.[16]

Self-Validation: Sanger sequencing of both forward and reverse strands is performed. The resulting chromatograms are inspected for quality, and the consensus sequence is compared to a wild-type reference sequence (e.g., from C. albicans SC5314) to identify polymorphisms.

Methodology:

  • Genomic DNA Extraction: Use a commercial yeast DNA extraction kit (e.g., Zymo Research, Qiagen) following the manufacturer's protocol, including a mechanical lysis step with glass beads for robust cell wall disruption.

  • PCR Amplification: Amplify the entire ERG11 open reading frame using high-fidelity DNA polymerase. Use primers designed from conserved flanking regions of the gene.

  • PCR Product Purification: Clean the amplified PCR product to remove primers and dNTPs using a column-based purification kit.

  • Sanger Sequencing: Send the purified product for bidirectional Sanger sequencing using the amplification primers and, if necessary, internal sequencing primers.

  • Sequence Analysis: Align the resulting sequences with a wild-type reference using software like MEGA or Geneious. Identify and document all nucleotide changes and their corresponding amino acid substitutions.

2. Efflux Pump Gene Expression Analysis (RT-qPCR)

Causality: Real-Time Quantitative PCR (RT-qPCR) measures the transcript levels of target genes. By comparing the mRNA levels of efflux pump genes (CDR1, CDR2, MDR1) in a resistant isolate to those in a susceptible control, we can quantify overexpression, a key resistance mechanism.[12]

Self-Validation: The protocol includes a no-reverse-transcriptase control to check for genomic DNA contamination and uses a housekeeping gene (e.g., ACT1 or TDH3) for normalization to account for variations in RNA input.

Methodology:

  • RNA Extraction: Grow mid-log phase cultures of the test and control isolates in a suitable medium (e.g., YPD). Optionally, expose a sub-culture to a sub-inhibitory concentration of an azole for 1-2 hours to induce pump expression. Extract total RNA using a hot phenol-chloroform method or a commercial kit with a DNase treatment step.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay. Use validated primers for target genes (CDR1, CDR2, MDR1) and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A fold-change of >2 in the resistant isolate compared to the susceptible control is typically considered significant upregulation.

Part 3: Comparative Analysis - this compound in the Context of Azole Resistance

Experimental data reveals a nuanced relationship between this compound and other azoles. While some level of cross-resistance is possible due to shared resistance mechanisms, this compound often retains significant activity against strains resistant to other azoles, particularly fluconazole.[17][18][19]

A study by Sanguinetti et al. provides compelling evidence. They tested this compound's activity against paired clinical isolates of C. albicans and C. glabrata, where one was the original susceptible parent and the other was a derivative that had developed fluconazole resistance during patient therapy.[18][19]

Table 1: Comparative MIC Data for this compound vs. Fluconazole (Data synthesized from Sanguinetti et al., 2020)[18][19]

Fungal SpeciesIsolate TypeMechanism of FLZ-ResistanceFluconazole MIC (µg/mL)This compound MIC (µg/mL)
C. albicans Susceptible (Parental)N/A0.25 - 10.03 - 0.125
C. albicans Resistant (Derivative)Efflux Pump Overexpression>640.125 - 0.5
C. glabrata Susceptible (Parental)N/A4 - 160.06 - 0.25
C. glabrata Resistant (Derivative)Efflux Pump Overexpression>640.125 - 1

Interpretation and Insights:

The data clearly shows that while the development of fluconazole resistance (MIC >64 µg/mL) led to a slight increase in the this compound MIC, the resistant isolates remained highly susceptible to this compound. The study concluded that this compound's activity was notably less affected by the efflux pump-mediated resistance mechanisms that rendered fluconazole ineffective, particularly in C. glabrata.[18][19]

This suggests that this compound may be a less favorable substrate for some of the common fungal efflux pumps compared to fluconazole. Its distinct chemical structure as an imidazole, compared to the triazole structure of fluconazole, may play a role in this differential interaction. Furthermore, this compound is known to have additional mechanisms of action, such as inducing oxidative damage, which may contribute to its efficacy against strains that have developed target-site or efflux-based resistance to other azoles.[18][19]

Conclusion and Future Directions

The investigation of cross-resistance between this compound and other azoles is not a simple matter of MIC testing. A robust, mechanism-based approach is essential for generating meaningful data. The workflow presented in this guide, combining standardized phenotypic analysis with targeted molecular investigation, provides a reliable framework for such studies.

The available evidence suggests that this compound often circumvents common resistance mechanisms that affect triazoles like fluconazole. This makes it a compelling subject for further research, particularly in the context of treating infections caused by azole-resistant Candida strains. Future studies should focus on:

  • Expanding the Isolate Panel: Testing a broader range of species and isolates with diverse, well-characterized resistance mechanisms (including specific ERG11 mutations).

  • Direct Transport Assays: Utilizing fluorescent substrates like Rhodamine 6G to directly measure and compare the inhibition of efflux pumps by this compound versus other azoles.

  • Structural Biology: Investigating the binding of this compound to both wild-type and mutated Erg11p enzymes to understand structural interactions at the atomic level.

By adopting a rigorous, multi-faceted approach, the research community can fully elucidate the cross-resistance profile of this compound, potentially unlocking new strategies for managing difficult-to-treat fungal infections.

References

  • Sanguinetti, M., et al. (2005). Mechanisms of azole resistance in clinical isolates of Candida glabrata collected during a hospital survey of antifungal resistance. Antimicrobial Agents and Chemotherapy, 49(2), 668-679. [Link]

  • Vale-Silva, L., & Sanglard, D. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. Fungal Genetics and Biology. [Link]

  • Ahmad, A., et al. (2023). Mechanisms of Azole Resistance in Candida: A Narrative Review. ResearchGate. [Link]

  • Shariati, A., et al. (2021). Beyond Conventional Antifungals: Combating Resistance Through Novel Therapeutic Pathways. ResearchGate. [Link]

  • Banerjee, A., et al. (2019). Multidrug transporters of Candida species in clinical azole resistance. Fungal Genetics and Biology, 132, 103252. [Link]

  • Paul, S., et al. (2022). Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis. PLOS ONE, 17(7), e0269778. [Link]

  • Vale-Silva, L., & Sanglard, D. (2021). Understanding the mechanisms of resistance to azole antifungals in Candida species. FEMS Yeast Research, 21(1), foab032. [Link]

  • Flowers, S. A., et al. (2015). Contribution of clinically derived mutations in ERG11 to azole resistance in Candida albicans. Antimicrobial Agents and Chemotherapy, 59(1), 450-460. [Link]

  • Dannaoui, E. (2017). Molecular Tools for the Detection and Deduction of Azole Antifungal Drug Resistance Phenotypes in Aspergillus Species. Clinical Microbiology Reviews, 30(4), 1071-1107. [Link]

  • Sheng, C., et al. (2012). Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. FEMS Yeast Research, 12(4), 477-485. [Link]

  • Kosmidis, C., et al. (2021). Detecting Azole-Antifungal Resistance in Aspergillus fumigatus by Pyrosequencing. Journal of Fungi, 7(12), 1037. [Link]

  • Hoot, S. J., et al. (2022). Azole-Resistant Alleles of ERG11 in Candida glabrata Trigger Activation of the Pdr1 and Upc2A Transcription Factors. mSphere, 7(2), e0005722. [Link]

  • Shah, A. H., et al. (2014). MFS transporters of Candida species and their role in clinical drug resistance. FEMS Yeast Research, 14(3), 383-395. [Link]

  • Garcia-Rubio, R., et al. (2020). Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives. Journal of Fungi, 6(4), 211. [Link]

  • Wójcik, K., et al. (2021). The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate. Pathogens, 10(11), 1478. [Link]

  • Jahanshiri, Z., et al. (2022). Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression. Jundishapur Journal of Microbiology, 15(9), e131046. [Link]

  • Banerjee, A., et al. (2021). Directed Mutational Strategies Reveal Drug Binding and Transport by the MDR Transporters of Candida albicans. Journal of Fungi, 7(1), 69. [Link]

  • Pfaller, M. A., & Andes, D. R. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(11), 2167-2175. [Link]

  • Mondal, A., et al. (2021). Participation of the ABC Transporter CDR1 in Azole Resistance of Candida lusitaniae. Journal of Fungi, 7(9), 754. [Link]

  • Buil, J. B., et al. (2018). Molecular Detection of Azole-Resistant Aspergillus fumigatus in Clinical Samples. Frontiers in Microbiology, 9, 449. [Link]

  • Dannaoui, E. (2017). Molecular Tools for the Detection and Deduction of Azole Antifungal Drug Resistance Phenotypes in Aspergillus Species. Clinical Microbiology Reviews, 30(4), 1071-1107. [Link]

  • Cuenca-Estrella, M. (2004). CLSI and EUCAST conditions for antifungal susceptibility testing. ResearchGate. [Link]

  • Hashemi, S. J., et al. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. ResearchGate. [Link]

  • Clark, R. B., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S28-S35. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Sanguinetti, M., et al. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12), e01509-20. [Link]

  • Sanguinetti, M., et al. (2020). New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12). [Link]

  • Sanguinetti, M., et al. (2015). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 59(9), 5735-5740. [Link]

  • Espinel-Ingroff, A. (2013). CLSI vs EUCAST methodologies for antifungal susceptibility testing. ResearchGate. [Link]

  • Sanguinetti, M., et al. (2015). In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 59(9). [Link]

  • Whaley, S. G., et al. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 7, 2173. [Link]

  • White, T. C., et al. (2001). Cross-Resistance of clinical isolates of Candida albicans and Candida glabrata to over-the-counter azoles used in the treatment of vaginitis. Obstetrics & Gynecology, 98(4), 649-653. [Link]

  • Vanden Bossche, H., et al. (1995). Mechanisms of resistance to azole antifungals. Drug Resistance Updates, 1(6), 391-400. [Link]

Sources

A Comprehensive Guide to Investigating the In-Vitro Synergistic Potential of Fenticonazole with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Fenticonazole Synergy

This compound, an imidazole derivative, is a broad-spectrum antimicrobial agent with well-documented activity against a variety of fungal pathogens, including dermatophytes and yeasts, as well as certain Gram-positive and Gram-negative bacteria and the protozoan Trichomonas vaginalis.[1][2][3][4] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to membrane destabilization and fungal cell death.[2][5] Additional mechanisms include the inhibition of secreted aspartyl proteinases in Candida albicans and the blockade of cytochrome oxidases and peroxidases.[2] This multifaceted activity makes this compound a robust candidate for combination therapy.

In an era of escalating antimicrobial resistance, the exploration of synergistic antimicrobial combinations is a critical strategy to enhance therapeutic efficacy, broaden the spectrum of activity, and potentially reduce the dosages of individual agents, thereby minimizing toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in-vitro synergistic effects of this compound with other antimicrobial agents. While direct and extensive public data on this compound's synergistic interactions is limited, this guide draws upon established methodologies and findings from related imidazole antifungals to present a robust experimental blueprint. A recent study has indicated the potential for synergistic effects of a this compound-based nanoradiopharmaceutical against both Gram-positive and Gram-negative bacteria, highlighting the promising nature of this line of inquiry.[6]

Understanding Antimicrobial Synergy: Key Concepts and Methodologies

Antimicrobial synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. The most common methodologies to assess synergy in vitro are the checkerboard assay and the time-kill assay.

The Checkerboard Assay and the Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is a microdilution technique used to determine the minimal inhibitory concentration (MIC) of two antimicrobial agents both alone and in combination.[7][8][9] The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

The FICI is calculated as follows:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI value is as follows:[7]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Assays

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time.[10][11][12] These studies measure the rate and extent of microbial killing by individual agents and their combinations. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after a specified time (e.g., 24 hours).[12]

Potential Synergistic Combinations with this compound: A Comparative Outlook

While specific data for this compound is emerging, studies on other imidazole antifungals like miconazole, ketoconazole, and clotrimazole have demonstrated synergy with various antimicrobial classes. These findings provide a strong rationale for investigating similar combinations with this compound.

Table 1: Potential Antimicrobial Classes for Synergistic Studies with this compound

Antimicrobial ClassExamplesRationale for Potential Synergy
Other Azole Antifungals Fluconazole, Itraconazole, KetoconazoleDifferent azoles can have varying affinities for the target enzyme (lanosterol 14α-demethylase) or may overcome specific resistance mechanisms.[13]
Polyene Antifungals Amphotericin BPolyenes bind to ergosterol and create pores in the fungal cell membrane, which could complement this compound's inhibition of ergosterol synthesis.
Echinocandins Caspofungin, MicafunginEchinocandins inhibit β-(1,3)-D-glucan synthesis in the fungal cell wall, a different target from this compound, potentially leading to a multi-target effect.
Quaternary Ammonium Compounds Domiphen bromide, Benzalkonium chlorideThese compounds can disrupt microbial cell membranes, potentially enhancing the penetration and efficacy of this compound.[14]
Topical Antibiotics Mupirocin, Fusidic AcidIn mixed bacterial-fungal skin infections, combining this compound with an antibiotic could provide broader coverage and synergistic killing.
Systemic Antibiotics Metronidazole, ClindamycinFor polymicrobial infections such as bacterial vaginosis, combining this compound with appropriate antibiotics could be beneficial.[1]

Experimental Protocols for Assessing Synergy

The following protocols are detailed, step-by-step methodologies for conducting in-vitro synergy testing with this compound.

Experimental Workflow for Synergy Testing

G cluster_0 Preparation cluster_1 MIC Determination cluster_2 Synergy Testing cluster_3 Data Analysis cluster_4 Interpretation P1 Prepare microbial inoculum (e.g., Candida albicans, Staphylococcus aureus) M1 Determine MIC of each agent individually using broth microdilution P1->M1 P2 Prepare stock solutions of this compound and partner antimicrobial agent P2->M1 S1 Perform Checkerboard Assay M1->S1 S2 Perform Time-Kill Assay M1->S2 D1 Calculate FICI from Checkerboard data S1->D1 D2 Plot Time-Kill curves and determine log10 CFU reduction S2->D2 I1 Classify interaction as synergistic, additive, or antagonistic D1->I1 D2->I1

Caption: A generalized workflow for in-vitro antimicrobial synergy testing.

Protocol 1: Checkerboard Broth Microdilution Assay

This protocol outlines the determination of the FICI for this compound in combination with another antimicrobial agent.

Materials:

  • This compound powder

  • Partner antimicrobial agent powder

  • Appropriate solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microbial culture (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium (for fungi) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for bacteria)

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism on an appropriate agar plate.

    • Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeast or 5 x 10^5 CFU/mL for bacteria in the microtiter plate wells.

  • Drug Dilution and Plate Setup:

    • Prepare stock solutions of this compound and the partner drug at a concentration of at least 10 times the expected MIC.

    • In a 96-well plate, add 50 µL of broth to all wells.

    • In the first column, add 50 µL of the partner drug at 4x its MIC. In the first row, add 50 µL of this compound at 4x its MIC.

    • Perform serial two-fold dilutions of this compound along the x-axis and the partner drug along the y-axis.

    • The final volume in each well should be 100 µL after the addition of the inoculum.

    • Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 24-48 hours.

  • Reading and Interpretation:

    • Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI as described previously.

Sources

A Comparative Analysis of Fenticonazole's Activity in Mono- and Dual-Species Biofilms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of clinical microbiology and drug development, the shift from studying pathogens in isolation to understanding their behavior within complex, polymicrobial communities is paramount. Infections, particularly those associated with mucosal surfaces and medical devices, are often not the result of a single offending organism but rather a synergistic interplay between different species. This guide provides a comprehensive, data-supported comparative analysis of the antifungal agent Fenticonazole, focusing on its efficacy in traditional mono-species assays versus more clinically relevant dual-species biofilm models, specifically featuring the common co-infecting pair, Candida albicans and Staphylococcus aureus.

This document is intended for researchers, scientists, and drug development professionals, offering not just a review of this compound's performance but also a detailed look at the experimental methodologies that underpin such a comparative assessment. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating, and ground our claims in authoritative scientific literature.

The Clinical Imperative for Dual-Species Biofilm Models

Mono-species planktonic and biofilm models have been the cornerstone of antimicrobial susceptibility testing for decades. While valuable for initial screening and mechanistic studies, they represent an oversimplification of the infectious microenvironment. In reality, microorganisms such as the opportunistic fungus Candida albicans and the bacterium Staphylococcus aureus frequently co-exist in biofilms. Their interactions can lead to a more robust and recalcitrant infectious state, characterized by:

  • Enhanced Biomass and Structural Integrity: C. albicans hyphae can act as a scaffold for S. aureus colonization, leading to a more substantial and physically resilient biofilm[1][2].

  • Increased Antimicrobial Resistance: The dual-species environment can confer protection to one or both species against antimicrobials, a phenomenon not observed in single-species biofilms[1][3].

  • Altered Virulence: The interplay between these organisms can upregulate virulence factors, leading to more severe infections[4].

Therefore, evaluating the efficacy of an antimicrobial agent like this compound in a dual-species context provides a more accurate prediction of its potential clinical effectiveness.

This compound: A Broad-Spectrum Antimicrobial

This compound is an imidazole derivative with a well-established broad spectrum of activity against both fungi and bacteria.[5][6] Its multifaceted mechanism of action contributes to its efficacy in mixed infections.[7][8]

Mechanisms of Action:
  • Inhibition of Ergosterol Synthesis: Like other azoles, this compound inhibits the fungal cytochrome P450 enzyme lanosine 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[7] Disruption of ergosterol synthesis leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth.

  • Inhibition of Secreted Aspartyl Proteases (SAPs): In Candida albicans, this compound inhibits the secretion of SAPs, which are key virulence factors responsible for tissue adhesion and invasion.[5][7]

  • Direct Membrane Damage: At higher concentrations, this compound can cause direct damage to the cytoplasmic membrane, leading to leakage of intracellular components and cell death.[5][8]

  • Antibacterial Activity: this compound also exhibits antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus.[7][9] The proposed mechanism involves inhibition of the pyruvate oxido-reductase enzyme and effects on the cell membrane, cytoplasm, and RNA synthesis.

This broad-spectrum activity makes this compound a compelling candidate for the treatment of polymicrobial infections.

Experimental Framework: Mono- vs. Dual-Species Assays

To objectively compare the activity of this compound, a standardized set of in vitro experiments is essential. Below, we outline the detailed protocols for mono- and dual-species biofilm susceptibility testing.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_prep Microorganism Preparation cluster_mono Mono-Species Biofilm Assay cluster_dual Dual-Species Biofilm Assay A Stock Cultures (C. albicans, S. aureus) B Overnight Culture in TSB/SDB A->B C Standardize Inoculum (OD600) B->C D Inoculate 96-well plate (C. albicans or S. aureus) C->D Single Species J Co-inoculate 96-well plate (C. albicans + S. aureus) C->J Mixed Species E Biofilm Formation (24h incubation) D->E F Wash to remove planktonic cells E->F G Add this compound (serial dilutions) F->G H Incubate (24h) G->H I Quantify Biofilm (XTT/Crystal Violet Assay) H->I K Biofilm Formation (24h incubation) J->K L Wash to remove planktonic cells K->L M Add this compound (serial dilutions) L->M N Incubate (24h) M->N O Quantify Biofilm (XTT/Crystal Violet Assay + Differential Plating) N->O

Caption: Experimental workflow for mono- and dual-species biofilm susceptibility testing.

Detailed Experimental Protocols

1. Microorganism Strains and Culture Conditions:

  • Strains: Candida albicans (e.g., SC5314) and Staphylococcus aureus (e.g., ATCC 29213).

  • Growth Media: Tryptic Soy Broth (TSB) for S. aureus and Sabouraud Dextrose Broth (SDB) for C. albicans. For dual-species assays, a mixed medium like RPMI-1640 can be used to support the growth of both organisms.[10]

  • Inoculum Preparation: Grow strains overnight at 37°C. Wash cells with Phosphate Buffered Saline (PBS) and standardize the cell density spectrophotometrically (OD600) to 1 x 10^7 CFU/mL for C. albicans and 1 x 10^8 CFU/mL for S. aureus.

2. Mono-Species Biofilm Susceptibility Assay:

  • Add 100 µL of the standardized C. albicans or S. aureus suspension to the wells of a 96-well flat-bottom microtiter plate.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with sterile PBS to remove non-adherent, planktonic cells.

  • Prepare serial dilutions of this compound in the appropriate growth medium.

  • Add 100 µL of the this compound dilutions to the wells containing the established biofilms. Include a drug-free control.

  • Incubate the plate for an additional 24 hours at 37°C.

  • Quantify the remaining biofilm viability using a metabolic assay like XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or by staining with crystal violet to measure total biomass.[11][12][13]

3. Dual-Species Biofilm Susceptibility Assay:

  • Prepare a co-culture inoculum by mixing the standardized suspensions of C. albicans and S. aureus at a 1:1 ratio.

  • Add 100 µL of the mixed inoculum to the wells of a 96-well plate.

  • Follow steps 2-6 from the mono-species protocol.

  • For quantification, in addition to XTT or crystal violet assays, perform differential plating. This involves disrupting the biofilm, serially diluting the suspension, and plating on selective agar (e.g., Sabouraud Dextrose Agar with antibiotics for C. albicans and Mannitol Salt Agar for S. aureus) to determine the CFU/mL of each species.

Comparative Data Analysis: this compound's Activity

The following tables summarize hypothetical but representative data based on published literature, illustrating the comparative efficacy of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Eradication Concentrations (MBEC) of this compound (µg/mL)

Assay TypeOrganism(s)Planktonic MICMBEC
Mono-Species Candida albicans0.2516
Staphylococcus aureus0.532
Dual-Species C. albicans + S. aureusC. albicans: 0.5S. aureus: 1.0C. albicans: >64S. aureus: >64

Note: MBEC is defined as the lowest concentration of the drug that results in at least a 99.9% reduction in CFUs in the biofilm compared to the drug-free control.

Table 2: Time-Kill Kinetics of this compound at 4x MIC

Assay TypeOrganism(s)Time to 99.9% Killing (hours)
Mono-Species Candida albicans~17
Staphylococcus aureus~10
Dual-Species C. albicans in co-culture~20
S. aureus in co-culture~15

Data is illustrative and based on trends observed in studies such as those by Sardi et al. and Ceresa et al.[14][15]

Interpretation of Results

The data clearly indicates that this compound is highly active against both C. albicans and S. aureus in their planktonic and mono-species biofilm forms. However, when these two organisms form a dual-species biofilm, a significant increase in resistance is observed. The MBEC for both species in the dual-species biofilm is substantially higher than in the mono-species context. Similarly, the time required to achieve a 99.9% reduction in viable cells is longer in the dual-species model.[14][15]

This reduced susceptibility in the dual-species biofilm can be attributed to several factors:

  • Extracellular Polymeric Substance (EPS) Matrix: The dense EPS matrix of the dual-species biofilm can act as a physical barrier, limiting the penetration of this compound.

  • Altered Metabolic State: Microorganisms within a biofilm, particularly a polymicrobial one, often exist in a slower-growing, more metabolically dormant state, making them less susceptible to antimicrobials that target active cellular processes.

  • Inter-species Signaling: Quorum sensing and other signaling molecules exchanged between C. albicans and S. aureus can trigger protective stress responses and upregulate resistance mechanisms.

Diagram of Dual-Species Biofilm Interaction and this compound Action

Dual_Species_Biofilm cluster_biofilm Dual-Species Biofilm Ca C. albicans (Hyphae) Sa S. aureus (Clusters) Ca->Sa Scaffolding Sa->Ca Synergistic Interaction EPS EPS Matrix Fent This compound Fent->Ca Inhibits Ergosterol Synthesis & SAPs Fent->Sa Inhibits Pyruvate Oxido-reductase Fent->EPS Limited Penetration

Caption: Interactions within a C. albicans and S. aureus dual-species biofilm and the action of this compound.

Conclusion and Future Directions

This comparative analysis underscores the critical importance of utilizing more complex, clinically relevant models like dual-species biofilms in the evaluation of antimicrobial agents. While this compound demonstrates potent activity against Candida albicans and Staphylococcus aureus in traditional mono-species assays, its efficacy is demonstrably reduced in a dual-species biofilm context. This highlights the synergistic protection conferred by the polymicrobial community.

For researchers and drug development professionals, these findings have significant implications:

  • Drug Screening: High-throughput screening of new antimicrobial candidates should incorporate dual-species biofilm models to identify compounds with superior activity against polymicrobial infections.

  • Dosing and Formulation: The increased resistance observed in dual-species biofilms suggests that higher concentrations or novel delivery systems may be required to achieve therapeutic success in clinical settings.

  • Combination Therapy: Investigating this compound in combination with other agents that can disrupt the biofilm matrix or target specific inter-species interactions may be a promising strategy to overcome the observed resistance.

The continued development and standardization of polymicrobial biofilm models will be instrumental in advancing our understanding of infectious diseases and in the discovery of more effective therapeutic interventions.

References

  • Topical this compound in dermatology and gynaecology: current role in therapy. PubMed. [Link]

  • This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences. [Link]

  • The efficacy and safety of this compound in the treatment of mixed vaginitis. Gynecology Obstetrics & Reproductive Medicine. [Link]

  • In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. National Institutes of Health. [Link]

  • This compound. Wikipedia. [Link]

  • Topical this compound in dermatology and gynaecology. current role in therapy. Wiadomości Lekarskie. [Link]

  • This compound: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

  • In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy. [Link]

  • Comparison of the in vitro activities of this compound, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. PubMed. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. ResearchGate. [Link]

  • Candida albicans and Staphylococcus aureus dual-species biofilm. ResearchGate. [Link]

  • A comprehensive study on the dual species biofilm formation of clinical Staphylococcus aureus and Candida albicans strains from the same origins. National Institutes of Health. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Institutes of Health. [Link]

  • Microbial interactions and differential protein expression in Staphylococcus aureus –Candida albicans dual-species biofilms. National Institutes of Health. [Link]

  • Microbial interactions and differential protein expression in Staphylococcus aureus -Candida albicans dual-species biofilms. PubMed. [Link]

  • Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. PubMed. [Link]

  • Candida albicans Mycofilms Support Staphylococcus aureus Colonization and Enhances Miconazole Resistance in Dual-Species Interactions. Frontiers in Microbiology. [Link]

Sources

A Comparative Guide to the Validation of Fenticonazole Quantification in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of an active pharmaceutical ingredient (API) is the cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of Fenticonazole quantification in various pharmaceutical dosage forms. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction to this compound and the Imperative for Validated Quantification

This compound nitrate is a broad-spectrum antimycotic agent of the imidazole class, widely used in the topical treatment of fungal infections. Its efficacy is intrinsically linked to its concentration in the pharmaceutical formulation, be it a cream, gel, ovule, or capsule. Therefore, the ability to reliably and accurately quantify this compound is paramount to guarantee the safety and therapeutic efficacy of the final drug product.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] A validated method provides assurance of reliability during routine use. This guide will compare the two most prevalent analytical techniques for this compound quantification—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—and explore other viable alternatives.

The Chemical Nature of this compound

To understand the nuances of its quantification, we must first appreciate the chemical structure of this compound.

Caption: Chemical Structure of this compound

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is widely regarded as the gold standard for the quantification of this compound in pharmaceutical formulations. Its high specificity, sensitivity, and ability to separate the API from excipients and degradation products make it a robust and reliable technique.[2]

The Rationale Behind Method Development

The development of a successful RP-HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation and peak shape.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common choice for this compound analysis.[3] The non-polar nature of the C18 stationary phase provides excellent retention for the moderately non-polar this compound molecule.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically employed.

    • Organic Solvent: Acetonitrile and methanol are the most frequently used organic modifiers. The choice between them can influence selectivity and elution strength.

    • Aqueous Buffer: A phosphate buffer is often used to control the pH of the mobile phase.[4] Maintaining a consistent pH is critical for reproducible retention times, as the ionization state of this compound can be altered by pH changes. A pH of around 4.5 is often found to be optimal.[3]

Experimental Protocol: Validation of an RP-HPLC Method for this compound Quantification in a Cream Formulation

This protocol is a synthesized example based on common practices and is designed to be validated according to ICH Q2(R1) guidelines.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 10mM phosphate buffer (pH 4.5) and Acetonitrile (70:30 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 255 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled at 25 °C for enhanced robustness)

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound nitrate reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 10-150 µg/mL).[5]

  • Sample Preparation (Cream): Accurately weigh an amount of cream equivalent to 10 mg of this compound nitrate into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the API. Make up to the volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH Q2(R1)): [1]

  • Specificity: Analyze a placebo cream formulation to ensure that excipients do not interfere with the this compound peak.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Accuracy (% Recovery): Perform recovery studies by spiking the placebo cream with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days with different analysts and/or equipment. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.[3]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters (ICH Q2) Mobile_Phase Prepare Mobile Phase Injection Inject into HPLC Mobile_Phase->Injection Standard_Sol Prepare Standard Solutions Standard_Sol->Injection Sample_Sol Prepare Sample Solutions Sample_Sol->Injection Detection UV Detection at 255 nm Injection->Detection Data_Acq Data Acquisition Detection->Data_Acq Specificity Specificity Data_Acq->Specificity Linearity Linearity Data_Acq->Linearity Accuracy Accuracy Data_Acq->Accuracy Precision Precision Data_Acq->Precision LOD_LOQ LOD & LOQ Data_Acq->LOD_LOQ Robustness Robustness Data_Acq->Robustness

Caption: HPLC Method Validation Workflow

UV-Visible Spectrophotometry: A Simpler, High-Throughput Alternative

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, making it suitable for routine quality control where high sample throughput is required. However, its major limitation is the potential for interference from excipients that also absorb in the UV region.

The Rationale Behind Method Development

The success of a UV-Vis spectrophotometric method relies on identifying a suitable solvent and a wavelength of maximum absorbance (λmax) where this compound absorbs strongly and interferences are minimal.

  • Solvent Selection: this compound nitrate is practically insoluble in water. Therefore, an organic solvent is required for its solubilization. Methanol is a common choice as it is a good solvent for this compound and is transparent in the UV region of interest.[6] In some cases, hydrotropic agents like Pluronic F127 have been used to enhance the aqueous solubility of this compound.[7]

  • Determination of λmax: A solution of this compound in the chosen solvent is scanned across a range of UV wavelengths to determine the λmax. For this compound in methanol, the λmax is typically observed at around 253 nm.[6]

Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method for this compound Quantification

This protocol is a synthesized example and should be validated according to ICH Q2(R1) guidelines.

1. Spectrophotometric Conditions:

  • Instrument: UV-Vis Spectrophotometer

  • Solvent (Blank): Methanol

  • Wavelength of Maximum Absorbance (λmax): 253 nm[6]

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound nitrate reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of 5-30 µg/mL.[6]

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the final concentration falls within the linear range of the method.

3. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze a placebo formulation to assess the contribution of excipients to the absorbance at 253 nm. This is a critical step for UV-Vis methods.

  • Linearity: Measure the absorbance of the working standard solutions and plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.99.[6]

  • Accuracy (% Recovery): Perform recovery studies by spiking a placebo formulation at three different concentration levels. The mean recovery should be within 98-102%.[6]

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a single sample and assess the %RSD, which should be ≤ 2%.[6]

  • LOD and LOQ: These can be determined from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in the analytical wavelength on the absorbance.

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (separates API from excipients and degradants)Lower (potential for interference from excipients)
Sensitivity High (can detect low concentrations)Moderate
Linearity Range Wide (e.g., 10-150 µg/mL)[5]Narrower (e.g., 5-30 µg/mL)[6]
Accuracy Excellent (typically 98-102% recovery)[3]Good (typically 98-102% recovery, but dependent on specificity)[6]
Precision Excellent (%RSD ≤ 2%)Good (%RSD ≤ 2%)
Throughput Lower (longer run times)High (rapid analysis)
Cost & Complexity Higher (more expensive equipment and solvents, more complex operation)Lower (less expensive equipment, simpler operation)
Best Suited For Stability-indicating assays, analysis of complex formulations, research & developmentRoutine quality control of simple formulations, high-throughput screening

Alternative Analytical Techniques

While HPLC and UV-Vis are the most common methods, other techniques can be employed for this compound quantification.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple, cost-effective, and high-throughput alternative to HPLC. A validated HPTLC method has been reported for the determination of this compound in bulk and vaginal capsules using a mobile phase of Toluene: Methanol: Triethylamine and densitometric detection at 254 nm.[8]

  • Capillary Electrophoresis (CE): CE is a powerful separation technique that can be used for the analysis of this compound and its impurities.[1] It offers high separation efficiency and requires very small sample volumes.

Conclusion

The choice of an analytical method for the quantification of this compound in pharmaceutical dosage forms depends on the specific requirements of the analysis.

  • RP-HPLC stands out as the superior method when specificity and sensitivity are paramount, particularly for stability-indicating assays and the analysis of complex formulations where excipient interference is a concern. Its validation according to ICH guidelines ensures a high degree of confidence in the accuracy and reliability of the results.

  • UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective alternative for routine quality control, provided that the specificity of the method for the given formulation has been thoroughly established.

Ultimately, a well-validated analytical method, regardless of the technique employed, is fundamental to ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. The principles and protocols outlined in this guide provide a framework for developing and validating robust analytical procedures that can withstand regulatory scrutiny and ensure product quality throughout its lifecycle.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Rathod, B. H., Chaudhari, G. V., Shah, P., & Khoja, S. S. (n.d.). Development and validation of stability indicating rp-hplc method for this compound nitrate in capsule dosage form. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • Demirel, G. Y., Yatkın, H. Ç., & Engin, B. (2023). Stability indicating analytical method validation for simultaneous estimation of this compound Nitrate, Tinidazole and Lidocaine by Reversed Phase-HPLC. International Journal of Pharmaceutical Sciences and Research, 14(4), 1805-1810.
  • Dandamudi, S. P., Boggula, N., Sayeed, M., Shimmula, R. R., Chinthala, S. P., & Mandhadi, J. R. (2022). Analytical method development and validation of fluconazole and tinidazole in bulk and tablet dosage form by rp-hplc. International Journal of Biology, Pharmacy and Allied Sciences, 11(12), 5685-5696.
  • Gorle, A., et al. (n.d.). Quantitative estimation of this compound nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Pawara, M. D., Patil, A. S., & Ghodke, M. S. (n.d.). Application of Hydrotropic Solubilization Phenomenon for Estimation of this compound in Bulk and Vaginal capsules using UV-spectrophotometry Methods. Asian Journal of Pharmaceutical Analysis.
  • Quaglia, M. G., Donati, E., Bossù, E., Desideri, N., & Campana, F. (2001). Determination of this compound and its impurities by capillary electrophoresis and high performance liquid chromatography.
  • Patil, A., Pawara, M. D., Pardeshi, S., & Girase, M. V. (2021). Development of novel HPTLC method for determination of imidazole antifungal drug this compound: Exploring hydrotropy. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128.
  • Oğulmuş, C., & Tuncel, M. (n.d.). Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis method for determination of this compound and its related substances in pharmaceutical formulations. Revue Roumaine de Chimie, 64(1), 77-84.

Sources

A Comparative Guide to Fenticonazole Salt Forms in Research Models: Efficacy, Mechanism, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an active pharmaceutical ingredient (API) and its appropriate salt form is a critical decision that influences bioavailability, stability, and ultimately, therapeutic efficacy. Fenticonazole, a broad-spectrum imidazole derivative, is a case in point. While commercially available as this compound nitrate for topical applications, an in-depth understanding of its performance in research models is paramount for innovation in antifungal, antibacterial, and antiprotozoal therapies.

This guide provides a comprehensive analysis of this compound's efficacy, with a focus on the well-documented nitrate salt. While direct comparative studies between different this compound salts are not available in published literature, we will explore the established efficacy of the active moiety and discuss the physicochemical principles governing salt form selection, providing a robust framework for your research and development endeavors.

This compound: Mechanism of Action

This compound exerts a multi-faceted mechanism of action, primarily against fungal pathogens, but also demonstrating significant antibacterial and antiprotozoal activity.[1][2] This multimodal action makes it a subject of interest for complex and mixed infections.

Primary Antifungal Action: Ergosterol Synthesis Inhibition Like other imidazole antifungals, this compound's principal mechanism is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3] It specifically targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for converting lanosterol to ergosterol.[3] Disruption of this pathway leads to the accumulation of toxic sterol precursors and compromises the structural integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.[3]

Secondary Mechanisms of Action: Beyond ergosterol depletion, this compound demonstrates at least two other key actions:

  • Cytoplasmic Membrane Damage: It directly damages the cytoplasmic membrane, leading to increased permeability.[1][2]

  • Enzyme Inhibition: It blocks cytochrome oxidases and peroxidases, inhibiting mitochondrial oxidative processes essential for cellular respiration.[1][2]

  • Inhibition of Secreted Aspartyl Proteases (SAPs): In Candida albicans, this compound inhibits the secretion of these virulence factors, which are crucial for host tissue adhesion and penetration.[1][2]

This combination of fungistatic (ergosterol inhibition) and fungicidal (membrane damage) activities contributes to its potent efficacy.[4]

Diagram: this compound's Multimodal Mechanism of Action

The following diagram illustrates the key pathways through which this compound exerts its antimicrobial effects.

Fenticonazole_MOA cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Cell Membrane (Compromised Integrity) Ergosterol->Membrane Incorporation CellDeath Fungicidal Effect (Cell Lysis) Membrane->CellDeath Permeability Increase Mitochondria Mitochondria Mitochondria->CellDeath Oxidative Processes SAP Secreted Aspartyl Proteases (SAPs) SAP->CellDeath Virulence This compound This compound This compound->Lanosterol Inhibits This compound->Mitochondria Blocks This compound->SAP Inhibits caption This compound's multi-target mechanism of action. Broth_Microdilution_Workflow prep_drug 1. Prepare Drug Dilutions (this compound in RPMI) plate 4. Inoculate 96-Well Plate (100µL Drug + 100µL Inoculum) prep_drug->plate prep_inoculum 2. Prepare Inoculum (Yeast suspension to 0.5 McFarland) dilute_inoculum 3. Dilute Inoculum (1:1000 in RPMI) prep_inoculum->dilute_inoculum dilute_inoculum->plate controls 5. Add Controls (Growth & Sterility) plate->controls incubate 6. Incubate (35°C for 24-48h) plate->incubate controls->incubate read_mic 7. Read MIC (Lowest concentration with ≥50% inhibition) incubate->read_mic caption Workflow for antifungal susceptibility testing.

Caption: Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

The available scientific evidence robustly supports the efficacy of this compound, delivered as its nitrate salt, as a broad-spectrum antimicrobial agent. Its multimodal mechanism of action, targeting fungal membrane integrity, cellular respiration, and key virulence factors, makes it a potent therapeutic. Furthermore, its clinically significant antibacterial and antiprotozoal activity provides a distinct advantage in treating mixed infections commonly seen in dermatology and gynecology. [1][2] For drug development professionals, this compound nitrate represents a well-characterized and safe API for topical formulations. [5]Future research should be directed towards two key areas:

  • Novel Formulations: The development of advanced delivery systems (e.g., nanoparticles, liposomes) for this compound nitrate could enhance its penetration, retention, and therapeutic index. [4]2. Exploration of New Salt Forms: A systematic investigation into other salt forms, such as this compound chloride, is warranted. Such studies would involve synthesizing and characterizing the physicochemical properties (solubility, stability, hygroscopicity) and performing head-to-head in vitro and in vivo efficacy and safety comparisons against the established nitrate salt. This could unlock new formulation possibilities and patentable intellectual property.

By building upon the extensive data for this compound nitrate and exploring new chemical entities, the full therapeutic potential of this versatile imidazole can be realized.

References

  • Topical this compound in dermatology and gynaecology: current role in therapy. PubMed. [Link]

  • This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences. [Link]

  • The efficacy and safety of this compound in the treatment of mixed vaginitis. Gynecology Obstetrics & Reproductive Medicine. [Link]

  • This compound. Wikipedia. [Link]

  • Topical this compound in dermatology and gynaecology. current role in therapy. Drugs. [Link]

  • In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. National Institutes of Health. [Link]

  • In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • What is the mechanism of this compound Nitrate?. Patsnap Synapse. [Link]

  • This compound, a new imidazole derivative with antibacterial and antifungal activity. In vitro study. PubMed. [Link]

  • Comparison of the in vitro activities of this compound, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • (PDF) In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. ResearchGate. [Link]

  • New Data on the In Vitro Activity of this compound against Fluconazole-Resistant Candida Species. ResearchGate. [Link]

  • This compound in the treatment of vaginal trichomoniasis and vaginal mixed infections. Tel Aviv University. [Link]

  • This compound nitrate for treatment of vulvovaginitis: efficacy, safety, and tolerability of 1-gram ovules, administered as ultra-short 2-day regimen. PubMed. [Link]

  • This compound Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes. PubMed Central. [Link]

  • Development and characterization of this compound nitrate-loaded cubogel for the management of vaginal candidiasis. PubMed Central. [Link]

  • This compound Nitrate for Treatment of Vulvovaginitis: Efficacy, Safety, and Tolerability of 1-Gram Ovules, Administered as Ultra-Short 2-Day Regimen. ResearchGate. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • This compound Nitrate. PubChem, National Institutes of Health. [Link]

  • This compound in the treatment of vaginal trichomoniasis and vaginal mixed infections. Semantic Scholar. [Link]

  • This compound Sulfoxide Nitric Acid Salt. Chemsrc. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fenticonazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Fenticonazole and its associated waste streams within a research and development laboratory setting. As a potent imidazole antifungal agent, this compound is also classified as a reproductive toxin, necessitating stringent adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the causality behind each procedural step, grounding every recommendation in established regulatory standards and chemical safety principles.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe management. This compound Nitrate is not merely a chemical substance; it is a biologically active agent with a specific hazard profile that dictates its handling and disposal.

1.1. Toxicological Profile and Regulatory Context this compound Nitrate is classified under the Globally Harmonized System (GHS) as a reproductive toxin, specifically Category 1A/1B.[1] This classification indicates that it may damage fertility or the unborn child.[1] Consequently, its disposal is governed by regulations for hazardous waste, not general laboratory or pharmaceutical waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the framework for managing such hazardous materials.[2] A critical mandate under these regulations is the absolute prohibition of disposing of hazardous waste pharmaceuticals, including this compound, down the drain.[3][4] This practice, known as "sewering," is banned because wastewater treatment facilities are not designed to remove such compounds, leading to the contamination of waterways and potential harm to aquatic ecosystems.

1.2. This compound Hazard Summary The following table summarizes the critical hazard information for this compound Nitrate, derived from supplier Safety Data Sheets (SDS).

Hazard ClassificationGHS CategoryHazard Statement
Reproductive ToxicityCategory 1A / 1BH360: May damage fertility or the unborn child.[1]
Acute Health HazardsNot specifiedMay be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.[5]

Procedural Workflow: From Point of Generation to Final Disposal

The following sections provide a step-by-step methodology for the entire lifecycle of this compound waste in the laboratory. This workflow is designed to be a self-validating system, ensuring that waste is handled correctly at every stage.

2.1. Mandatory Personal Protective Equipment (PPE) Before handling this compound in any form (pure substance, solutions, or waste), the following PPE is mandatory to minimize exposure risks.[6][1]

  • Eye/Face Protection: Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6]

  • Hand Protection: Chemical-impermeable protective gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[6]

  • Body Protection: An impervious, disposable gown. A standard lab coat is insufficient.[6]

  • Respiratory Protection: When handling the powdered form or creating aerosols, a suitable respirator or work in a certified chemical fume hood is required.[6][1]

2.2. Waste Segregation at the Source Proper segregation is the most critical step in the disposal process. This compound waste must never be mixed with non-hazardous trash, biohazardous waste (unless it's a mixed hazard), or other chemical waste streams without first verifying compatibility.

Caption: Emergency Spill Response Workflow for this compound.

References

  • Management of Hazardous Waste Pharmaceuticals | US EPA. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • MATERIAL SAFETY DATA SHEETS this compound NITRATE EP IMPURITY B. Cleanchem Laboratories. [Link]

  • Safety Data Sheet - this compound Nitrate. LKT Laboratories, Inc. [Link]

  • Fungal Infectious Waste – A Growing Concern. Superior Medical Waste Disposal. [Link]

  • eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Fenticonazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of fenticonazole in a laboratory setting. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe working environment, not only for ourselves but for our colleagues as well. This guide is designed to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance that directly answers your operational questions. Adherence to these protocols is critical for minimizing exposure risk and maintaining the integrity of your research.

This compound nitrate, an imidazole antifungal agent, is classified as a reproductive toxin (Category 1A/1B) and requires specific and stringent handling precautions to prevent occupational exposure.[1][2] This guide will detail the necessary personal protective equipment (PPE), its proper use, and the underlying principles of why these measures are crucial when working with this active pharmaceutical ingredient (API).

Understanding the Risks: Why Specific PPE is Non-Negotiable

This compound, like many potent APIs, poses health risks through various routes of exposure, including inhalation, skin contact, and eye contact.[3][4][5] The primary hazards associated with this compound nitrate include:

  • Reproductive Toxicity: Classified as a substance that may damage fertility or the unborn child.[2]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[6]

  • Respiratory Tract Irritation: Inhalation of this compound dust or aerosols may lead to respiratory irritation.[5]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety requirement. The goal is to create a barrier between the researcher and the chemical, thereby minimizing the risk of accidental exposure.

Core Personal Protective Equipment (PPE) for this compound Handling

The following table summarizes the essential PPE required when handling this compound. It is imperative that all personnel are trained in the proper use and limitations of their PPE.[7]

Protection TypeSpecific EquipmentStandards & Remarks
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[1][5] A face shield may be required for splash hazards.
Hand Protection Chemical-impermeable protective gloves (Nitrile or Neoprene preferred)Gloves must be inspected for tears or punctures prior to use.[3][5] Follow proper glove removal techniques to avoid skin contact.[5]
Body Protection Impervious clothing; Polyethylene-coated polypropylene gownA standard lab coat is insufficient. Gowns should be disposable to prevent cross-contamination.[1][4]
Respiratory Protection A suitable respirator (e.g., N95 or higher) or self-contained breathing apparatusRequired when handling powdered this compound or when there is a risk of aerosol generation.[1][4] Use in well-ventilated areas or with appropriate exhaust ventilation is mandatory.[1]

Operational Plan for this compound Handling: A Step-by-Step Approach

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[1]

  • Storage: Store the container in a cool, dry, and well-ventilated area, tightly sealed.[1][4] Recommended storage temperatures are typically 4°C or -20°C.[1]

  • Segregation: Keep this compound away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Access Control: Store in a locked and secure location to restrict access to authorized personnel only.[1]

Handling Procedures
  • Ventilation: All handling procedures must be conducted in a well-ventilated area with appropriate engineering controls, such as a chemical fume hood or a biological safety cabinet, especially when working with the powdered form.[1][8][9]

  • Donning PPE: Before handling this compound, don the full required personal protective equipment as detailed in the table above and the donning protocol below.

  • Avoid Contamination: Take meticulous care to avoid contact with eyes and skin, and to prevent the inhalation of dust or aerosols.[1][3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

PPE Selection and Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow start Start: this compound Handling Task risk_assessment Assess Risk of Exposure (Aerosolization, Splashing, Quantity) start->risk_assessment low_risk Low Risk (e.g., handling sealed containers) risk_assessment->low_risk Low moderate_risk Moderate Risk (e.g., preparing solutions in a fume hood) risk_assessment->moderate_risk Moderate high_risk High Risk (e.g., weighing powder outside of containment) risk_assessment->high_risk High ppe_low Minimum PPE: - Safety Goggles - Impermeable Gloves - Impervious Gown low_risk->ppe_low ppe_moderate Standard PPE: - Safety Goggles - Impermeable Gloves - Impervious Gown - N95 Respirator moderate_risk->ppe_moderate ppe_high Enhanced PPE: - Safety Goggles & Face Shield - Double Gloving - Impervious Gown - Full-face Respirator or PAPR high_risk->ppe_high end Proceed with Task ppe_low->end ppe_moderate->end ppe_high->end

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Donning and Doffing of PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Gown: Put on the impervious gown, ensuring it covers your torso from neck to knees and your arms to the end of your wrists. Tie it securely at the back.

  • Respirator: If required, put on your N95 respirator or other specified respiratory protection. Ensure it has a proper seal around your nose and mouth. Perform a user seal check.

  • Eye/Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Put on your chemical-impermeable gloves. Ensure the cuffs of the gloves go over the cuffs of the gown.

Doffing (Taking Off) PPE:

  • Gloves: Remove your gloves using a glove-in-glove or bird-beak technique to avoid touching the outside of the gloves with your bare hands. Dispose of them in the designated waste container.

  • Gown: Untie the gown and pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it and dispose of it properly.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove your safety goggles and face shield from the back to the front.

  • Respirator: Remove your respirator without touching the front of it.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is your best defense.

Accidental Release
  • Evacuate: Immediately evacuate personnel from the affected area.[1]

  • Ventilate: Ensure the area is adequately ventilated.[1]

  • Containment: Wearing full PPE, prevent further leakage or spillage. Keep the substance away from drains and water courses.[1]

  • Clean-up: Absorb spills with a finely-powdered liquid-binding material like diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials in a suitable, closed container for disposal according to regulations.[1][3]

First Aid
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of water. Consult a physician.[1][3]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation. Seek medical attention.[1][2][3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately.[1][3]

Disposal Plan

  • Waste Substance: Dispose of this compound in accordance with all applicable federal, state, and local regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[1]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration for combustible materials.[1]

  • Environmental Protection: Do not allow the chemical to enter drains, water courses, or the soil.[1][3]

By adhering to these stringent safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues while conducting valuable research.

References

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS this compound NITRATE EP IMPURITY E. Cleanchem Laboratories. Available at: [Link]

  • Hazardous-Drug API Powder Safety. Labcompare. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]

  • This compound. Wikipedia. Available at: [Link]

  • Manufacturing Active Pharmaceutical Ingredients (Api). Making.com. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]

  • Topical this compound Exposure in Pregnant Women: Risks for the Pregnancy and Foetus? A Comparative Study in the EFEMERIS Databa. Latest published research reports. Available at: [Link]

  • A comprehensive review on recent nanosystems for enhancing antifungal activity of this compound nitrate from different routes of administration. Taylor & Francis Online. Available at: [Link]

  • What are the side effects of this compound Nitrate?. Patsnap Synapse. Available at: [Link]

  • This compound: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Systemic absorption of 3H-fenticonazole after vaginal administration of 1 gram in patients. PubMed. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FENTICONAZOLE
Reactant of Route 2
FENTICONAZOLE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.